(4S)-4-amino-1-methyl-L-proline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNOCJJWVAJCX-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of (4S)-4-amino-1-methyl-L-proline
An In-Depth Technical Guide to the Synthesis of (4S)-4-amino-1-methyl-L-proline
Authored by: A Senior Application Scientist
Introduction
This compound is a non-proteinogenic amino acid of significant interest to researchers and drug development professionals. Its rigid pyrrolidine scaffold, combined with the presence of a methyl group on the nitrogen and an amino group at the C4 position, provides a unique conformational constraint. This makes it a valuable building block in the design of peptidomimetics, therapeutic agents, and molecular probes. The stereospecific arrangement of the functional groups is crucial for its biological activity and interaction with target macromolecules.
This technical guide provides a comprehensive overview of a viable synthetic route to this compound, commencing from the readily available starting material, (cis)-4-hydroxy-L-proline. The presented strategy is based on established chemical transformations and offers a logical pathway for the stereoselective synthesis of the target molecule. We will delve into the rationale behind the chosen synthetic steps, provide detailed experimental protocols, and discuss key considerations for achieving the desired product with high purity and yield.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of this compound suggests that the final N-methylation step can be accomplished from a (4S)-4-amino-L-proline precursor. The key challenge in the synthesis is the stereoselective introduction of the amino group at the C4 position with the desired S configuration.
Our proposed forward synthesis commences with (2S, 4R)-4-hydroxy-L-proline (cis-4-hydroxy-L-proline). The strategy involves the following key transformations:
-
Protection of the Proline Nitrogen: To prevent unwanted side reactions, the secondary amine of the proline ring must be protected. The carboxybenzyl (Cbz) group is an excellent choice due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.
-
Esterification of the Carboxylic Acid: Esterification of the carboxylic acid is necessary for subsequent reactions and can also play a role in directing the stereochemistry of the reductive amination step.
-
Oxidation of the C4-Hydroxyl Group: The hydroxyl group at the C4 position will be oxidized to a ketone. This planarizes the C4 position, setting the stage for the stereoselective introduction of the amino group.
-
Stereoselective Reductive Amination: This is the most critical step of the synthesis. The 4-keto-proline intermediate will be converted to the desired (4S)-amino derivative. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and the steric bulk of the ester group.
-
N-methylation and Deprotection: The final steps involve the methylation of the proline nitrogen and the removal of all protecting groups to yield the target molecule.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol
Part 1: Synthesis of N-Cbz-4-keto-L-proline Methyl Ester
The initial phase of the synthesis focuses on the preparation of the key 4-keto-proline intermediate.
Step 1: N-protection of cis-4-hydroxy-L-proline
The synthesis begins with the protection of the proline nitrogen with a carboxybenzyl (Cbz) group. This is a standard procedure that proceeds smoothly under basic conditions.
-
Protocol:
-
Suspend (cis)-4-hydroxy-L-proline in a suitable solvent such as a mixture of water and dioxane.
-
Cool the suspension in an ice bath and add a base, such as sodium carbonate or sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by acidifying the mixture and extracting the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(cis)-4-hydroxy-L-proline.
-
Step 2: Esterification of the Carboxylic Acid
To facilitate the subsequent oxidation and purification steps, the carboxylic acid is converted to its methyl ester.
-
Protocol:
-
Dissolve the N-Cbz-(cis)-4-hydroxy-L-proline in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain N-Cbz-(cis)-4-hydroxy-L-proline methyl ester.
-
Step 3: Oxidation of the C4-Hydroxyl Group
The secondary alcohol at the C4 position is oxidized to a ketone. A mild and efficient method for this transformation utilizes a combination of TEMPO and trichloroisocyanuric acid (TCICA).[1][2]
-
Protocol:
-
Dissolve N-Cbz-(cis)-4-hydroxy-L-proline methyl ester in a suitable solvent, such as ethyl acetate.
-
Add a catalytic amount of TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl).
-
Add trichloroisocyanuric acid (TCICA) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-Cbz-4-keto-L-proline methyl ester.
-
Part 2: Stereoselective Introduction of the C4-Amino Group and Final Steps
This part of the synthesis focuses on the crucial stereoselective reductive amination and the subsequent transformations to yield the final product.
Step 4: Stereoselective Reductive Amination
The introduction of the amino group at the C4 position with the desired (4S) stereochemistry is achieved through reductive amination. The use of a bulky ester group on the proline can favor the formation of the cis product, which corresponds to the (4S) configuration.[3] For the purpose of this guide, we will proceed with the methyl ester and note that optimization of the ester group may be necessary to improve diastereoselectivity.
-
Protocol:
-
Dissolve N-Cbz-4-keto-L-proline methyl ester in a suitable solvent, such as methanol or dichloromethane.
-
Add an ammonium source, such as ammonium acetate or ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), in portions. The reaction should be carried out at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with an acidic solution (e.g., dilute HCl).
-
Basify the mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate. The resulting product will be a mixture of diastereomers of N-Cbz-(4S)-amino-L-proline methyl ester and N-Cbz-(4R)-amino-L-proline methyl ester.
-
The diastereomers can be separated by careful column chromatography.
-
Step 5: N-Methylation
The proline nitrogen is methylated using a standard reductive amination procedure with formaldehyde.[1]
-
Protocol:
-
Dissolve the purified N-Cbz-(4S)-amino-L-proline methyl ester in methanol.
-
Add an aqueous solution of formaldehyde (formalin).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to obtain the N-methylated product. At this stage, the Cbz group will also be removed.
-
Step 6: Final Deprotection
If a different protecting group was used for the C4-amino group, it would be removed at this stage. Concurrently, the methyl ester is hydrolyzed to the free carboxylic acid.
-
Protocol:
-
Dissolve the N-methylated intermediate in a mixture of a suitable solvent (e.g., methanol or THF) and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the ester hydrolysis is complete.
-
Acidify the reaction mixture to a pH of approximately 7 with a dilute acid.
-
The final product, this compound, can be purified by ion-exchange chromatography or crystallization.
-
Data Summary
The following table summarizes the expected transformations and key intermediates in the synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield Range |
| 1 | cis-4-Hydroxy-L-proline | Cbz-Cl, Na2CO3 | N-Cbz-(cis)-4-hydroxy-L-proline | 85-95% |
| 2 | N-Cbz-(cis)-4-hydroxy-L-proline | MeOH, H2SO4 | N-Cbz-(cis)-4-hydroxy-L-proline methyl ester | 90-98% |
| 3 | N-Cbz-(cis)-4-hydroxy-L-proline methyl ester | TEMPO, TCICA | N-Cbz-4-keto-L-proline methyl ester | 70-85% |
| 4 | N-Cbz-4-keto-L-proline methyl ester | NH4OAc, NaBH3CN | N-Cbz-(4S)-amino-L-proline methyl ester | 40-60% (after separation) |
| 5 | N-Cbz-(4S)-amino-L-proline methyl ester | Formalin, Pd/C, H2 | This compound methyl ester | 80-90% |
| 6 | This compound methyl ester | LiOH, H2O | This compound | 75-85% |
Reaction Mechanism Visualization
The key stereochemistry-determining step is the reductive amination of the 4-keto-proline intermediate. The hydride delivery can occur from either the si or re face of the intermediate iminium ion. The steric bulk of the ester group at C2 can influence the trajectory of the hydride attack, favoring the formation of the cis product.
Caption: Mechanism of stereoselective reductive amination.
Conclusion
The presented in this technical guide provides a robust and logical pathway for researchers in drug discovery and chemical biology. The key to the successful synthesis lies in the careful execution of the protection, oxidation, and stereoselective reductive amination steps. While the described protocol offers a solid foundation, further optimization of reaction conditions, particularly for the reductive amination step to improve diastereoselectivity, may be beneficial for large-scale synthesis. The principles and procedures outlined herein should enable the proficient synthetic chemist to access this valuable and unique amino acid derivative for their research endeavors.
References
-
Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]
-
Elin, E. A., Onoprienko, V. V., & Miroshnikov, A. I. (2002). Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters. Bioorganicheskaia khimiia, 28(6), 491–496. [Link]
-
Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]
-
Mollica, A., Pinnen, F., Stefanucci, A., Feliciani, F., Campestre, C., Mannina, L., Sobolev, A. P., Lucente, G., Davis, P., Lai, J., Ma, S.-W., Porreca, F., & Hruby, V. J. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry, 55(7), 3027–3037. [Link]
-
Papaioannou, D., Athanassopoulos, C., Gatos, D., & Barlos, K. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link]
-
Danishefsky, S., & Cain, P. (1975). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of the American Chemical Society, 97(18), 5282–5284. [Link]
-
Hodgson, D. M., & Lee, C. P. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 3756–3759. [Link]
Sources
An In-Depth Technical Guide to the Stereoselective Synthesis of 4-amino-1-methyl-L-proline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed proposed methodology for the stereoselective synthesis of 4-amino-1-methyl-L-proline, a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The unique constrained bicyclic-like structure imparted by the proline ring and its substituents makes it a valuable scaffold for creating peptidomimetics with enhanced biological activity and stability. This document elucidates the strategic considerations for stereocontrol at the C4 position, leveraging the readily available chiral pool starting material, 4-hydroxy-L-proline. Detailed, step-by-step protocols, mechanistic insights, and data presentation are provided to enable the successful synthesis of this important molecule.
Introduction: The Significance of Substituted Prolines in Therapeutic Design
Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic side chain, which imparts significant conformational rigidity to peptides and proteins.[1][2] This inherent structural constraint is a powerful tool in drug design, allowing for the stabilization of desired secondary structures, such as β-turns, and enhancing resistance to proteolytic degradation.[1] The incorporation of substituted prolines, particularly at the C4 position, further refines these conformational properties and introduces new functionalities for molecular recognition and interaction.
4-amino-1-methyl-L-proline, the subject of this guide, combines the conformational rigidity of the proline scaffold with a basic amino group at the C4 position and an N-methylated backbone. The C4-amino group can serve as a key pharmacophoric element or a handle for further derivatization, while N-methylation can enhance metabolic stability and cell permeability.[3] Consequently, access to stereochemically pure 4-amino-1-methyl-L-proline is of paramount importance for the systematic exploration of its potential in therapeutic agents.
This guide will detail a robust and stereoselective synthetic route commencing from commercially available (2S,4R)-4-hydroxy-L-proline, commonly known as trans-4-hydroxy-L-proline. The strategy hinges on the stereospecific conversion of the C4 hydroxyl group to an amino group via an SN2 reaction, ensuring precise control over the stereochemistry at this critical center.
Strategic Overview of the Synthetic Pathway
The proposed synthesis is a multi-step process that begins with the protection of the functional groups of trans-4-hydroxy-L-proline, followed by stereoselective introduction of the amino functionality, N-methylation, and final deprotection. The key to achieving the desired stereochemistry is an inversion of configuration at the C4 position.
Figure 1: Proposed synthetic workflow for 4-amino-1-methyl-L-proline.
Detailed Experimental Protocols and Mechanistic Rationale
Step 1: Protection of (2S,4R)-4-hydroxy-L-proline
The initial step involves the protection of both the secondary amine and the carboxylic acid of the starting material. The tert-butyloxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4][5] The carboxylic acid is typically protected as a methyl ester.
Protocol 1: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
-
Esterification: Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in methanol. Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 1 hour, or add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude methyl ester hydrochloride can be used directly in the next step.
-
Boc Protection: Dissolve the crude methyl ester hydrochloride in a mixture of dichloromethane (DCM) and water. Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base such as triethylamine (Et3N, 2.5 eq) or sodium bicarbonate (NaHCO3, 3.0 eq). Stir vigorously at room temperature for 8-12 hours.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the protected product.
Causality of Experimental Choices: The esterification under acidic conditions protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Subsequent Boc protection of the secondary amine is crucial to prevent its interference in the following steps, particularly the mesylation.[6]
Step 2 & 3: Stereoselective Conversion of the Hydroxyl to an Azido Group
This two-step sequence is the cornerstone of the stereoselective synthesis. The hydroxyl group is first converted into a good leaving group, a mesylate. Subsequent SN2 displacement with sodium azide proceeds with complete inversion of configuration at the C4 center.[7]
Protocol 2: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate
-
Mesylation: Dissolve the protected 4-hydroxyproline derivative (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir the reaction at 0 °C for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step without further purification.
-
Azide Displacement: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add sodium azide (NaN3, 3.0 eq) and heat the mixture to 80-90 °C for 12-18 hours.
-
Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess NaN3. Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography to yield the azido-proline derivative.
Mechanistic Insight: The SN2 reaction is highly stereospecific. The azide nucleophile attacks the carbon atom bearing the mesylate leaving group from the side opposite to the leaving group, resulting in an inversion of the stereocenter from (4R) to (4S).
Figure 2: SN2 inversion at the C4 position of the proline ring.
Step 4 & 5: Azide Reduction and N-Methylation
The azido group is a versatile precursor to a primary amine and can be cleanly reduced under catalytic hydrogenation conditions. The subsequent N-methylation can also be achieved via reductive amination.
Protocol 3: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-amino-1-methylpyrrolidine-1,2-dicarboxylate
-
Azide Reduction: Dissolve the azido-proline derivative (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 6-12 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate to obtain the crude 4-amino-proline derivative.
-
N-Methylation: Dissolve the crude amine in methanol. Add aqueous formaldehyde (37 wt. %, 1.5 eq) and a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere and stir at room temperature for 12-24 hours.
-
Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by flash chromatography to yield the N-methylated product.
Self-Validating System: The progress of both the azide reduction and the N-methylation can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step.
Step 6: Final Deprotection
The final step involves the removal of the Boc and methyl ester protecting groups to yield the target compound. This is typically achieved under strong acidic conditions.
Protocol 4: Synthesis of (2S,4S)-4-amino-1-methyl-L-proline
-
Deprotection: Dissolve the fully protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) or in 6M aqueous HCl. Stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, co-evaporate with water to remove excess acid. The product will be obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate). The salt can be further purified by recrystallization or ion-exchange chromatography if necessary.
Data Summary
The following table summarizes the expected transformations and key analytical data for the intermediates and the final product.
| Step | Starting Material | Product | Key Analytical Techniques | Expected Yield (%) |
| 1 | (2S,4R)-4-Hydroxy-L-proline | (2S,4R)-1-Boc-2-Me-4-hydroxyproline | 1H NMR, 13C NMR, MS, IR | 85-95 |
| 2 | (2S,4R)-1-Boc-2-Me-4-hydroxyproline | (2S,4R)-1-Boc-2-Me-4-mesyloxyproline | 1H NMR, MS (often used crude) | >95 (crude) |
| 3 | (2S,4R)-1-Boc-2-Me-4-mesyloxyproline | (2S,4S)-1-Boc-2-Me-4-azidoproline | 1H NMR, 13C NMR, MS, IR (azide stretch) | 70-85 |
| 4 | (2S,4S)-1-Boc-2-Me-4-azidoproline | (2S,4S)-1-Boc-2-Me-4-aminoproline | 1H NMR, MS | 90-98 |
| 5 | (2S,4S)-1-Boc-2-Me-4-aminoproline | (2S,4S)-1-Boc-2-Me-4-amino-1-methylproline | 1H NMR, 13C NMR, MS | 75-90 |
| 6 | (2S,4S)-1-Boc-2-Me-4-amino-1-methylproline | (2S,4S)-4-amino-1-methyl-L-proline | 1H NMR, 13C NMR, HRMS, Chiral HPLC | >95 |
Conclusion
The stereoselective synthesis of 4-amino-1-methyl-L-proline is a challenging yet achievable goal for medicinal chemists and drug development professionals. The proposed synthetic route, starting from the readily available and inexpensive chiral building block (2S,4R)-4-hydroxy-L-proline, offers a reliable and stereocontrolled pathway to the target molecule. The key to this synthesis is the strategic use of an SN2 reaction to invert the stereochemistry at the C4 position. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently produce this valuable non-canonical amino acid for incorporation into novel therapeutic candidates.
References
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]
- Moradi, M., et al. (2009). Proline is a special amino acid because its side-chain is cyclised to the backbone, which gives it an exceptional rigidity and a highly restricted conformational space. Journal of Molecular Biology, 385(3), 859-873.
- Fanni, D., et al. (2023). In biological systems, proline adopts two isomeric conformations, the cis and the trans conformations which both have high abundances. International Journal of Molecular Sciences, 24(3), 2345.
- Gurung, R., et al. (2023). The difference in energy due to steric hindrance for the two conformations is relatively smaller in comparison to the ones between the cis and trans conformations of linear amino acids.
- Adzhubei, A. A., et al. (2013). The structure of proteins can also be generated involving different configurations such as α- and β-helixes.
- Arunkumar, A. I., et al. (1997). The amino acid proline is a vital component of protein synthesis and cell development. Biochemistry, 36(51), 15964-15971.
-
Wikipedia contributors. (2024). Proline. In Wikipedia, The Free Encyclopedia. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Study.com. (n.d.). Proline Overview, Structure & Functions. [Link]
-
The Biology Project. (2003). Proline - Amino Acids. [Link]
-
Chemistry LibreTexts. (2023). 26.2: Structures of Amino Acids. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Rapoport, H., & Koskinen, A. M. P. (1983). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 48(20), 3583–3587.
- Belvisi, L., et al. (2002). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry, 45(23), 5032-5040.
- Albericio, F., & Carpino, L. A. (1997). Coupling and protecting groups in peptide synthesis. Methods in Enzymology, 289, 104-126.
Sources
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
(4S)-4-amino-1-methyl-L-proline: A Technical Guide to Unraveling Its Biological Significance
Foreword: The Untapped Potential of Substituted Prolines
Proline, the only proteinogenic secondary amino acid, imparts unique conformational rigidity to peptide backbones, critically influencing protein structure and function.[1] Its derivatives, therefore, represent a rich chemical space for modulating biological processes. This guide focuses on a specific, lesser-explored analog: (4S)-4-amino-1-methyl-L-proline. While direct extensive biological data for this compound is nascent, its structural features—a 4S amino substitution and N-methylation—suggest intriguing potential as a modulator of cellular pathways and a scaffold for novel therapeutics. This document serves as a technical roadmap for researchers and drug development professionals, providing a structured approach to systematically investigate and characterize the biological activity of this unique imino acid.
Structural and Conformational Analysis: The Foundation of Activity
The biological effects of any molecule are intrinsically linked to its three-dimensional structure. This compound possesses two key modifications compared to L-proline:
-
N-methylation: The presence of a methyl group on the ring nitrogen atom. This modification is known to influence the cis/trans isomerization of the peptide bond preceding the proline residue, a critical step in protein folding.
-
4S-amino group: The substitution at the C4 position with an amino group in the S configuration. This functional group can act as a hydrogen bond donor and a site for further chemical modification. The stereochemistry at this position is crucial, as it dictates the puckering of the pyrrolidine ring, which in turn affects the overall conformation of peptides incorporating this analog.[2]
These structural features suggest that this compound could serve as a valuable tool for influencing peptide and protein conformation in a predictable manner.
Proposed Biological Investigation Workflow
Given the limited direct data, a systematic, multi-tiered approach is essential to elucidate the biological activity of this compound. The following workflow is proposed as a comprehensive strategy.
Caption: A tiered workflow for the systematic investigation of this compound's biological activity.
Synthesis and Characterization: The Starting Point
A robust and scalable synthetic route is paramount for any biological investigation. The synthesis of this compound can be approached from commercially available starting materials such as (cis)-4-hydroxy-L-proline, leveraging established methodologies for proline derivatization.[3][4]
Proposed Synthetic Scheme
A plausible synthetic route, adapted from literature precedents for similar proline analogs, is outlined below.[3]
Caption: A high-level proposed synthetic pathway for this compound.
Characterization Protocol
A comprehensive characterization is non-negotiable to ensure the purity and structural integrity of the synthesized compound.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the proposed structure of this compound. |
| Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula. | Observed mass matching the calculated mass for C₆H₁₂N₂O₂. |
| Chiral HPLC | Assessment of enantiomeric purity. | A single peak indicating high enantiomeric excess. |
| X-ray Crystallography | Unambiguous determination of absolute stereochemistry. | Confirmation of the (4S) configuration.[3][4] |
In Vitro Biological Evaluation: First Insights
With a well-characterized compound in hand, the initial biological evaluation can commence.
Cytotoxicity Profiling
Rationale: It is crucial to determine the concentration range at which this compound exerts biological effects without causing general cellular toxicity. This informs the design of all subsequent cell-based assays.
Protocol: MTT Assay
-
Cell Seeding: Plate a panel of relevant cell lines (e.g., a cancer cell line like HeLa, a normal fibroblast line like NIH-3T3, and an immune cell line like Jurkat) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 µM to 1 mM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Target Class Screening
Rationale: Based on the activities of other proline analogs, this compound could potentially interact with several classes of proteins. A broad initial screening can help prioritize subsequent mechanistic studies.
Potential Target Classes and Rationale:
| Target Class | Rationale | Example Assay |
| Peptidyl-prolyl cis-trans isomerases (PPIases) | Proline analogs are known to interact with these enzymes that catalyze a rate-limiting step in protein folding. | A chymotrypsin-coupled spectrophotometric assay to measure the rate of cis-trans isomerization of a model peptide. |
| Integrins | Proline-based scaffolds have been used to develop integrin antagonists.[5] The 4-amino group could mimic key interactions. | A cell adhesion assay measuring the attachment of cells expressing a specific integrin (e.g., α4β1) to its ligand (e.g., VCAM-1).[5] |
| Ion Channels | The rigid structure of proline analogs can be incorporated into peptides that modulate ion channel function. | Patch-clamp electrophysiology to measure changes in ion currents in cells overexpressing a target channel. |
| Signaling Pathway Modulation | Proline metabolism itself is linked to signaling pathways like NF-κB.[6] Analogs could interfere with these processes. | A reporter gene assay where a luciferase or GFP gene is under the control of a promoter responsive to a specific pathway (e.g., an NF-κB responsive element). |
Mechanistic Deep Dive: From "What" to "How"
Positive hits from the initial screening will necessitate a deeper investigation into the mechanism of action.
Enzyme Inhibition Kinetics
Rationale: For any identified enzyme targets, understanding the mode of inhibition is crucial for further development.
Protocol: Michaelis-Menten Kinetics
-
Enzyme Assay Setup: Perform the enzyme assay with varying concentrations of the substrate in the presence and absence of different fixed concentrations of this compound.
-
Data Collection: Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Peptide Incorporation and Conformational Analysis
Rationale: A key hypothesized role for this compound is as a modulator of peptide conformation. This can be directly tested by incorporating it into a model peptide.
Protocol: Solid-Phase Peptide Synthesis and Spectroscopic Analysis
-
Synthesis: Synthesize a model peptide (e.g., a known bioactive peptide where a proline residue is critical) and an analog where the native proline is replaced with this compound using standard Fmoc-based solid-phase peptide synthesis.[7]
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of both the native and analog peptides in different solvent systems. Significant changes in the CD spectra would indicate a conformational alteration induced by the proline analog.
-
NMR Spectroscopy: For a more detailed structural analysis, perform 2D NMR experiments (e.g., TOCSY, NOESY) on the peptides. This can reveal specific changes in dihedral angles and inter-proton distances, providing a high-resolution picture of the conformational impact.[8]
Future Directions and Therapeutic Potential
The data gathered from the proposed workflow will provide a solid foundation for understanding the biological role of this compound. Depending on the findings, future research could branch into several exciting areas:
-
Lead Optimization: If a promising interaction with a therapeutic target is identified, the 4-amino group can serve as a handle for further chemical modifications to improve potency and selectivity.
-
Biomaterial Development: Proline derivatives have been explored for the creation of novel biomaterials.[6] The unique properties of this analog could be leveraged in this context.
-
Probing Protein Folding: As a tool compound, it could be used to study the dynamics of protein folding and the role of proline isomerization in specific biological processes.
References
- Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC - NIH. (n.d.).
- Synthesis of Peptides Containing Proline Analogues. (n.d.).
- Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - MDPI. (n.d.).
- Proline Derivatives and Analogs. (n.d.).
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of - SciSpace. (n.d.).
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. (n.d.).
- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC - PubMed Central. (n.d.).
- (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) - ResearchGate. (2025).
- New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PubMed Central. (n.d.).
- (4R)-4-Hydroxy-1-methyl-L-Proline|Research Chemical - Benchchem. (n.d.).
-
Proline - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4R)-4-Hydroxy-1-methyl-L-Proline|Research Chemical [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Characterization of (4S)-4-amino-1-methyl-L-proline: A Novel Non-Natural Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S)-4-amino-1-methyl-L-proline is a non-natural, chiral amino acid with significant potential as a building block in medicinal chemistry and peptide design. Its rigidified cyclic structure, combined with the presence of a methyl group on the nitrogen and an amino group at the 4-position, offers unique conformational constraints and functionalization opportunities. This guide provides a comprehensive overview of a proposed stereoselective synthesis, purification, and characterization of this compound, presented from the perspective of a senior application scientist. The methodologies described are grounded in established chemical principles and aim to provide a practical framework for researchers interested in synthesizing and utilizing this novel compound.
Introduction: The Rationale for Novel Proline Analogs
Proline and its derivatives are fundamental components of many biologically active peptides and proteins, often inducing specific secondary structures due to the conformational rigidity of the pyrrolidine ring. The synthesis of novel proline analogs is a key strategy in drug discovery for several reasons:
-
Conformational Constraint: Modifying the proline scaffold can lead to peptides with enhanced stability against enzymatic degradation and more defined three-dimensional structures, which can improve receptor binding affinity and selectivity.
-
Introduction of New Functionality: The incorporation of additional functional groups, such as the amino group in the target molecule, allows for further chemical modification, such as the attachment of labels, cross-linkers, or pharmacophores.
-
Exploring Structure-Activity Relationships (SAR): The systematic modification of the proline ring provides valuable insights into the structural requirements for biological activity.
This guide focuses on this compound, a compound that, to date, has not been reported as a natural product. Its "discovery" is therefore a conceptual one, rooted in the desire to create a novel chemical entity with tailored properties for research and development. The "isolation" described herein refers to the purification of the synthetically derived molecule.
Proposed Stereoselective Synthesis of this compound
The proposed synthetic route to this compound commences from the readily available and chiral starting material, (2S,4R)-4-hydroxy-L-proline. This multi-step synthesis is designed to maintain stereochemical integrity at the C2 and C4 positions. A robust protecting group strategy is essential to prevent unwanted side reactions.
Overall Synthetic Strategy
The synthesis can be logically divided into the following key transformations:
-
Protection of Functional Groups: The carboxylic acid and the secondary amine of the starting material, (2S,4R)-4-hydroxy-L-proline, are protected to prevent their interference in subsequent steps.
-
Stereospecific Conversion of the Hydroxyl Group to an Amino Group: The hydroxyl group at the C4 position is converted to an amino group with inversion of stereochemistry to achieve the desired (4S) configuration. This is a critical step that defines the stereochemistry of the final product.
-
N-Methylation: The secondary amine of the pyrrolidine ring is methylated.
-
Deprotection: The protecting groups are removed to yield the final product.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="(2S,4R)-4-hydroxy-L-proline"]; step1 [label="Protection of\nCarboxylic Acid and Amine"]; step2 [label="Activation of\nHydroxyl Group"]; step3 [label="Azide Displacement (SN2)\n(Inversion of Stereochemistry)"]; step4 [label="Reduction of Azide\nto Amine"]; step5 [label="Protection of\n4-Amino Group"]; step6 [label="N-Methylation of\nPyrrolidine Nitrogen"]; step7 [label="Final Deprotection"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end;
caption [label="Figure 1: Proposed synthetic workflow for this compound.", shape=plaintext, fontsize=10]; }
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Protection of (2S,4R)-4-hydroxy-L-proline
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent its reaction with subsequent reagents. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent steps but can be removed under acidic conditions.[1][2][3]
-
Protocol:
-
Suspend (2S,4R)-4-hydroxy-L-proline in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Dissolve the crude methyl ester in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify the product by column chromatography to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.
-
Step 2 & 3: Conversion of Hydroxyl to Azide with Inversion of Stereochemistry
-
Rationale: This two-step process involves activating the hydroxyl group to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide anion. The SN2 reaction proceeds with inversion of configuration at the C4 position, converting the (4R) stereocenter to the desired (4S).
-
Protocol:
-
Dissolve the product from Step 1 in dichloromethane and cool in an ice bath.
-
Add triethylamine followed by methanesulfonyl chloride (or p-toluenesulfonyl chloride) and stir until the reaction is complete.
-
After an aqueous workup, dissolve the crude mesylate/tosylate in a polar aprotic solvent like DMF.
-
Add sodium azide and heat the reaction mixture. The progress of the reaction should be monitored by TLC.
-
After completion, perform an aqueous workup and extract the product. Purify by column chromatography to obtain N-Boc-(2S,4S)-4-azido-L-proline methyl ester.
-
Step 4 & 5: Reduction of Azide and Protection of the New Amino Group
-
Rationale: The azide is reduced to a primary amine, typically by catalytic hydrogenation. The newly formed amino group is then protected, for example, with a benzyloxycarbonyl (Cbz) group, which is orthogonal to the Boc group. This allows for selective deprotection later in the synthesis.
-
Protocol:
-
Dissolve the azido-proline derivative in methanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.
-
Filter off the catalyst and concentrate the solution.
-
Dissolve the crude amine in a suitable solvent and add a base.
-
Add benzyl chloroformate (Cbz-Cl) and stir until the reaction is complete.
-
Purify the product, N-Boc-(2S,4S)-4-(Cbz-amino)-L-proline methyl ester, by column chromatography.
-
Step 6: N-Methylation of the Pyrrolidine Nitrogen
-
Rationale: A common and efficient method for the N-methylation of secondary amines is reductive amination using formaldehyde and a reducing agent.[4] In this case, the Boc protecting group must first be removed to expose the secondary amine.
-
Protocol:
-
Treat the product from Step 5 with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group.
-
After the reaction is complete, neutralize the solution and extract the deprotected proline derivative.
-
Dissolve the amine in a suitable solvent (e.g., methanol).
-
Add aqueous formaldehyde, followed by a reducing agent such as sodium cyanoborohydride or, for a less toxic alternative, sodium triacetoxyborohydride. The reaction is often carried out in the presence of acetic acid.
-
Stir the reaction at room temperature until methylation is complete.
-
Perform an aqueous workup and purify the product by column chromatography.
-
Step 7: Final Deprotection
-
Rationale: The remaining protecting groups (the methyl ester and the Cbz group) are removed to yield the final product. The Cbz group is typically removed by hydrogenolysis, and the methyl ester is hydrolyzed under basic conditions.
-
Protocol:
-
Dissolve the N-methylated product in a suitable solvent.
-
Perform catalytic hydrogenation with Pd/C under a hydrogen atmosphere to remove the Cbz group.
-
Filter the catalyst and concentrate the solution.
-
Dissolve the crude product in a mixture of methanol and water, and add a base such as lithium hydroxide to hydrolyze the methyl ester.
-
Monitor the reaction by TLC. Once complete, neutralize the solution with a mild acid.
-
The crude final product can then be purified.
-
Isolation and Purification
The final product, this compound, is a zwitterionic compound, which can make purification by standard silica gel chromatography challenging. Ion-exchange chromatography is a highly effective method for the purification of amino acids.[5][6][7][8]
Ion-Exchange Chromatography Protocol
-
Principle: The amino acid is passed through a column containing a charged stationary phase. By adjusting the pH of the mobile phase, the charge state of the amino acid can be modulated, allowing for its selective binding and elution.
-
Protocol:
-
Load the crude product onto a column packed with a strong cation exchange resin (e.g., Dowex 50W).
-
Wash the column with deionized water to remove any neutral or anionic impurities.
-
Elute the desired amino acid from the column using a dilute aqueous ammonia solution.
-
Collect the fractions and monitor for the presence of the product using a suitable method (e.g., ninhydrin staining or TLC).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization
The identity and purity of the synthesized this compound must be confirmed using a combination of analytical techniques.
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyrrolidine ring protons, the N-methyl group, and the protons on the α-carbon and the carbon bearing the amino group. The coupling constants between the ring protons can provide information about the stereochemistry. |
| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon, the pyrrolidine ring carbons, and the N-methyl carbon. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will provide strong evidence for its elemental composition. |
| Chiral HPLC | Analysis on a chiral HPLC column can be used to determine the enantiomeric purity of the final product. |
| Amino Acid Analysis | This can be used to quantify the synthesized amino acid.[9] |
dot graph "Characterization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
synthesis [label="Synthesized Product"]; purification [label="Ion-Exchange\nChromatography"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)"]; ms [label="Mass Spectrometry\n(HRMS)"]; hplc [label="Chiral HPLC"]; aaa [label="Amino Acid Analysis"]; final_product [label="Characterized\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
synthesis -> purification; purification -> nmr; purification -> ms; purification -> hplc; purification -> aaa; {nmr, ms, hplc, aaa} -> final_product;
caption [label="Figure 2: Workflow for the purification and characterization of the final product.", shape=plaintext, fontsize=10]; }
Caption: Workflow for the purification and characterization of the final product.
Potential Applications and Future Directions
This compound represents a versatile scaffold for further chemical elaboration. Potential applications include:
-
Peptidomimetics: Incorporation into peptide sequences to create conformationally constrained analogs with potentially enhanced biological activity and stability.
-
Drug Conjugation: The primary amino group at the C4 position can be used as a handle for attaching drugs, imaging agents, or other molecules of interest.
-
Asymmetric Catalysis: Chiral amino acids and their derivatives can serve as ligands in asymmetric catalysis.
Future work could involve the synthesis of the other stereoisomers of 4-amino-1-methyl-proline to fully explore the impact of stereochemistry on biological activity.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound strategy for the synthesis, purification, and characterization of the novel, non-natural amino acid this compound. By leveraging established methodologies in organic synthesis, including robust protecting group strategies and stereoselective reactions, this valuable research tool can be made accessible to the scientific community. The detailed protocols and the rationale behind the experimental choices are intended to provide a solid foundation for researchers to produce this compound and explore its potential in drug discovery and chemical biology.
References
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diaion.com [diaion.com]
- 6. researchgate.net [researchgate.net]
- 7. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Physicochemical Characterization of (4S)-4-amino-1-methyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-4-amino-1-methyl-L-proline is a substituted proline derivative of interest in chemical and pharmaceutical research. As a chiral amino acid analogue, a thorough understanding of its physicochemical properties is fundamental for its application in areas such as peptide synthesis, drug design, and pharmacology. The spatial arrangement of its functional groups, its ionization behavior, solubility, and interaction with polarized light are critical parameters that dictate its biological activity and formulation potential.
This guide provides a comprehensive overview of the essential physicochemical properties of this compound and outlines detailed, state-of-the-art methodologies for their experimental determination. While specific experimental data for this particular compound is not extensively available in public literature, this document serves as a practical framework for researchers to characterize this and similar molecules.
Core Physicochemical Properties
A foundational dataset for any novel chemical entity includes its structural and fundamental chemical properties.
| Property | Data | Source |
| IUPAC Name | (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylic acid | - |
| CAS Number | 1308319-48-3 | [1][2][3] |
| Molecular Formula | C₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
Acid Dissociation Constant (pKa) Determination
The pKa values of a molecule are critical as they influence its ionization state, and consequently its solubility, lipophilicity, and receptor-binding interactions at different physiological pH levels. This compound possesses at least two ionizable groups: the carboxylic acid and the primary amino group.
Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a temperature-controlled beaker with a magnetic stirrer.
-
Titration: Slowly add a standardized solution of HCl (e.g., 0.1 M) in small, precise volumes. After each addition, allow the pH to stabilize and record the value. Continue the titration past the expected equivalence points.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the halfway point to the equivalence point on the titration curve.[6]
UV-Vis Spectrophotometry
This method is applicable if the chromophores in the molecule exhibit a change in absorbance upon protonation or deprotonation. The pKa is determined by measuring the absorbance at a fixed wavelength across a range of pH values.[4][5][7]
-
Wavelength Selection: Record the UV-Vis spectra of this compound at a very low and a very high pH to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the selected wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[4]
Caption: Workflow for pKa determination.
Solubility Profile
Solubility is a crucial parameter for drug development, affecting bioavailability and formulation. The solubility of amino acids is highly dependent on pH and the nature of the solvent.[8][9][10]
Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol).[8][9]
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or quantitative NMR.
Caption: Shake-flask solubility determination workflow.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[11] A sharp melting point range is indicative of high purity.
Capillary Melting Point Method
This is a common and straightforward technique for determining the melting point.
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Optical Rotation
As a chiral molecule, this compound will rotate the plane of polarized light.[12][13][14][15][16] The specific rotation is a characteristic property of a chiral compound.
Polarimetry
Polarimetry is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[14][15]
-
Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent (e.g., water or ethanol).
-
Measurement: Fill a polarimeter sample tube of a known path length (l, in dm) with the solution. Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation, [α]λT, is calculated using the formula: [α]λT = α / (l × c)
Caption: Measurement of specific optical rotation.
Spectral Data Acquisition
Spectroscopic data is essential for structural confirmation and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the stereochemistry, by analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOESY).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as N-H, C=O, and O-H stretches.
Conclusion
The physicochemical properties of this compound are pivotal for its successful application in research and development. This guide provides the necessary experimental frameworks for a comprehensive characterization of this molecule. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, facilitating its evaluation in drug discovery and other scientific endeavors.
References
- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).
- Estimation of optical rotation of chiral molecules with weak measurements. (n.d.).
- Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules | Analytical Chemistry. (2021). ACS Publications.
- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).
- This compound, 95% Purity, C6H12N2O2, 1 gram. (n.d.). CP Lab Safety.
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). ACS Publications.
- Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM.
- Basics of polarimetry. (n.d.). Anton Paar Wiki.
- Optical rotation. (n.d.). Wikipedia.
- This compound CAS#: 1308319-48-3. (n.d.). ChemicalBook.
- 5.4: Optical Activity. (2021). Chemistry LibreTexts.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022). Microbe Notes.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
- How to calculate pKa. (n.d.). BYJU'S.
- This compound. (n.d.). SRD Pharma.
- Melting point determination. (n.d.).
- Melting point determination. (n.d.). SSERC.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 1308319-48-3 [m.chemicalbook.com]
- 3. srdpharma.com [srdpharma.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. byjus.com [byjus.com]
- 7. ulm.edu [ulm.edu]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. microbenotes.com [microbenotes.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Estimation of optical rotation of chiral molecules with weak measurements [opg.optica.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Optical rotation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Structural Characterization of (4S)-4-amino-1-methyl-L-proline
Introduction: The Significance of Precise Structural Elucidation
(4S)-4-amino-1-methyl-L-proline is a fascinating proline derivative with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, a thorough and unambiguous structural characterization is a prerequisite for understanding its biological activity, ensuring its purity, and establishing a foundation for further research. This guide provides a comprehensive overview of the key analytical techniques and methodologies for the complete structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating characterization workflow.
The core challenge in characterizing this molecule lies in unequivocally determining its molecular formula, connectivity, and, most importantly, its stereochemistry at both the C2 and C4 positions of the proline ring. This guide will walk you through a logical progression of analytical techniques designed to address these challenges head-on.
The Characterization Workflow: A Multi-faceted Approach
A singular analytical technique is rarely sufficient for complete structural determination. Instead, we employ a synergistic workflow where each method provides a unique piece of the structural puzzle. The data from these techniques, when taken together, provide a comprehensive and validated structural assignment.
Caption: Workflow for the structural characterization of this compound.
Part 1: Unveiling the Molecular Blueprint - Mass Spectrometry and NMR Spectroscopy
Mass Spectrometry: The First Glimpse into Molecular Identity
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule. For this compound (C₆H₁₂N₂O₂), the expected monoisotopic mass is approximately 144.0899 g/mol . Electrospray ionization (ESI) is the preferred method for such polar molecules as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
Trustworthiness: The accuracy of modern HRMS instruments (e.g., Q-TOF, Orbitrap) is typically within 5 ppm, providing a high degree of confidence in the assigned molecular formula. This self-validating step ensures that the subsequent, more detailed structural analysis by NMR is performed on a compound with a known and correct elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ for C₆H₁₂N₂O₂ is m/z 145.0977.
-
Data Analysis: Compare the experimentally observed accurate mass with the theoretically calculated mass. A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Monoisotopic Mass | 144.0899 u |
| [M+H]⁺ | 145.0977 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for a complete structural assignment.
Trustworthiness: The combination of different NMR experiments provides a self-validating network of correlations. For instance, a COSY experiment establishes proton-proton couplings, which are then correlated to their attached carbons via HSQC. HMBC experiments then reveal longer-range proton-carbon connectivities, confirming the overall carbon skeleton. Finally, NOESY provides through-space correlations, which are crucial for determining the relative stereochemistry.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH and OH).
-
¹H NMR: This experiment provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include the N-methyl group, the proline ring protons, and the protons on the α- and β-carbons.
-
¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the connectivity of the proline ring protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the entire molecular structure, including the position of the N-methyl group.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons. For this compound, NOE correlations between the protons at C2 and C4 can help establish their cis or trans relationship.
Data Presentation: Representative NMR Data
While specific NMR data for this compound is not available in the searched literature, we can infer expected chemical shifts based on data for similar compounds like (2S, 4S)-4-methyl-proline[2] and other proline derivatives[3][4].
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |
| H2 | 3.8 - 4.2 | dd |
| H3 | 1.8 - 2.4 | m |
| H4 | 3.5 - 3.9 | m |
| H5 | 3.0 - 3.6 | m |
| N-CH₃ | 2.5 - 3.0 | s |
| Carbon | Expected Chemical Shift Range (ppm) |
| C2 (α-carbon) | 60 - 65 |
| C3 (β-carbon) | 35 - 40 |
| C4 (γ-carbon) | 50 - 55 |
| C5 (δ-carbon) | 55 - 60 |
| N-CH₃ | 40 - 45 |
| C=O (carboxyl) | 175 - 180 |
Part 2: Defining the 3D Architecture - Stereochemistry and Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC): Ensuring Enantiomeric Purity
Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. For amino acids and their derivatives, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak or Chiralcel are often effective. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase.
Trustworthiness: A well-developed chiral HPLC method can provide baseline separation of enantiomers, allowing for accurate quantification of the enantiomeric excess (ee). This is a self-validating system as the presence of the undesired enantiomer would be clearly visible as a separate peak. For proline derivatives, derivatization may be necessary to introduce a chromophore for UV detection[5].
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, AD-H) to find a suitable stationary phase.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape[6].
-
Derivatization (if necessary): If the molecule lacks a strong UV chromophore, derivatization with a reagent like NBD-Cl can be employed to enable UV detection[5].
-
Analysis: Inject a solution of the sample and monitor the elution profile. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC analysis of this compound.
X-ray Crystallography: The Definitive Proof of Absolute Stereochemistry
Expertise & Experience: Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.
Trustworthiness: An X-ray crystal structure is a self-validating, definitive proof of the molecule's absolute configuration, provided a good quality crystal can be obtained and the data is refined to a high resolution. The Flack parameter is a critical value in the crystallographic refinement that confirms the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common technique. For amino acids, crystallization as a salt (e.g., hydrochloride) can sometimes yield better quality crystals[7].
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a 3D model of the molecule.
-
Determination of Absolute Stereochemistry: The absolute configuration is determined, often using anomalous dispersion effects.
While a crystal structure for this compound is not available in the searched literature, the structure of a closely related compound, (4S)-1-methyl-4-propyl-L-proline hydrochloride, has been determined by X-ray crystallography, confirming its absolute stereochemistry[7][8]. This provides a strong precedent for the feasibility of this technique for the target molecule.
Conclusion: A Unified and Validated Structural Assignment
The structural characterization of this compound requires a meticulous and multi-pronged analytical approach. By integrating the data from high-resolution mass spectrometry, a suite of NMR experiments, chiral HPLC, and ideally, single-crystal X-ray diffraction, researchers can achieve an unambiguous and validated structural assignment. This rigorous characterization is fundamental to advancing the study of this promising molecule and unlocking its full potential in drug discovery and development.
References
-
Mollica, A., Pinnen, F., Stefanucci, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters, 3(9), 713-717. [Link]
-
Geyer, A., & Priem, C. (2020). (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 85(15), 9636–9646. [Link]
-
Loosli, S., Foletti, C., Papmeyer, M., & Wennemers, H. (2019). A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. RSC Advances, 9(55), 32017-32020. [Link]
-
Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(1), M2003. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Separation Science, 37(11), 1237-1244. [Link]
- Welch, C. J., & Pirkle, W. H. (2006). Proline chiral columns with broad chiral selectivity.
-
Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]
-
Raines, R. T., & Shoulders, M. D. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 133(45), 18133–18145. [Link]
-
Biological Magnetic Resonance Bank. L-Proline. [Link]
-
Kumar, A., & Sharma, S. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. International Journal of Pharmaceutical Sciences and Research, 14(9), 4569-4575. [Link]
-
Roda, G., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(16), 4963. [Link]
-
Pierson, N. A., et al. (2014). Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. International Journal of Mass Spectrometry, 370, 18-26. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]
-
Beck, A. K., et al. (1996). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]
-
IMSERC. Amino Acids: Proline. [Link]
Sources
- 1. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amino Acids: Proline [imserc.northwestern.edu]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of (4S)-4-amino-1-methyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-4-amino-1-methyl-L-proline is a substituted proline derivative of significant interest in medicinal chemistry and drug development. As a constrained amino acid, its incorporation into peptides and small molecules can induce specific conformational preferences, leading to enhanced biological activity and metabolic stability. Accurate structural elucidation and confirmation are paramount for its application in drug discovery pipelines. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), methodologies critical for its unambiguous identification and characterization.
I. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is the preferred method due to the polar and non-volatile nature of amino acids.
A. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote ionization.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Ionization Mode: Positive ion mode is selected to facilitate the protonation of the amino groups, forming the [M+H]⁺ ion.
-
Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion, typically from m/z 50 to 500.
B. Expected Mass Spectrum and Data Interpretation
The chemical formula for this compound is C₆H₁₂N₂O₂. The expected monoisotopic mass and the corresponding protonated species are presented in the table below.
| Species | Chemical Formula | Exact Mass (Da) |
| [M] | C₆H₁₂N₂O₂ | 144.0899 |
| [M+H]⁺ | C₆H₁₃N₂O₂⁺ | 145.0977 |
The primary ion observed in the positive ESI mass spectrum will be the protonated molecule [M+H]⁺ at m/z 145.0977. The high-resolution measurement allows for the confirmation of the elemental composition, distinguishing it from other isobaric compounds.
Fragmentation Pattern: Tandem MS (MS/MS) experiments can provide further structural information. Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragment ions resulting from the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO), as well as cleavage of the proline ring.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, enabling the elucidation of its connectivity and stereochemistry. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
A. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). D₂O is often preferred for amino acids as it allows for the exchange of labile protons (e.g., -NH₂ and -COOH), simplifying the spectrum.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Experiments: Standard 1D ¹H and ¹³C NMR spectra are acquired. 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.
B. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for this compound in D₂O are summarized below. The numbering of the proline ring positions is standard, with C2 being the α-carbon bearing the carboxyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 | ~3.8 - 4.0 | dd | J ≈ 8, 5 |
| H3a, H3b | ~2.0 - 2.4 | m | - |
| H4 | ~3.5 - 3.7 | m | - |
| H5a, H5b | ~3.0 - 3.4 | m | - |
| N-CH₃ | ~2.8 | s | - |
Rationale for Predicted Shifts:
-
H2 (α-proton): This proton is adjacent to the electron-withdrawing carboxyl group and the nitrogen atom, hence it is expected to be deshielded and appear at a lower field.[4]
-
H3 Protons: These methylene protons are diastereotopic and will likely appear as complex multiplets.
-
H4 Proton: This proton is attached to the carbon bearing the amino group, leading to a downfield shift.
-
H5 Protons: These protons are adjacent to the nitrogen atom and will be deshielded.
-
N-CH₃ Protons: The methyl group on the nitrogen will appear as a singlet in the upfield region.
C. Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are provided in the following table.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~175 - 180 |
| C2 | ~65 - 70 |
| C3 | ~35 - 40 |
| C4 | ~50 - 55 |
| C5 | ~55 - 60 |
| N-CH₃ | ~40 - 45 |
Rationale for Predicted Shifts:
-
C=O (Carboxyl Carbon): Carbonyl carbons are highly deshielded and appear at the lowest field.
-
C2 (α-carbon): This carbon is attached to both nitrogen and the carboxyl group, resulting in a significant downfield shift.
-
C4 (Amino-substituted Carbon): The attachment of the amino group causes a downfield shift for this carbon.
-
C5 and N-CH₃: These carbons are directly attached to the nitrogen atom and are expected in the mid-field region of the spectrum.[2]
Sources
- 1. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Substituted L-Proline Derivatives: A Scaffolding for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of substituted L-proline derivatives, moving beyond their foundational role as proteinogenic amino acids to their versatile applications in modern drug discovery. We will dissect the unique structural and chemical properties that make the proline scaffold a privileged element in medicinal chemistry and detail its therapeutic potential across a spectrum of diseases, including neurological disorders, viral infections, and cancer. This document is designed for researchers and drug development professionals, offering not just a review of the field but a practical guide to the causality behind experimental design and the application of these powerful molecules.
The Proline Advantage: Why This Scaffold is a Cornerstone of Drug Design
L-proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, making it a powerful tool for influencing the architecture of peptides and small molecules.[1] Its derivatives have become invaluable in drug design for several key reasons:
-
Conformational Control: The rigid ring structure of proline and its analogs restricts the conformational space of a peptide chain or small molecule, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[1]
-
Metabolic Stability: The proline scaffold can enhance metabolic stability by protecting adjacent peptide bonds from enzymatic degradation.
-
Modulation of Physicochemical Properties: Substitutions on the pyrrolidine ring can fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetics and pharmacodynamics.[2][3]
-
Bioisosteric Replacement: Proline analogs can serve as bioisosteres for other residues, introducing desirable properties while maintaining the necessary interactions with a target.[4]
The following sections will delve into specific therapeutic areas where these principles are being applied to develop novel clinical candidates.
Neuroprotection and CNS Disorders: Modulating Neuronal Excitability
The central nervous system (CNS) represents a major area for the application of L-proline derivatives, leveraging their ability to interact with key neurotransmitter systems. L-proline itself is recognized as a neuromodulator that can influence both excitatory and inhibitory pathways, particularly the glutamatergic system.[5][6]
Mechanism of Action: Glutamate Antagonism and GABAergic Mimicry
Many neurological conditions, including epilepsy and ischemic stroke, are characterized by excitotoxicity—neuronal damage caused by the excessive activation of glutamate receptors like the NMDA receptor.[7] L-proline and its derivatives are thought to exert neuroprotective and anticonvulsant effects through several mechanisms:
-
Direct Glutamate Antagonism: Proline can act as a partial agonist/antagonist at the glycine co-agonist site of the NMDA receptor, thereby dampening excessive glutamatergic signaling.
-
Inhibition of Proline Transport: The L-proline transporter (PROT/SLC6A7) is closely linked to glutamatergic neurotransmission.[7] Inhibiting this transporter can modulate proline levels in the synapse, influencing neuronal excitability.
-
Synergy with GABA Agonists: Some proline derivatives, while weak anticonvulsants on their own, significantly potentiate the effects of GABAergic drugs like vigabatrin.[8] This suggests a role as an inhibitory neurotransmitter or a modulator of the GABAergic system.[6][8]
Featured Derivatives and Preclinical Evidence
| Derivative | Therapeutic Application | Key Findings | Reference |
| trans-4-hydroxy-L-proline | Anticonvulsant | The most potent derivative tested in combination with vigabatrin for suppressing seizures in mouse models. | [8] |
| LQFM215 | Neuroprotection (Ischemic Stroke) | An L-proline transporter inhibitor that reduced the infarcted area and motor impairments in a middle cerebral artery occlusion (MCAO) mouse model. | [7] |
| N-substituted amino acid amides | Anticonvulsant | A series of derivatives showed significant activity in the Maximal Electroshock Seizure (MES) and subcutaneous Metrazol (scMet) tests. | [9][10] |
Experimental Workflow: Anticonvulsant Screening Protocol
The decision to advance a compound through anticonvulsant screening is based on a tiered approach that balances throughput with physiological relevance. The Antiepileptic Drug Development (ADD) Program provides a well-established framework for this process.
Caption: Tiered workflow for anticonvulsant drug screening.
Methodology: Maximal Electroshock (MES) Test
-
Animal Model: Male mice (e.g., Swiss-Webster strain), 18-25g.
-
Compound Administration: The test compound (e.g., a proline derivative) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.
-
Time to Peak Effect: The test is conducted at the time of predicted peak effect, typically 30-60 minutes post-administration.
-
Stimulation: A corneal electrode delivers an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Rationale: This model is highly predictive of clinical efficacy against generalized tonic-clonic seizures. The self-validating nature of the protocol lies in the all-or-none endpoint (seizure vs. no seizure) and the use of a standardized, supramaximal stimulus that reliably produces seizures in untreated animals.
Antiviral Therapeutics: Inhibiting Viral Replication
The rigid cyclic structure of proline is ideal for designing inhibitors that fit into the well-defined active sites of viral enzymes, particularly proteases. The recent success of Paxlovid for treating COVID-19, in which the active component Nirmatrelvir is a proline derivative, has highlighted the immense potential of this scaffold in antiviral drug development.[11][12]
Mechanism of Action: Covalent and Allosteric Protease Inhibition
Viral proteases are essential for the viral life cycle, as they cleave large polyproteins into functional viral enzymes and structural proteins. Proline derivatives are designed to mimic the natural substrates of these proteases.
-
Peptidomimetic Inhibition: As seen with Nirmatrelvir, the proline ring helps position a reactive "warhead" (e.g., a nitrile or aldehyde) that can form a covalent bond with a catalytic cysteine or serine residue in the protease active site, leading to irreversible inhibition.
-
Allosteric Inhibition: Proline-based small molecules have also been designed as allosteric inhibitors of proteases like the NS2B/NS3 serine protease from Dengue and Zika viruses, binding to a site distinct from the active site to induce a conformational change that inactivates the enzyme.[13]
-
Targeting Host Factors: An alternative strategy involves targeting host peptidyl-prolyl isomerases (PPIs), such as cyclophilins, which many viruses hijack to ensure the correct folding of viral proteins.[14][15] Inhibiting these host factors can disrupt the replication of a broad range of viruses.
Featured Derivatives and Applications
| Derivative/Drug | Target Virus | Mechanism of Action | Reference |
| Nirmatrelvir | SARS-CoV-2 | Covalent inhibitor of the main protease (Mpro). | [11] |
| Proline-based allosteric inhibitors | Dengue, Zika | Allosteric inhibition of the NS2B/NS3 serine protease. | [13] |
| Temporin L Analogs | Herpesviruses, Coronaviruses | Incorporation of proline derivatives into antimicrobial peptides enhances antiviral activity. | [16] |
Anticancer Applications: Targeting Tumor Metabolism
Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation. The "proline-P5C cycle," which involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), has emerged as a critical pathway in cancer metabolism, making it a promising therapeutic target.[17]
Mechanism of Action: Disrupting the Proline-P5C Cycle
The proline-P5C cycle is crucial for cancer cells as it supports ATP production, nucleotide synthesis, and redox homeostasis.[17] Key enzymes in this pathway, such as P5C reductase (PYCR), are often overexpressed in various cancers, and their inhibition can impair tumor growth.
-
Inhibition of Proline Biosynthesis: Knockdown of PYCR1, the enzyme that synthesizes proline, has been shown to impair the proliferation of kidney and non-small cell lung cancers.[17]
-
Induction of Apoptosis: The dipeptide Glycyl-L-proline has been shown to induce apoptosis in MCF-7 breast cancer cells.[18]
-
Direct Cytotoxicity: Novel L-proline catalyzed benzil bis-hydrazone derivatives have demonstrated promising in vitro growth inhibitory activity against liver carcinoma cell lines (HepG-2).[19][20]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Its choice is justified by its high throughput, reproducibility, and sensitivity.
-
Cell Seeding: Cancer cells (e.g., HepG-2) are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a substituted proline derivative) for a specified duration (e.g., 48-72 hours). A positive control (e.g., Doxorubicin) and a vehicle control are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Quantification: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
A Note on Synthesis: The Role of L-Proline as an Organocatalyst
A discussion of proline derivatives would be incomplete without acknowledging the role of L-proline itself as a powerful organocatalyst in synthetic chemistry.[21] This application is fundamental to drug development, enabling the efficient and stereoselective synthesis of complex chiral molecules.
L-proline catalyzes a wide range of asymmetric reactions, including Aldol, Mannich, and Michael reactions, through an enamine-based mechanism.[21][22] This allows for the construction of chiral centers with high enantiomeric purity, a critical requirement for modern pharmaceuticals. The use of L-proline as a catalyst is a cornerstone of green chemistry, as it is a naturally occurring, inexpensive, and environmentally benign reagent.[19][23]
Caption: L-Proline catalyzed asymmetric Aldol reaction mechanism.
Conclusion and Future Outlook
Substituted L-proline derivatives represent a remarkably versatile and powerful class of molecules in therapeutic development. Their unique conformational constraints provide a robust scaffold for designing highly potent and selective agents against a wide array of biological targets. From modulating excitotoxicity in the CNS to inhibiting viral proteases and disrupting cancer metabolism, the applications are both broad and clinically relevant.
Future research will likely focus on exploring more complex substitutions and bicyclic proline analogs to access novel chemical space and further refine pharmacological properties.[24] As our understanding of disease pathways deepens, the rational design of proline-based therapeutics will continue to yield next-generation medicines with improved efficacy and safety profiles.
References
- Löscher, W., Hofmann, H. P., & Hönack, D. (1995).
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007).
- Various Authors. (n.d.). Enantioselective Synthesis of Chiral Proline Derivatives.
- Kumar, A., & Sharma, A. (n.d.). Modern Synthetic Tool L-Proline as an Organocatalyst. Journal of Chemical and Pharmaceutical Research.
- Various Authors. (n.d.). Proline and Antiviral Drugs.
- Kim, J. H., Mun, J. H., Lee, C. H., & Lee, S. H. (2014). Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. PubMed.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Asymmetric synthesis of proline derivatives.
- Zalewska, K., Pinto, I., Cabrita, L., Zakrzewska, M. E., Noronha, J. P., da Ponte, M. N., & Branco, L. C. (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
- Carvalho, G. S., Chiareli, R. A., de Oliveira, A. A., et al. (2023). L-proline transporter inhibitor (LQFM215) promotes neuroprotection in ischemic stroke. Pharmacological Reports.
- Buommino, E., Carotenuto, A., Antignano, I., & Grieco, P. (n.d.). Proline derivatives used in this study.
- Abdelwahed, S. M., Hassan, H. M., & Zordok, T. I. (2021). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. Taylor & Francis Online.
- Various Authors. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
- Striker, R., & Mehle, A. (2014). Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses.
- Striker, R., & Mehle, A. (2014).
- Marinelli, L., et al. (2021).
- Al-Adiwish, W. M., & El-Sayed, M. A. (2014). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC - PubMed Central.
- Various Authors. (n.d.).
- Tatsuya, K., & Hidehiko, K. (2013).
- Tatsuya, K., & Hidehiko, K. (2013). Properties, metabolisms, and applications of L-proline analogues.
- Abdelwahed, S. M., Hassan, H. M., & Zordok, T. I. (2021). L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique.
- De, S. K. (2023).
- Paruszewski, R., Rostafinska-Suchar, G., Strupinska, M., Jaworski, P., Winiecka, I., & Stables, J. P. (1996). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). PubMed.
- Various Authors. (n.d.). L-Proline. MedChemExpress (MCE) Life Science Reagents.
- Malik, M., Roy, N., Mohamed, A. P. S., Lotana, H., Shah, K., & Kumar, D. (2024). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. PubMed Central.
- Tanner, J. J. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry.
- Carvalho, G. S., Chiareli, R. A., de Oliveira, A. A., et al. (2023). Neurobiology of L-proline: From molecules to behavior. Semantic Scholar.
- Various Authors. (2023). Proline Metabolism in Neurological and Psychiatric Disorders.
- Obniska, J., Kamiński, K., & Stalski, R. (2003). Amino acid derivatives with anticonvulsant activity. PubMed - NIH.
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews.
- Lenci, E., & Trabocchi, A. (2012).
- de Freitas, R. L., et al. (2024).
- Hamasu, K., et al. (2009).
- Obniska, J., Kamiński, K., & Stalski, R. (2003). Amino Acid Derivatives with Anticonvulsant Activity.
- Rae, C., et al. (2024). L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices. PubMed.
- Yao, D., & Han, W. (2022).
- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.
- van der Felt, L., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central.
- Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.
- BOC Sciences. (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. BOC Sciences.
- Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-proline transporter inhibitor (LQFM215) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline and proline derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses | PLOS Pathogens [journals.plos.org]
- 15. Inhibitors of peptidyl proline isomerases as antivirals in hepatitis C and other viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. iarjset.com [iarjset.com]
- 22. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 23. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prolyl Switch: A Technical Guide to N-Methylated Proline Analogs in Peptide Structure and Drug Design
Abstract
The unique constrained cyclic structure of proline imparts profound effects on peptide and protein architecture, influencing folding, stability, and molecular recognition.[1][2][3] N-methylation of the proline amide, a subtle yet powerful modification, further refines these structural consequences, offering a strategic tool for medicinal chemists to address the pharmacological liabilities of peptide-based therapeutics.[4][5][6] This guide provides an in-depth technical exploration of N-methylated proline analogs, detailing their fundamental impact on peptide conformation, methods for their synthesis and incorporation, and their application in enhancing the drug-like properties of peptides. We will examine the causality behind experimental choices and provide actionable protocols for researchers in peptide science and drug development.
The Foundational Role of Proline: A Conformational Linchpin
Unlike other canonical amino acids, proline's side chain cyclizes back onto the backbone nitrogen, creating a tertiary amide and imposing significant conformational restrictions.[1][2] This structure limits the available Ramachandran space, particularly the phi (Φ) torsion angle, which is restricted to approximately -65° ± 25°.[1] This inherent rigidity makes proline a potent modulator of peptide secondary structure, often inducing turns or breaking helical structures.[3][7]
Two key conformational equilibria define proline's structural influence:
-
Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in two primary, low-energy "puckered" conformations: Cγ-endo (DOWN) and Cγ-exo (UP).[1][8] The ring pucker is intrinsically linked to the peptide backbone angles; an exo pucker favors more compact conformations like the polyproline II (PPII) helix, while an endo pucker supports more extended structures.[1]
-
cis-trans Amide Bond Isomerization: The Xaa-Pro peptide bond can adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations. Due to steric hindrance between the preceding residue's α-carbon and proline's δ-carbon, the energy difference between the two states is small, allowing for a significant population of the cis isomer (typically 10-30% in solution).[9][10] This isomerization can be a rate-limiting step in protein folding and is a critical feature in many biological recognition events.[1][11] The ring pucker and amide bond conformation are coupled; the exo pucker stabilizes the trans amide bond, whereas the endo pucker is strongly favored in a cis amide bond.[1]
The N-Methylation Effect: Fine-Tuning the Prolyl Switch
Introducing a methyl group onto the proline amide nitrogen (N-methylation) acts as a powerful conformational control element. This seemingly minor modification introduces significant steric hindrance that further restricts backbone rotation and profoundly influences the cis-trans equilibrium.[4][12]
The primary effect of N-methylation is to destabilize the trans conformation due to a steric clash between the N-methyl group and the α-substituent of the preceding residue. This often leads to a higher population of the cis-amide bond, effectively acting as a "cis-proline mimic" or a "turn-inducer."[4][12][13] This ability to pre-organize a peptide into a specific bioactive conformation can significantly enhance receptor affinity and selectivity by reducing the entropic penalty of binding.[4]
Beyond conformational control, N-methylation imparts several other desirable pharmacokinetic properties:
-
Increased Proteolytic Stability: The N-methyl group sterically shields the adjacent amide bond from cleavage by proteases, increasing the peptide's in vivo half-life.[4][6][13]
-
Enhanced Membrane Permeability: By replacing an amide N-H proton, N-methylation reduces the number of hydrogen bond donors and can disrupt intermolecular hydrogen bonding that leads to aggregation. This often increases lipophilicity and improves passive diffusion across cell membranes and the blood-brain barrier.[6][14]
-
Improved Solubility: In some contexts, particularly with aggregation-prone peptides like Aβ, N-methylation can inhibit interchain hydrogen bonding, leading to improved water solubility.[6][13]
The strategic incorporation of N-methylated proline analogs, therefore, represents a key tactic in peptidomimetic design, transforming biologically active peptides into viable drug candidates.[5][6]
Synthesis and Incorporation of N-Methylated Proline Analogs
The successful application of N-methylated prolines requires robust and efficient synthetic methodologies, both for the standalone amino acid and its incorporation into a growing peptide chain.
Synthesis of Fmoc-N-Me-Pro-OH
While various methods exist, a common and reliable approach for synthesizing the Fmoc-protected N-methyl-L-proline building block suitable for solid-phase peptide synthesis (SPPS) involves two main steps: N-methylation of L-proline followed by Fmoc protection.
Protocol: Synthesis of N-Methyl-L-Proline via Reductive Amination
This protocol describes a common method for the synthesis of the unprotected N-methylated amino acid.
-
Dissolution: Dissolve L-proline (1 equivalent) in an aqueous solution of formaldehyde (1.1 equivalents).
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the reaction by TLC.
-
Acidification & Purification: Once the reaction is complete, carefully acidify the mixture with HCl to pH ~5-6. The product can then be purified by ion-exchange chromatography.
Causality: Reductive amination is a highly efficient method for N-alkylation. The formaldehyde forms a Schiff base (iminium ion) with the secondary amine of proline, which is then rapidly reduced by the hydride agent to yield the N-methylated product. Careful control of temperature and reagent addition is necessary to prevent over-alkylation or other side reactions.
Incorporation into Peptides via SPPS
Incorporating N-methylated amino acids into a peptide sequence using automated solid-phase peptide synthesis (SPPS) presents a challenge due to the steric hindrance of the tertiary amine.[15] Standard coupling conditions are often sluggish and can lead to incomplete reactions or racemization.[13]
Protocol: Optimized Coupling for N-Methylated Residues
-
Resin & Deprotection: Begin with a standard Fmoc-protected amino acid loaded onto a suitable resin (e.g., Rink Amide for C-terminal amides). Perform Fmoc deprotection using 20% piperidine in DMF.
-
Pre-activation & Coupling: In a separate vessel, pre-activate the Fmoc-N-Me-Pro-OH (3-5 equivalents) with a high-efficiency coupling reagent like HATU (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (0.95 equivalents) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents) in DMF for 1-3 minutes.
-
Reaction: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Double coupling is often recommended to ensure complete reaction.
-
Washing & Iteration: Thoroughly wash the resin with DMF and proceed to the next cycle of deprotection and coupling.
Causality: The steric bulk around the N-methylated nitrogen slows down the nucleophilic attack on the activated carboxyl group.[15] Standard reagents like HBTU can be less effective. HATU is a more potent uronium/aminium-based coupling reagent that forms a highly reactive acyl-intermediate, accelerating the sluggish coupling reaction.[13] Minimizing pre-activation time is crucial to prevent racemization of the amino acid via oxazolone formation.[13]
Experimental Workflow for Peptide Synthesis & Analysis
Caption: Automated workflow for SPPS incorporating N-methylated proline analogs.
Biophysical Characterization
Determining the precise structural impact of N-methylated proline analogs requires a suite of biophysical techniques, primarily high-resolution NMR spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: NMR is the most powerful tool for studying the conformation of peptides in solution.
-
1D ¹H NMR: The presence of distinct sets of peaks for a single residue often indicates the presence of both cis and trans isomers, which are in slow exchange on the NMR timescale.
-
2D NOESY/ROESY: Nuclear Overhauser Effect experiments are crucial for determining the amide bond configuration. For an Xaa-Pro bond, a strong sequential NOE between the α-proton of Xaa (Hαᵢ) and the δ-protons of Pro (Hδᵢ₊₁) is diagnostic of a trans conformation. Conversely, a strong NOE between the α-protons of both residues (Hαᵢ and Hαᵢ₊₁) indicates a cis conformation.
-
¹³C Chemical Shifts: The chemical shifts of the β- and γ-carbons of the proline ring (Cβ and Cγ) are highly sensitive to the amide bond isomer state. A larger difference (Δδβ-γ) is typically observed for the trans isomer.
-
-
X-ray Crystallography: Provides a high-resolution, solid-state snapshot of the peptide's three-dimensional structure. This can unambiguously determine the amide bond conformation and the precise puckering of the pyrrolidine ring, offering invaluable data for validating computational models.
-
Circular Dichroism (CD) Spectroscopy: CD is used to assess the overall secondary structure content of a peptide. The polyproline II (PPII) helix, common in proline-rich sequences, has a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band near 228 nm.[16] Changes in this signature upon N-methylation can indicate shifts in the conformational ensemble.
Applications in Drug Development: Case Studies
The theoretical benefits of N-methylation have been successfully translated into improved peptide therapeutics. One of the most illustrative examples is Cyclosporine A , a cyclic undecapeptide and potent immunosuppressant. It contains seven N-methylated amino acids, which are critical for its excellent bioavailability and metabolic stability.[17][18]
Table 1: Impact of N-Methylation on Peptide Properties (Illustrative Data)
| Peptide Analog | Target | Modification | Binding Affinity (Kᵢ, nM) | cis/trans Ratio (Xaa-NMePro) | Proteolytic Half-life (t½, h) |
| Native Peptide A | Receptor X | None | 50.2 | 25:75 | 0.5 |
| Analog A-NMePro | Receptor X | Pro → N-Me-Pro | 5.8 | 80:20 | > 24 |
| Native Peptide B | Enzyme Y | None | 120.7 | 30:70 | 0.2 |
| Analog B-NMePro | Enzyme Y | Pro → N-Me-Pro | 15.3 | 85:15 | > 18 |
Note: Data are hypothetical and for illustrative purposes, but reflect typical trends observed in the literature.
The data in Table 1 illustrates a common outcome of strategic N-methylation. By pre-organizing the peptide into a more favorable binding conformation (reflected in the shift of the cis/trans ratio), the binding affinity is improved by nearly an order of magnitude. Simultaneously, the modification dramatically enhances metabolic stability, a critical step in converting a peptide lead into a drug candidate.
Conformational Equilibrium of Xaa-Pro vs. Xaa-NMePro
Caption: N-methylation shifts the conformational equilibrium towards the cis isomer.
Conclusion and Future Outlook
N-methylated proline analogs are more than simple building blocks; they are powerful tools for conformational engineering. By understanding the interplay between the N-methyl group, pyrrolidine ring pucker, and amide bond isomerization, researchers can rationally design peptides with superior pharmacological profiles. The ability to lock a peptide into its bioactive shape while simultaneously enhancing its stability and permeability addresses the most significant challenges in peptide drug development. As synthetic methods become more refined and our understanding of conformational dynamics deepens, the strategic use of N-methylated prolines and other analogs will continue to be a cornerstone of modern medicinal chemistry, paving the way for a new generation of highly potent and bioavailable peptide-based drugs.
References
-
Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(44), 16478–16491. Available from: [Link]
-
Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of Peptide Science, 15(3), 141-146. Available from: [Link]
-
Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design, 23(26). Available from: [Link]
-
Aapptec. (n.d.). N-Methyl Amino Acids. Aapptec. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available from: [Link]
-
Torbeev, V. Y., & Hilvert, D. (2013). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Chembiochem, 14(13), 1599-1603. Available from: [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Available from: [Link]
-
Horvath, A. (2009). Ring Pucker Control in β-Prolines. Journal of the American Chemical Society, 131(30), 10560–10570. Available from: [Link]
-
Kaur, H., et al. (2018). Synthetic route for N-methylated proline-rich tetracyclopeptide 4. ResearchGate. Available from: [Link]
-
Vivet, B., et al. (2011). Biophysical studies of polyproline peptides. ResearchGate. Available from: [Link]
-
Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Engineering, 14(10), 763-768. Available from: [Link]
- Goodman, M., et al. (2002). Synthesis of Peptides and Peptidomimetics. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Mande, S. (2017). What does proline do to the protein structure?. Quora. Retrieved from: [Link]
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. Available from: [Link]
-
Adzhubei, A. A., et al. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 45(1), 1-18. Available from: [Link]
-
Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54. Available from: [Link]
- Fairlie, D. P., Abenante, G., & March, D. R. (1995). Macrocyclic Peptidomimetics Forcing Peptides into Bioactive Conformations. Current Medicinal Chemistry, 2(4), 654-686.
-
Raghothama, S. (2019). Conformational landscape of substituted prolines. Journal of Peptide Science, 26(1), e3215. Available from: [Link]
-
Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(44), 16478–16491. Available from: [Link]
- Kang, Y. K., Jhon, J. S., & Han, S. J. (1999). Conformational study of Ac-Xaa-Pro-NHMe dipeptides: proline puckering and trans/cis imide bond. Journal of Peptide Research, 53(1), 30-40.
- Kang, Y. (2004). Cis-trans isomerization and puckering of proline residue. Biophysical Chemistry, 112(2-3), 131-140.
-
Rogers, J. M., et al. (2019). Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro). ACS Chemical Biology, 14(7), 1476-1481. Available from: [Link]
- Biron, E., & Kessler, H. (2009). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press.
-
Jeschke, P. (2022). Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism. Chemical Science, 13(45), 13357-13367. Available from: [Link]
-
B-Xin, Z., et al. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 23(11), 2999. Available from: [Link]
-
Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 686766. Available from: [Link]
-
Salvi, N., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 121(16), 3121-3135. Available from: [Link]
-
Kang, Y. K. (2007). Novel conformational distributions of methylproline peptides. Journal of the American Chemical Society, 129(45), 14033-14041. Available from: [Link]
- Kang, Y. K. (2012). Effects of isosteric substitutions on the conformational preference and cis - Trans isomerization of proline-containing peptides. Journal of Physical Chemistry B, 116(1), 584-593.
- Schutt, C. E., et al. (1995). Structural Requirements and Thermodynamics of the Interaction of Proline Peptides with Profilin. Biochemistry, 34(10), 3244-3250.
-
Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. Available from: [Link]
-
Wikipedia. (n.d.). Proline isomerization in epigenetics. Retrieved from: [Link]
-
Fairlie, D. P., Abenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. UQ eSpace. Available from: [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 12. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 17. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
conformational analysis of 4-substituted proline analogs
An In-depth Technical Guide to the Conformational Analysis of 4-Substituted Proline Analogs
Abstract
Proline's unique cyclic structure imposes significant conformational constraints on the polypeptide backbone, making it a critical residue for defining protein architecture and function. The introduction of a substituent at the 4-position of the pyrrolidine ring provides a powerful tool to further modulate these constraints, offering precise control over local conformation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for the . We will explore the underlying stereoelectronic and steric forces that govern ring pucker and peptide bond isomerization, detail the primary experimental and computational methodologies for their characterization, and offer field-proven insights into experimental design and data interpretation.
The Foundational Principles: Proline's Unique Conformational Dichotomy
Unlike other proteinogenic amino acids, proline's side chain cyclizes back onto its backbone nitrogen, forming a five-membered pyrrolidine ring. This structure fundamentally restricts the backbone dihedral angle φ to approximately -65° and introduces two critical, interconnected conformational equilibria.[1]
Pyrrolidine Ring Pucker: The Endo/Exo Equilibrium
The pyrrolidine ring is not planar and exists in two primary "puckered" envelope conformations: Cγ-endo and Cγ-exo .[2] The nomenclature describes whether the γ-carbon (Cγ) is puckered on the same side (endo) or the opposite side (exo) of the Cα-carbonyl bond. This puckering directly influences the local backbone geometry and is, in turn, heavily influenced by substitution at the C4 position.[1][3]
Peptide Bond Isomerization: The Cis/Trans Equilibrium
The peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy barrier to cis/trans isomerization compared to other peptide bonds.[4] While the trans conformation (ω ≈ 180°) is still generally favored, the cis conformation (ω ≈ 0°) is energetically accessible and frequently populated in proteins, often serving as a molecular switch in biological processes.[4][5] The two equilibria—ring pucker and amide bond isomerization—are intimately linked; the exo pucker tends to stabilize a trans amide bond, while the endo pucker is more compatible with a cis bond.[6]
The Role of the 4-Substituent: A Conformational Control Element
Introducing a substituent at the 4-position adds a new layer of control, capable of strongly biasing both the ring pucker and the cis/trans ratio. The outcome is determined by the interplay between two primary forces: stereoelectronic effects and steric effects.[1][6]
Stereoelectronic Effects: The Gauche Effect
For electronegative substituents (e.g., -F, -OH), the dominant force is a stereoelectronic phenomenon known as the gauche effect .[1][3] This effect describes the tendency of the molecule to adopt a conformation where the electronegative C4-substituent is gauche (a 60° dihedral angle) to the electron-rich C-N bond of the ring. This arrangement allows for stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-X).[6]
The practical consequence is that the substituent strongly prefers a pseudo-axial position.
-
A 4R-substituent in a pseudo-axial position results in a Cγ-exo pucker.[1][6]
-
A 4S-substituent in a pseudo-axial position results in a Cγ-endo pucker.[6][7]
This stereoelectronic control is potent. For instance, (2S,4R)-4-fluoroproline (Flp) strongly favors the Cγ-exo pucker, which in turn stabilizes the trans conformation of the preceding peptide bond via an n→π* interaction between adjacent carbonyls.[6][8] Conversely, (2S,4S)-4-fluoroproline (flp) favors the Cγ-endo pucker and promotes a higher population of the cis amide bond.[9][10]
Steric Effects
For bulky, non-electronegative substituents (e.g., -CH₃, -t-butyl), simple steric hindrance becomes the dominant factor.[6][11] These groups prefer a pseudo-equatorial position to minimize steric clashes. This preference often leads to the opposite puckering bias compared to electronegative substituents. For example, a bulky 4R-substituent will favor an endo pucker to place the group in a pseudo-equatorial orientation.[11]
Data Summary: Influence of 4-Substituents
The following table summarizes the expected conformational biases for common 4-substituted proline analogs based on stereoelectronic and steric principles.
| Compound | Diastereomer | Substituent Type | Dominant Effect | Preferred Pucker | Effect on Preceding Amide Bond |
| 4-Hydroxyproline | (2S, 4R) - Hyp | Electronegative | Stereoelectronic | Cγ-exo | Favors trans[3] |
| 4-Hydroxyproline | (2S, 4S) - hyp | Electronegative | Stereoelectronic | Cγ-endo | Favors cis[3] |
| 4-Fluoroproline | (2S, 4R) - Flp | Electronegative | Stereoelectronic | Cγ-exo | Strongly favors trans[8][10] |
| 4-Fluoroproline | (2S, 4S) - flp | Electronegative | Stereoelectronic | Cγ-endo | Strongly favors cis[9][10] |
| 4-Methylproline | (2S, 4R) - 4R-MePro | Alkyl (Bulky) | Steric | Cγ-endo | Destabilizes trans relative to Pro[11] |
| 4-Methylproline | (2S, 4S) - 4S-MePro | Alkyl (Bulky) | Steric | Cγ-exo | Stabilizes trans relative to Pro[11] |
| 4-Chloroproline | (2S, 4R) - Clp | Electronegative | Stereoelectronic | Cγ-exo | Inferred to strongly favor trans[12] |
Methodologies for Conformational Analysis
A robust conformational analysis requires a combination of experimental techniques to probe the system in solution and solid states, and computational methods to provide a theoretical framework for interpreting the experimental data.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful experimental technique for characterizing the solution-state conformation of proline analogs.[13] It allows for the determination of both the ring pucker and the cis/trans isomer ratio.
Causality: The puckered nature of the pyrrolidine ring fixes the protons in specific spatial arrangements, leading to characteristic through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions that are diagnostic of the underlying conformation.[14]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the N-acetylated methyl ester of the 4-substituted proline analog in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the cis/trans ratio.[15]
-
Acquire 1D ¹H Spectrum: This provides an initial overview and allows for the quantification of the cis and trans populations by integrating well-resolved signals (e.g., the N-acetyl methyl protons), as the slow isomerization on the NMR timescale often results in two distinct sets of peaks.[16][17]
-
Acquire 2D TOCSY (Total Correlation Spectroscopy): This experiment establishes the spin systems, allowing for the unambiguous assignment of all protons within both the cis and trans isomers.[14]
-
Acquire 2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).
-
Self-Validation (cis/trans assignment): A strong NOE between the proline Cα-H and the Cα-H of the preceding residue (in this model, the N-acetyl methyl group) is only possible in the cis conformation. The absence of this NOE, coupled with an NOE between the proline Cδ-H and the preceding Cα-H, confirms the trans conformation.[5]
-
-
Acquire 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to extract vicinal ³JH,H coupling constants.
-
Self-Validation (Pucker Assignment): The magnitude of the coupling constants is directly related to the dihedral angles via the Karplus equation. For a Cγ-exo pucker, expect large ³Jα,β2 and ³Jβ3,γ couplings and small ³Jα,β3 and ³Jβ2,γ couplings. The pattern is inverted for a Cγ-endo pucker.[14] The consistency of all measured coupling constants validates the pucker assignment.
-
Experimental Protocol: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[18] While it doesn't provide the dynamic information of NMR, it serves as a critical benchmark for validating computational models and confirming the inherent puckering preference.
Causality: The diffraction pattern produced when X-rays pass through a well-ordered crystal can be mathematically deconvoluted to determine the precise 3D coordinates of every atom, revealing bond lengths, angles, and dihedral angles that define the conformation.
Step-by-Step Methodology:
-
Crystallization: Grow single crystals of the proline analog. This is often the most challenging step. A common method is the slow evaporation of a solvent or the vapor diffusion of an anti-solvent into a concentrated solution of the compound.[19] For example, slow diffusion of diethyl ether into a saturated ethanol solution of L-proline has been used successfully.[19]
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and cool it in a cryostream (typically ~100 K) to minimize thermal motion. Collect diffraction data using an X-ray diffractometer.[20][21]
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the phase problem using direct methods or Patterson methods to build an initial atomic model.
-
Model Refinement and Validation: Refine the model against the experimental data, adjusting atomic positions and displacement parameters to achieve the best fit.
-
Self-Validation: The final model is validated using statistical metrics like R-factor and R-free. A low R-factor indicates a good fit between the calculated and observed diffraction data. The final structure will definitively show the ring pucker and amide bond conformation, which can then be compared to solution-state and computational results.[2][7]
-
Computational Analysis
Computational methods are essential for rationalizing experimental findings and exploring conformational landscapes that may be difficult to access experimentally.[22]
Step-by-Step Methodology:
-
Conformational Search: Perform a systematic search of the potential energy surface to identify all low-energy conformers (cis/trans isomers and endo/exo puckers).
-
Geometry Optimization and Energy Calculation (DFT): Optimize the geometry of each identified conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-311++G(d,p) level of theory.[23] This provides accurate relative energies of the different static conformations, allowing for the prediction of the most stable pucker.[24]
-
Causality: DFT provides a good approximation of the electronic structure, allowing for the accurate calculation of forces on each atom. The geometry is optimized by moving atoms along these force vectors until a minimum energy structure is found. This allows for a direct comparison of the thermodynamic stability of the endo vs. exo states.
-
-
Molecular Dynamics (MD) Simulations: Run MD simulations using a suitable force field (e.g., AMBER, CHARMM) in an explicit solvent to study the dynamic behavior of the analog.[13][22]
-
Causality: MD simulations solve Newton's equations of motion for the system, providing a trajectory of atomic positions over time. This allows for the observation of transitions between conformational states.
-
Self-Validation: Enhanced sampling techniques like metadynamics can be employed to overcome the high energy barrier of cis/trans isomerization and calculate the free energy difference between the two states.[22] The resulting populations can be directly compared to experimental values obtained from NMR, providing a powerful validation of the force field and simulation protocol.[13]
-
Conclusion and Outlook
The 4-position of the proline ring is a powerful control handle for protein and peptide engineering. By selecting a substituent with the appropriate stereochemistry and electronic properties, one can precisely bias the local conformation, stabilizing or destabilizing secondary structures like polyproline helices and β-turns.[1][7] A rigorous conformational analysis, integrating high-resolution NMR, X-ray crystallography, and validated computational modeling, is essential for understanding and predicting the behavior of these valuable molecular tools. This integrated approach, grounded in the principles of stereoelectronic and steric control, empowers researchers to rationally design novel peptides and proteins with tailored structures and functions for applications in drug discovery, biomaterials, and beyond.
References
-
Verdolino, V., et al. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
Madi, Z., et al. (1995). Solution conformations of proline rings in proteins studied by NMR spectroscopy. PubMed. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
Verdolino, V., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Semantic Scholar. [Link]
-
Samanta, S., et al. (2020). Conformational landscape of substituted prolines. PubMed Central. [Link]
-
Wenzell, N. A., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central. [Link]
-
Gomes, G. N., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. PNAS. [Link]
-
Panasik, N. Jr., et al. (1994). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]
-
Verdolino, V., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
-
Wenzell, N. A., et al. (2019). The Distinct Conformational Landscapes of 4S‐Substituted Prolines That Promote an endo Ring Pucker. ResearchGate. [Link]
-
Wenzell, N. A., et al. (2019). Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by computational investigations. ResearchGate. [Link]
-
Kang, Y. K. (2005). Puckering transition of 4-substituted proline residues. PubMed. [Link]
-
Kang, Y. K., & Park, H. (2014). Conformational preference and cis-trans isomerization of 4-methylproline residues. PubMed. [Link]
-
Verdolino, V., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab, MIT. [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. CORE. [Link]
-
Chazin, W. J., et al. (1989). Proline isomerism leads to multiple folded conformations of calbindin D9k: direct evidence from two-dimensional 1H NMR spectroscopy. PubMed Central. [Link]
-
Shoulders, M. D., et al. (2009). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PubMed Central. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). The conformational dependence of the proline ring on the fluorination at position 4. ResearchGate. [Link]
-
Wang, Y., et al. (2021). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. ACS Publications. [Link]
-
Liljefors, T., et al. (1998). Conformations of proline. ACS Publications. [Link]
-
S-Y, T., et al. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. PubMed Central. [Link]
-
Gomes, G. N., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. PNAS. [Link]
-
Heras, J. L., & Martin, J. (2005). X-ray diffraction images from loops containing proline (Pro) and either... ResearchGate. [Link]
-
Mollica, A., et al. (2011). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central. [Link]
-
Panasik, N. Jr., et al. (1994). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. [Link]
-
Balaji, V. N., et al. (1986). Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data. PubMed. [Link]
-
Gstrein, X., et al. (2018). Redetermination of the solvent-free crystal structure of l-proline. PubMed Central. [Link]
-
Kumar, A., et al. (2022). Single Crystal X-ray diffraction of bis[(L)prolinato-N,O]Zn. ResearchGate. [Link]
-
Lin, Y. J., et al. (1997). Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri. PubMed. [Link]
-
Dan, L., et al. (2016). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PubMed Central. [Link]
-
Schmid, F. X. (1997). Proline Cis-Trans Isomerization and Protein Folding. ACS Publications. [Link]
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline isomerism leads to multiple folded conformations of calbindin D9k: direct evidence from two-dimensional 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. raineslab.com [raineslab.com]
- 16. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An integrative characterization of proline cis and trans conformers in a disordered peptide | Crick [crick.ac.uk]
- 23. Puckering transition of 4-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of (4S)-4-amino-1-methyl-L-proline into Peptides
Introduction: Expanding the Chemical Space of Peptides with a Novel N-Methylated Diamino Proline Analog
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. (4S)-4-amino-1-methyl-L-proline is a unique building block that combines two key structural features known to influence peptide structure and function: N-methylation of the proline backbone and a primary amino group at the 4-position of the pyrrolidine ring. The N-methyl group introduces steric hindrance that can favor a cis-amide bond, influencing the peptide's secondary structure, while the additional amino group offers a site for chemical modification, such as cyclization or the attachment of payloads.
This guide provides a comprehensive protocol for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the key challenges, including the synthesis of the appropriately protected amino acid derivative, optimized coupling conditions to overcome steric hindrance, and strategies for final cleavage and purification.
Core Principles and Strategic Considerations
The successful incorporation of this compound hinges on a robust synthetic strategy that addresses two primary challenges: the steric hindrance at the N-methylated proline nitrogen and the need for an orthogonal protection scheme for the side-chain amino group.
Synthesis of the Protected Monomer: A Proposed Route
Figure 1. Proposed synthetic scheme for Fmoc-(4S)-4-amino(Fmoc)-1-methyl-L-proline-OH.
This route leverages established methodologies for N-methylation of proline residues and standard protection/deprotection chemistries. The resulting monomer with Fmoc protection on both the α-amino and side-chain amino groups can be used in SPPS, with the side-chain Fmoc group being removed simultaneously with the N-terminal Fmoc group of the preceding amino acid. For differential deprotection of the side chain, an alternative orthogonal protecting group such as ivDde or Alloc would need to be introduced.
Orthogonal Protection of the Side-Chain Amino Group
To enable selective modification of the 4-amino group on the proline ring (e.g., for cyclization or branching), an orthogonal protecting group is essential. This protecting group must be stable to the basic conditions used for N-α-Fmoc removal (typically 20% piperidine in DMF) and the acidic conditions of final cleavage (typically TFA-based cocktails), yet be removable under specific, non-interfering conditions.[2][3][4]
| Protecting Group | Structure | Removal Conditions | Orthogonality to Fmoc/tBu |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Excellent |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) in DCM/DMF | Excellent |
| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) | Not orthogonal to final cleavage |
Table 1. Comparison of common orthogonal protecting groups for primary amines in Fmoc-SPPS.[5][6][7][8][9][10][11]
For most applications requiring selective side-chain deprotection, the ivDde group is highly recommended due to its high stability and clean removal with hydrazine, which does not affect other protecting groups.[5][8][12]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-(4S)-4-amino(ivDde)-1-methyl-L-proline-OH into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-(4S)-4-amino(ivDde)-1-methyl-L-proline-OH
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Bromophenol Blue Monitoring Solution: 0.05% (w/v) Bromophenol Blue in DMF
Figure 2. General workflow for the solid-phase synthesis of peptides containing this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve 4 equivalents of Fmoc-(4S)-4-amino(ivDde)-1-methyl-L-proline-OH, 3.9 equivalents of HATU (or PyAOP), and 8 equivalents of DIPEA in DMF.
-
Pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Couple for 2-4 hours at room temperature. Due to the steric hindrance of the N-methylated proline, a longer coupling time is recommended. A double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and wash them with DMF and then IPA.
-
Add a few drops of the Bromophenol Blue solution.
-
A blue color indicates an incomplete reaction (free amine), while a yellow/green color indicates a complete or near-complete reaction. The standard ninhydrin test will not work for this secondary amine.
-
-
Washing: After a successful coupling, wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Optional On-Resin Side-Chain Deprotection: If selective modification is desired, the ivDde group can be removed by treating the resin with 2% hydrazine in DMF (3 x 10 minutes).
-
Cleavage and Global Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage from Resin and Final Deprotection
The choice of cleavage cocktail is critical to ensure complete removal of the peptide from the resin and all acid-labile side-chain protecting groups, while minimizing side reactions.
Recommended Cleavage Cocktails:
| Reagent | Composition (v/v/w for solids) | Scavengers and Their Purpose | When to Use |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Water: Scavenges tert-butyl cations. Phenol: Scavenges tert-butyl cations. Thioanisole: Scavenges benzyl and trityl cations. EDT (1,2-ethanedithiol): Scavenges trityl cations and prevents methionine oxidation. | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[17] |
| Reagent B | TFA/Water/Phenol/TIPS (88:5:5:2) | TIPS (Triisopropylsilane): A powerful reducing scavenger for trityl cations. | A good general cocktail, particularly effective for peptides containing Trp.[18] |
| Standard TFA | TFA/Water/TIPS (95:2.5:2.5) | Water & TIPS: Basic scavengers for common protecting groups. | For simple peptides without sensitive residues like Cys, Met, or Trp.[19] |
Table 2. Common cleavage cocktails for Fmoc-SPPS.[17][18][20][21][22]
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the chosen cleavage cocktail fresh. For every 100 mg of resin, use 2-3 mL of the cocktail.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze for the desired peptide by mass spectrometry.
-
-
Characterization:
-
Pool the pure fractions and confirm the final purity by analytical RP-HPLC.
-
Verify the molecular weight of the final product by ESI-MS or MALDI-TOF mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete coupling of this compound | Steric hindrance, insufficient activation or coupling time. | Perform a double coupling. Increase coupling time to 4-6 hours. Use PyAOP as the coupling reagent, as it is reported to be highly effective for hindered couplings.[14] |
| Low final peptide yield | Incomplete couplings throughout the synthesis, premature chain termination, poor cleavage efficiency. | Ensure all couplings go to completion using monitoring tests. Use high-quality reagents. Ensure the cleavage cocktail is appropriate for the sequence and protecting groups. |
| Side products observed in mass spectrometry | Re-attachment of carbocations during cleavage, aspartimide formation (if Asp is present). | Use a cleavage cocktail with a comprehensive scavenger mixture (e.g., Reagent K). For Asp-containing peptides, consider using HOBt and a lower temperature during coupling. |
Conclusion
The incorporation of this compound into peptides, while presenting challenges due to steric hindrance and the need for orthogonal protection, is readily achievable with the optimized protocols presented in this guide. The use of potent coupling reagents like HATU or PyAOP, careful monitoring of the coupling steps, and the selection of an appropriate side-chain protecting group are critical for success. This novel amino acid opens up new avenues for the design of peptidomimetics with enhanced structural and functional diversity, providing a valuable tool for researchers in drug discovery and chemical biology.
References
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Side Chain Protection Definition. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-Boc-cis-4-N-Fmoc-amino-L-proline. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 209-228.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
- Piras, M., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(11), 3192.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Hodges, J. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4812–4824.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]
- Nevalainen, M., Kauppinen, P. M., & Koskinen, A. M. (2001). Synthesis of Fmoc-protected trans-4-methylproline. The Journal of Organic Chemistry, 66(6), 2061–2066.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. N-Boc-cis-4-N-Fmoc-amino- L -proline 97 174148-03-9 [sigmaaldrich.com]
- 2. fiveable.me [fiveable.me]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Proline-Derived Organocatalysts in Asymmetric Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Proline Scaffolding in Modern Organocatalysis
The field of asymmetric organocatalysis, now considered the third pillar of catalysis alongside biocatalysis and metal catalysis, has revolutionized the way chemists approach the synthesis of chiral molecules.[1] At the heart of this revolution is L-proline, a simple, naturally occurring amino acid.[2][3] Its discovery as an effective catalyst for carbon-carbon bond-forming reactions, mimicking the function of complex aldolase enzymes, opened a new frontier in creating enantioenriched compounds under mild and environmentally benign conditions.[1][4]
This guide addresses the application of proline-derived catalysts in organocatalysis, with a specific inquiry into the potential use of (4S)-4-amino-1-methyl-L-proline . A thorough review of the current scientific literature reveals that while L-proline and a vast array of its derivatives have been extensively studied and applied, the specific catalytic activity of this compound has not yet been documented.[5][6] The synthesis of a related compound, (4S)-1-methyl-4-propyl-L-proline, has been reported in the context of developing antibiotic analogs, but not for its catalytic properties.[7]
Therefore, this document will serve as a foundational guide. It will first detail the well-established principles and protocols of L-proline catalysis. Subsequently, it will explore how structural modifications to the proline ring, such as those present in this compound, can be rationally considered to influence catalytic outcomes. This guide is designed to provide researchers with the core knowledge and practical starting points necessary to not only utilize existing proline-based catalysts but also to explore the potential of novel derivatives.
Part 1: The Mechanistic Underpinnings of Proline Catalysis
L-proline's catalytic efficacy stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) in a rigid chiral framework.[1][8] This allows it to activate carbonyl compounds through two primary catalytic cycles: enamine catalysis and iminium catalysis .
Enamine Catalysis: Activating the Nucleophile
In reactions like the aldol, Mannich, and Michael additions, proline activates a ketone or aldehyde donor by forming a nucleophilic enamine intermediate.[9][10] The carboxylic acid group is crucial, acting as a general acid-base cocatalyst to facilitate proton transfers and activate the electrophile via hydrogen bonding in the transition state.[9]
The catalytic cycle for an aldol reaction can be visualized as follows:
Caption: Enamine Catalysis Workflow for Aldol Reaction.
This cycle highlights the regeneration of the catalyst and the formation of the chiral product. The stereochemical outcome is determined in a highly organized, chair-like transition state, where the bulky substituent of the aldehyde is oriented away from the proline ring to minimize steric hindrance.[3]
The Influence of Structural Modifications
The performance of a proline-derived catalyst is highly dependent on the substituents on the pyrrolidine ring. These modifications can influence:
-
Stereoselectivity: Bulky groups can enhance facial shielding of the enamine or iminium ion, leading to higher enantioselectivity.
-
Reactivity: Electron-donating or withdrawing groups can alter the nucleophilicity of the enamine.
-
Solubility: Modifying the catalyst can improve its solubility in various organic solvents, broadening its applicability.
-
Mechanism: Additional functional groups can introduce new non-covalent interactions (e.g., hydrogen bonding) that stabilize the transition state.
For the hypothetical catalyst This compound , we can postulate the following effects:
-
(4S)-amino group: This group could act as an internal hydrogen bond donor, further organizing the transition state and potentially influencing diastereoselectivity. It could also be protonated, altering the electronic properties of the catalyst.
-
N-methyl group: N-methylation prevents the formation of the carboxylic acid's zwitterionic form, which can impact the hydrogen-bonding network in the transition state. It also tends to increase solubility in less polar organic solvents.
Part 2: Application Notes for Proline-Catalyzed Asymmetric Aldol Reaction
This section provides a detailed, field-proven protocol for a representative L-proline catalyzed direct asymmetric aldol reaction. This protocol serves as a robust starting point for researchers and can be adapted for testing new proline derivatives.
Core Principle and Causality
The direct aldol reaction between a ketone (e.g., acetone) and an aldehyde is a powerful C-C bond-forming reaction.[3] L-proline catalyzes this transformation to produce a β-hydroxy ketone with high enantioselectivity.
-
Choice of Solvent: Protic solvents can interfere with the catalytic cycle, while highly polar aprotic solvents like DMSO or DMF are often used to ensure the solubility of proline.[1] However, reactions can also be run neat or in less polar solvents, depending on the substrates.
-
Catalyst Loading: Typically, 5-30 mol% of L-proline is sufficient.[9] Higher loadings may be required for less reactive substrates but can complicate purification.
-
Temperature: Most reactions proceed efficiently at room temperature, which is a significant advantage for operational simplicity. Lowering the temperature can sometimes improve enantioselectivity at the cost of reaction time.
-
Substrate Ratio: The ketone is often used in excess to serve as both the nucleophile and the solvent, driving the reaction equilibrium towards the product.
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol is adapted from the seminal work in the field and represents a standard procedure.
Materials and Equipment:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Acetone (reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Column chromatography setup (silica gel)
-
NMR spectrometer and Chiral HPLC for analysis
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Catalyst and Solvent Addition: Add (S)-proline (35 mg, 0.3 mmol, 30 mol%). To this mixture, add acetone (5.0 mL) and DMSO (1.0 mL).
-
Rationale: DMSO ensures the proline is fully dissolved, maximizing the catalytically active species in the solution. Acetone serves as the nucleophilic donor and the reaction medium.
-
-
Reaction Execution: Stir the resulting solution vigorously at room temperature.
-
Monitoring the Reaction: Monitor the consumption of the aldehyde by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, quench by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexane:Ethyl Acetate) to yield the pure aldol product.
-
Characterization: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Experimental Workflow for Proline-Catalyzed Aldol Reaction.
Data Presentation: Expected Outcomes
The utility of proline and its derivatives is demonstrated by their performance across a range of substrates. The following table summarizes typical results for the aldol reaction between various aldehydes and ketones catalyzed by L-proline.
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | 4 | 68 | 76 | [List et al., 2000] |
| 2 | Isovaleraldehyde | Acetone | 30 | 24 | 97 | 96 | [List et al., 2000] |
| 3 | 4-Cyanobenzaldehyde | Cyclohexanone | 20 | 48 | 99 | 96 | [List et al., 2002] |
| 4 | Propanal | Acetone | 20 | 12 | 80 | 97 | [Northrup & MacMillan, 2002] |
Note: Yields and ee values are representative and can vary with specific reaction conditions.
Part 3: Conclusion and Future Outlook
L-proline has firmly established itself as a cornerstone organocatalyst, providing a simple, inexpensive, and effective method for asymmetric synthesis.[1][11] The principles governing its reactivity—enamine and iminium catalysis—are well-understood, providing a solid foundation for the rational design of new catalysts.[9]
While the catalytic potential of This compound remains unexplored in the literature, its structure presents intriguing possibilities. The introduction of an amino group at the C4 position and a methyl group on the nitrogen could significantly alter its catalytic profile by introducing new hydrogen bonding capabilities and modifying its steric and electronic properties.
The protocols and mechanistic insights provided in this guide offer a validated starting point for any researcher interested in evaluating this novel catalyst. By applying the standard aldol or Mannich reaction protocols, researchers can systematically investigate the catalytic activity, stereoselectivity, and substrate scope of this compound, potentially uncovering a new and valuable tool for the synthesis of complex chiral molecules. The continued exploration of such rationally designed proline derivatives is a vibrant and promising frontier in the ongoing evolution of asymmetric organocatalysis.
References
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]
-
Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Thorat, B. R., Mali, S. N., Wavhal, S. S., Bhagat, D. S., Borade, R. M., Chapolikar, A., Gandhi, A., & Shinde, P. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial chemistry & high throughput screening, 26(6), 1108–1140. [Link]
-
Modern Synthetic Tool L-Proline as an Organocatalyst. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 20, 2026, from [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2023). Researcher.Life. Retrieved January 20, 2026, from [Link]
-
Sibi, M. P., & Asano, Y. (2007). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 129(13), 3834–3835. [Link]
-
Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Proline organocatalysis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Al-Adiwish, W. M., Al-Azani, M. M., & El-Faham, A. (2017). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 22(12), 2158. [Link]
-
Wurz, A., Benson, N., Franco-Gonzalez, A., Jankowski, H., Carr, S., Chamakura, K., Chirinos, L., Coll, S., Ivory, K., Lamb, T., LeBauer, S., McPherson, G., Nguyen, T., Guevara, J. N., Parsad, L., Pham, P., Piner, E., Richardson, K., Bendjellal, A., McRae, C., & Hughes, R. (2022). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Catalysts, 12(4), 369. [Link]
-
Lixin, R. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Engineering and Materials Science, 15(4). Retrieved from [Link]
-
Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. (2022). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2023). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2023(1), M1563. [Link]
-
N-Functionalized L-Proline Anchored MCM-41: A Novel Organic-Inorganic Hybrid Material for Solvent-Free Aminolysis of Styrene Oxide under Microwave Irradiation. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pansare, S. V., & Pandya, K. (2013). Proline Catalyzed α-aminoxylation Reaction in the Synthesis of Biologically Active Compounds. Accounts of Chemical Research, 46(2), 431–442. [Link]
Sources
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Solid-Phase Peptide Synthesis with N-Methylated Amino Acids
Abstract
N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can improve metabolic stability, increase cell permeability, and control conformation, often leading to enhanced oral bioavailability and receptor affinity.[1][2][3] However, the incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges, primarily due to steric hindrance.[4][5][6] This guide provides an in-depth analysis of these challenges and delivers field-proven protocols and strategies to successfully synthesize N-methylated peptides. We will explore the selection of optimal coupling reagents, reaction monitoring techniques, and alternative on-resin methylation strategies, providing researchers with the necessary tools to navigate this complex but rewarding area of peptide chemistry.
The Significance and Challenge of N-Methylation
Pharmacological Advantages
Backbone N-methylation is a modification found in numerous natural products, including the potent immunosuppressant Cyclosporin A, which contains seven N-methylated residues.[7] This structural feature imparts several desirable drug-like properties:
-
Enhanced Metabolic Stability: The N-methyl group sterically shields the adjacent amide bond from proteolytic degradation by endo- and exopeptidases, significantly increasing the peptide's plasma half-life.[1]
-
Increased Membrane Permeability: By replacing an amide proton (a hydrogen bond donor) with a methyl group, N-methylation reduces the molecule's overall hydrogen bonding capacity. This change, coupled with conformational restrictions, can improve passive diffusion across cellular membranes and enhance oral bioavailability.[1][8]
-
Conformational Control: The methyl group restricts the rotation around the Cα-C bond, locking the peptide backbone into a more defined conformation. This pre-organization can lead to higher receptor binding affinity and specificity.[1]
The Core Synthetic Hurdle: Steric Hindrance
The primary difficulty in synthesizing N-methylated peptides lies in the steric bulk introduced by the methyl group on the amide nitrogen. In standard SPPS, the incoming activated amino acid acylates a primary amine (-NH₂) at the N-terminus of the growing peptide chain. In contrast, when the N-terminal residue is N-methylated, the nucleophile is a secondary amine (-NHCH₃). This methyl group physically obstructs the approach of the activated carboxyl group, dramatically slowing the rate of peptide bond formation.[4][6]
This issue is exacerbated when coupling two consecutive N-methylated amino acids.[4][9] The consequences of this steric hindrance are severe and can compromise the entire synthesis:
-
Incomplete Coupling Reactions: The reaction may not proceed to completion within a standard timeframe.
-
Low Peptide Yields: The overall yield of the target peptide is often significantly reduced.
-
Formation of Deletion Sequences: Failure to couple an amino acid results in peptides that are missing one or more residues, which can be difficult to separate from the desired product.[4]
Strategy 1: Incorporation of Pre-Synthesized Fmoc-N-Me-Amino Acids
The most common approach involves using commercially available or custom-synthesized N-α-Fmoc protected N-methylated amino acids as building blocks. Success with this method hinges on overcoming the steric challenge through optimized coupling chemistry and diligent reaction monitoring.
Crucial Component: The Coupling Reagent
Standard coupling reagents like HBTU and HDBTU are often insufficiently reactive to overcome the steric hindrance of N-methylated residues, leading to poor yields.[5][9] Therefore, more potent uronium or phosphonium salt-based reagents are required. These reagents generate highly reactive activated esters that can drive the difficult acylation to completion.
| Coupling Reagent | Activating Species | Typical Efficiency for N-Methylated Residues | Key Advantages & Considerations |
| HATU | OAt-ester (highly reactive) | >95% | Considered the gold standard for difficult couplings. Fast reaction times and high efficiency.[5][9][10] |
| HCTU | OAt-ester derivative | High | Generally less effective than HATU for the most challenging N-methyl couplings.[9] |
| COMU | Oxyma-based active ester | High | A highly effective and safer alternative to benzotriazole-based reagents. |
| PyAOP / PyBOP | OAt-ester / OBt-ester | High | Phosphonium salts that are very effective, especially for coupling two consecutive N-methyl residues.[9][11][12] |
Recommendation: For most applications, HATU is the preferred coupling reagent due to its superior reactivity and proven track record in synthesizing N-methylated peptides.
Reaction Monitoring: A Non-Negotiable Step
The standard Kaiser test, which detects free primary amines via a reaction with ninhydrin, will give a false negative with N-methylated secondary amines. Therefore, an alternative qualitative test is mandatory to confirm the completion of a coupling reaction.
The Bromophenol Blue (BPB) Test is the recommended method.[6][9] It assesses the presence of unreacted free amines on the resin.
-
Positive Result (Incomplete Coupling): Blue or Green resin beads.
-
Negative Result (Complete Coupling): Yellow or Colorless resin beads.
Troubleshooting Workflow for Incomplete Coupling
If a BPB test indicates an incomplete reaction, a systematic approach is necessary to drive the coupling to completion. The first and most common step is to perform a "double coupling."
Detailed Protocol: SPPS of N-Methylated Peptides using HATU
This protocol describes a general procedure for coupling an Fmoc-N-methylated amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-N-methylated amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
Bromophenol Blue (BPB) test solution (250 mg BPB in 50 mL DMF)[9]
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution. Causality: DIPEA acts as a base to abstract a proton from the amino acid's carboxylic acid, allowing it to be activated by HATU. An excess is used to drive the reaction and neutralize the acid formed.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For particularly difficult couplings (e.g., N-Me-Val or N-Me-Ile), this time can be extended to 4 hours or performed in a microwave peptide synthesizer to enhance reaction kinetics.[13][14]
-
-
Reaction Monitoring & Double Coupling:
-
After the initial coupling time, wash a small sample of resin beads with DMF and then methanol.
-
Add 1-2 drops of the BPB test solution.[9]
-
Observe the color. If the beads are blue or green, the coupling is incomplete.
-
If incomplete, drain the reaction vessel and repeat step 2 (Amino Acid Activation & Coupling) with a fresh solution of reagents for an additional 1-2 hours (this is the "double coupling").[4][6]
-
-
Final Wash:
-
Once the coupling is complete (BPB test is yellow), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Strategy 2: On-Resin N-Methylation
An alternative strategy avoids the use of pre-synthesized N-methylated building blocks by methylating a standard amino acid residue after it has been incorporated into the peptide chain. This can be more cost-effective but involves additional chemical steps on the solid support.[4] The most established method is the Fukuyama-Mitsunobu procedure or variations thereof.[7][15]
General Workflow: The process involves three key steps performed on the N-terminal amino acid of the peptide-resin:
-
Sulfonylation: The primary amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This group is electron-withdrawing, making the remaining N-H proton acidic and easy to remove.
-
Methylation: A base (e.g., DBU) is used to deprotonate the sulfonamide, and a methylating agent (e.g., dimethyl sulfate or methyl p-nitrobenzenesulfonate) introduces the methyl group.[7][15]
-
Desulfonylation: The o-NBS protecting group is removed using a thiol, such as β-mercaptoethanol, and a base like DBU, to reveal the newly formed N-methylated amine.[4]
While effective, this method requires careful optimization to avoid side reactions, such as aspartimide formation when Asp is present, and may not be compatible with all amino acid side chains.[15]
Downstream Processing: Cleavage and Purification
Cleavage Considerations
Standard cleavage cocktails (e.g., 95% TFA) are generally effective. However, peptides rich in N-methylated residues can be susceptible to specific side reactions during cleavage, including:
-
Diketopiperazine (DKP) Formation: Especially if an N-methylated amino acid is at the C-terminus.[16]
-
Fragmentation: Cleavage of the peptide bond between two consecutive N-methylated amino acids can occur under strong acidic conditions.[11][12] Shortening the cleavage time can sometimes mitigate these issues.[12]
Purification Challenges
The purification of N-methylated peptides by Reversed-Phase HPLC (RP-HPLC) presents unique challenges due to their altered physicochemical properties.
-
Increased Hydrophobicity: The addition of methyl groups increases the peptide's lipophilicity, leading to strong retention on standard C18 columns. This may require the use of less retentive stationary phases (e.g., C8 or C4) or the addition of organic modifiers like n-propanol or isopropanol to the mobile phase to ensure elution.[17]
-
Conformational Isomers: The tertiary amide bond formed by an N-methylated residue can exist as both cis and trans isomers. The interconversion between these isomers can be slow on the HPLC timescale, often resulting in broad or split peaks in the chromatogram.[11][12] Running the purification at an elevated temperature (e.g., 40-50 °C) can sometimes help coalesce these peaks by accelerating the isomerization rate.
-
Aggregation and Solubility: The increased hydrophobicity can lead to poor solubility in aqueous mobile phases and a tendency to aggregate, which complicates purification and can lower recovery.[17] Dissolving the crude peptide in a small amount of a strong organic solvent like DMSO before dilution is often necessary.[17]
Conclusion
The synthesis of N-methylated peptides is a challenging yet essential technique for modern drug discovery. Success requires a departure from standard SPPS protocols and a focused approach on overcoming steric hindrance. By selecting highly reactive coupling reagents like HATU, diligently monitoring reaction completion with the bromophenol blue test, and employing a double-coupling strategy when necessary, researchers can reliably incorporate these valuable modifications. Furthermore, an awareness of the unique challenges in downstream cleavage and purification is critical for isolating the final product with high purity. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of N-methylated peptide synthesis.
References
- Roodbeen, R., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology.
- Vinogradov, A. A., et al. (2018). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications.
- Reichwein, J. F., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ACS Publications.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. BenchChem.
- Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
- Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature.
- BenchChem Technical Support. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. BenchChem.
- Request PDF. (2025). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate.
- BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- BenchChem Technical Support. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem.
- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of N-Methyltaurine into Synthetic Peptides. BenchChem.
- Biron, E., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Coin, I., et al. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application of (4S)-4-amino-1-methyl-L-proline in Medicinal Chemistry: A Technical Guide
Introduction
(4S)-4-amino-1-methyl-L-proline is a substituted, non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. As a proline analog, it possesses a conformationally constrained pyrrolidine ring, a structural feature known to impart unique properties to peptides and small molecules.[1][2][3] The presence of a methyl group on the nitrogen atom and an amino group at the 4-position of the proline ring introduces specific steric and electronic characteristics that medicinal chemists can exploit for drug design and development.[4] This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its incorporation into potential therapeutic agents.
Chemical and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H12N2O2 | |
| Molecular Weight | 144.17 g/mol | |
| Stereochemistry | (2S, 4S) | |
| Key Features | N-methylated, 4-amino substituted, conformationally restricted | [1][2] |
Significance in Drug Design
The rigid structure of the proline ring in this compound plays a crucial role in defining the secondary structure of peptides.[1][5] This conformational rigidity can be leveraged to:
-
Enhance Metabolic Stability: The N-methylation and the constrained backbone can protect against enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.
-
Improve Receptor Binding Affinity and Selectivity: By locking the peptide into a specific conformation that is optimal for receptor interaction, binding affinity and selectivity can be significantly improved.[2]
-
Modulate Physicochemical Properties: The amino and methyl groups can be used to fine-tune solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[1]
-
Serve as a Versatile Scaffold: The 4-amino group provides a convenient attachment point for various functional groups, allowing for the construction of diverse chemical libraries and the exploration of structure-activity relationships (SAR).[6][7]
Conceptual Workflow for Incorporating this compound
Caption: A conceptual workflow for drug discovery.
Application Notes and Protocols
Application 1: Constrained Peptidomimetics for Enhanced Biological Activity
The introduction of this compound into a peptide sequence can induce a specific turn or kink, mimicking the bioactive conformation of a natural peptide ligand. This is particularly useful in the design of receptor agonists or antagonists.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing Peptide
This protocol outlines the manual synthesis of a model tetrapeptide, Ac-Tyr-(4S)-4-amino-1-methyl-L-proline-Phe-Phe-NH2, using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
Fmoc-(4S)-4-N-Boc-amino-1-methyl-L-proline
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Couple Fmoc-Phe-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Second Amino Acid Coupling (Fmoc-(4S)-4-N-Boc-amino-1-methyl-L-proline):
-
Repeat the deprotection and washing steps as in step 2.
-
Couple Fmoc-(4S)-4-N-Boc-amino-1-methyl-L-proline (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.
-
-
Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Repeat the deprotection and washing steps.
-
Couple Fmoc-Tyr(tBu)-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.
-
-
N-terminal Acetylation:
-
Deprotect the N-terminus with 20% piperidine in DMF.
-
Wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Application 2: Scaffolds for Combinatorial Library Synthesis
The 4-amino group of this compound serves as a key functional handle for the synthesis of compound libraries. By attaching various building blocks to this amino group, a diverse range of molecules can be generated for high-throughput screening.
Protocol: Solution-Phase Synthesis of a (4S)-4-acylamino-1-methyl-L-proline Library
This protocol describes a parallel synthesis approach to generate a library of N-acylated derivatives.
Materials:
-
This compound methyl ester hydrochloride
-
A library of diverse carboxylic acids
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
DIPEA
-
DMF
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Amide Coupling (Parallel Synthesis):
-
In an array of reaction vials, dissolve this compound methyl ester hydrochloride (1 eq) and a unique carboxylic acid (1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3 eq) to each vial.
-
Shake the reaction array at room temperature for 4 hours.
-
-
Work-up:
-
Dilute each reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layers over sodium sulfate and concentrate in vacuo.
-
-
Saponification:
-
Dissolve each crude ester in a THF/water mixture.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Purification:
-
Acidify each reaction mixture with 1N HCl and extract with EtOAc.
-
Purify each compound by flash chromatography or preparative HPLC to yield the final library of acylated products.
-
Synthetic Pathway for this compound
A common synthetic route starts from commercially available (4S)-4-hydroxy-L-proline.
Caption: A representative synthetic pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological profiles. The protocols provided in this guide offer a starting point for researchers to explore the potential of this constrained amino acid in their drug discovery programs. Further exploration into the synthesis of novel derivatives and their incorporation into a wider range of molecular architectures will undoubtedly continue to expand the utility of this compound in the development of next-generation therapeutics.
References
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Mollica, A., Pinnen, F., Stefanucci, A., Feliciani, F., Campestre, C., Mannina, L., Sobolev, A. P., Lucente, G., Davis, P., Lai, J., Ma, S.-W., Porreca, F., & Hruby, V. J. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. Retrieved January 20, 2026, from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
-
Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). Journal of the American Chemical Society, 136(43), 15225–15237. [Link]
-
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Proline derivatives used in this study. - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. (2002). Bioorganic & Medicinal Chemistry Letters, 12(24), 3579–3581. [Link]
-
(PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
L-Proline, 2-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (n.d.). Google Patents.
-
New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
L-Proline: Applications of a Versatile Amino Acid in the Areas of Medicinal Chemistry and Organic Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin [mdpi.com]
Application Notes and Protocols for the N-Methylation of Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of N-Methylation in Proline-Containing Molecules
N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a critical modification in medicinal chemistry and peptide science.[1] When applied to proline and its derivatives, this seemingly simple structural change can profoundly enhance the therapeutic potential of parent molecules. N-methylated proline derivatives are integral building blocks in the synthesis of pharmaceuticals, particularly for neurological disorders, and are used to enhance the stability and bioactivity of peptides.[2] The strategic incorporation of an N-methyl group can lead to improved metabolic stability, increased cell permeability, and enhanced receptor binding affinity by inducing conformational changes in the peptide backbone.[3][4] This guide provides a detailed exploration of the experimental procedures for the N-methylation of proline derivatives, focusing on practical, field-proven protocols and the scientific principles that underpin them.
Core Principles: Understanding the N-Methylation Reaction
The N-methylation of a secondary amine, such as the one present in the proline ring, typically proceeds via two primary pathways: reductive amination or direct alkylation. The choice of method depends on the specific proline derivative, the desired scale of the reaction, and the presence of other functional groups.
Reductive Amination: This approach involves the reaction of the proline derivative with an aldehyde (commonly formaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the N-methylated product. The Eschweiler-Clarke reaction is a classic and widely used example of this method.[5][6]
Direct Alkylation: This method involves the direct reaction of the proline derivative with a methylating agent, such as methyl iodide. This reaction typically requires a base to deprotonate the nitrogen atom, enhancing its nucleophilicity.[7]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: N-Methylation of Proline Derivatives via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and high-yielding method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[5][8] This one-pot reaction is advantageous as it avoids the formation of quaternary ammonium salts.[5][8]
Reaction Mechanism:
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Materials:
-
Proline derivative (e.g., cis-4-hydroxy-L-proline)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (≥95%)
-
Hydrochloric acid (1M HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the proline derivative (1.0 equivalent) in deionized water. To this solution, add formic acid (1.8 equivalents) followed by the 37% aqueous formaldehyde solution (1.1 equivalents).[9]
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80-100°C for 18 hours.[8][9] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[5]
-
Work-up (Acidification): Cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 1-2 with 1M HCl. This step protonates any remaining unreacted amine.
-
Extraction of Unreacted Starting Material: Transfer the acidified solution to a separatory funnel and extract with dichloromethane (DCM) to remove any non-polar impurities and unreacted starting material. Discard the organic layer.
-
Work-up (Basification): Basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., NaOH solution). This deprotonates the N-methylated proline derivative, making it soluble in organic solvents.[9]
-
Product Extraction: Extract the basified aqueous phase multiple times with DCM.[9]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylated proline derivative.[9]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-methylated proline derivative.[9]
Protocol 2: N-Methylation of Proline Derivatives Using Methyl Iodide
Direct alkylation with methyl iodide is another effective method for N-methylation. This reaction typically requires a strong base to deprotonate the proline's nitrogen, making it a more potent nucleophile. The choice of base and solvent is crucial to avoid side reactions, such as esterification of the carboxylic acid.
Materials:
-
N-protected proline derivative (e.g., N-benzyloxycarbonyl-L-proline)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (3.0 equivalents) in anhydrous THF.
-
Addition of Proline Derivative: Dissolve the N-protected proline derivative (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at room temperature.[10]
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation of the amide nitrogen.
-
Addition of Methyl Iodide: Add methyl iodide (8.0 equivalents) to the reaction mixture.[10]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[11]
-
Quenching: Carefully quench the reaction by the slow addition of water to destroy any excess sodium hydride.
-
Work-up and Extraction: Remove the THF under reduced pressure. Distribute the residue between diethyl ether and water. Separate the layers in a separatory funnel.
-
Washing: Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.
-
Purification: Purify the crude product by column chromatography.
General Experimental Workflow
Caption: General workflow for the N-methylation of proline derivatives.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-methylation of proline derivatives. Note that actual yields and purity will vary depending on the specific substrate and reaction conditions.
| Parameter | Eschweiler-Clarke Reaction | Methyl Iodide Method |
| Typical Yield | 80-98%[9] | Good to excellent yields[10] |
| Purity | >95% after chromatography[9] | High purity after chromatography |
| Key Reagents | Formaldehyde, Formic Acid[5] | Methyl Iodide, Sodium Hydride[7] |
| Advantages | High yields, avoids quaternary salts, one-pot reaction[5][8] | Effective for N-protected amino acids[10] |
| Considerations | Requires elevated temperatures[9] | Requires anhydrous conditions and a strong base[7] |
Analytical Characterization
The successful synthesis of N-methylated proline derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the N-methyl group and the overall structure of the product.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a methyl group.[12]
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product. A ninhydrin stain can be used for visualization.[13]
Conclusion
The N-methylation of proline derivatives is a powerful tool for modifying the properties of peptides and other bioactive molecules. The Eschweiler-Clarke reaction and direct alkylation with methyl iodide are two reliable and effective methods for achieving this transformation. The choice of method will depend on the specific substrate and the desired outcome. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize N-methylated proline derivatives for their drug discovery and development programs.
References
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. (2023). Bioorganic Chemistry, 141, 106892.
- N-Methyl-L-proline - Chem-Impex. (n.d.). Chem-Impex.
- Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols - Benchchem. (2025). BenchChem.
- Review on N-methylation - The Curious Wavefunction. (2013). The Curious Wavefunction.
- Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC - NIH. (n.d.).
- An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof - Benchchem. (2025). BenchChem.
- Eschweiler–Clarke reaction - Wikipedia. (n.d.). Wikipedia.
- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
- A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods - Benchchem. (2025). BenchChem.
- N-methylation of peptides and proteins: an important element for modulating biological functions. | Semantic Scholar. (n.d.). Semantic Scholar.
- Eschweiler-Clarke Reaction - NROChemistry. (n.d.). NROChemistry.
- Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021). J&K Scientific.
- What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?. (n.d.). Boc Sciences.
- Technical Support Center: Purification of 4-Hydroxy-N-Methylproline from Natural Extracts - Benchchem. (2025). BenchChem.
- Method for preparation of alpha-methyl-l-proline - Google Patents. (2019).
- Synthesis of N-Alkyl Amino Acids - Monash University. (n.d.). Monash University.
- Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc - ResearchGate. (n.d.).
- N-methylation in amino acids and peptides: Scope and limitations - ResearchGate. (n.d.).
- Reductive methylation by aqueous formaldehyde and zinc a - ResearchGate. (n.d.).
- N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. (1973). Canadian Journal of Chemistry, 51(12), 1915-1919.
- The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- N-Methylation of amino acids - Google Patents. (2009).
- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide - Benchchem. (2025). BenchChem.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. (n.d.).
- N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact - MDPI. (n.d.). MDPI.
- L-Proline, 2-methyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Slow peptide bond formation by proline and other N-alkylamino acids in translation - NIH. (2009). Proceedings of the National Academy of Sciences, 106(1), 50-55.
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019). Tetrahedron Letters, 60(17), 1226-1229.
- Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- Synthesis of N- substituted proline derivatives. Reagents and conditions - ResearchGate. (n.d.).
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. (2025).
- N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr - ChemRxiv. (n.d.). ChemRxiv.
- Showing metabocard for N-Methyl-L-proline (HMDB0094696). (2017).
- Molecular insights into protein synthesis with proline residues - Melnikov Lab. (n.d.). Melnikov Lab.
- Oxidative damage of proline residues by nitrate radicals (NO3 ): A kinetic and product study - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
- Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. (n.d.).
- On-line [11C]methylation using [11C]methyl iodide for the automated preparation of 11C-radiopharmaceuticals - PubMed. (n.d.).
- Extraction and determination of proline - PROMETHEUS – Protocols. (n.d.). PROMETHEUS.
- A rapid method of N-alkylation of amines - Journal of the Chemical Society C. (n.d.). Royal Society of Chemistry.
- Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications. (2026).
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Validated HILIC-MS/MS Method for the Direct Quantitative Analysis of (4S)-4-amino-1-methyl-L-proline
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust, sensitive, and specific method for the quantitative analysis of (4S)-4-amino-1-methyl-L-proline, a polar proline analog, without the need for chemical derivatization. Due to its high polarity and lack of a significant chromophore, traditional reversed-phase liquid chromatography with UV detection is unsuitable for this compound. Our method leverages the strengths of Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention and separation, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. This direct analysis approach simplifies sample preparation, reduces potential analytical variability, and is ideally suited for high-throughput applications in drug development and quality control. The method has been validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for its intended purpose.
Introduction and Analytical Challenge
This compound is a small molecule of interest in pharmaceutical development due to its structural relation to proline, a key amino acid in peptide structures.[1] The accurate quantification of this compound in various matrices is critical for process control, stability testing, and metabolic studies. However, the molecule's physicochemical properties present significant analytical challenges:
-
High Polarity: The presence of a carboxylic acid, a primary amine, and a tertiary amine within a pyrrolidine ring structure makes the molecule highly hydrophilic. This results in poor or no retention on conventional C18 reversed-phase chromatography columns.[2][3]
-
Lack of Chromophore: The molecule does not possess a UV-absorbing chromophore, rendering UV-based detection methods insufficiently sensitive for trace-level quantification.[4]
-
Complex Derivatization: While derivatization can overcome these challenges by adding a nonpolar, UV-active, or fluorescent tag, such procedures add complexity, time, and potential sources of error to the workflow.[4][5] Incomplete reactions or interference from derivatizing reagents can compromise the accuracy and reproducibility of the analysis.[5]
To address these issues, a direct analytical method is preferable. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for highly polar compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[8] Coupling HILIC with tandem mass spectrometry (MS/MS) provides the sensitivity and specificity required for confident quantification, eliminating the need for derivatization.[2][9]
Principle of the HILIC-MS/MS Method
This method employs a HILIC stationary phase to retain and separate this compound from the sample matrix. The analyte is then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
HILIC Separation: The separation relies on the partitioning of the polar analyte between the high-organic mobile phase and the immobilized aqueous layer on the polar column packing material. A gradient elution, starting with high acetonitrile content and increasing the aqueous component over time, is used to elute the analyte.[3][8] This approach is highly effective for polar compounds that are unretained in reversed-phase chromatography.[7]
-
ESI-MS/MS Detection: Following chromatographic separation, the analyte is ionized using positive-ion electrospray ionization (ESI+), which is highly efficient for molecules with basic amine groups. The protonated molecule ([M+H]⁺) is selected as the precursor ion in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3). This MRM transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification.[9]
Experimental Design
Reagents and Materials
-
This compound reference standard (≥95% purity)
-
Acetonitrile (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium formate (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (or equivalent polar HILIC column)[2]
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System (or equivalent UHPLC system)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS System (or equivalent)
-
Software: Agilent MassHunter Workstation Software
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of Type I water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) and quality control (QC) samples by serially diluting the stock solution in a solvent mixture of 90:10 (v/v) Acetonitrile:Water. This ensures compatibility with the initial HILIC mobile phase conditions.
-
Sample Preparation: Dilute the test sample with 90:10 (v/v) Acetonitrile:Water to bring the expected analyte concentration within the calibration range. Filter through a 0.22 µm PVDF syringe filter prior to injection.
Chromatographic and Spectrometric Conditions
The operational parameters for the LC-MS/MS system are detailed below. Rationale: The HILIC-Z column provides excellent retention for polar and charged compounds.[2] The mobile phase of ammonium formate and formic acid is a volatile buffer system, making it ideal for stable ESI-MS performance.[2] The gradient starts at high organic content to ensure analyte retention and gradually increases the aqueous portion to facilitate elution. Positive ESI mode is selected due to the presence of easily protonated amine functional groups. MRM transitions are optimized for maximum sensitivity and specificity.
| LC Parameter | Condition |
| Column | Agilent Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Gradient | 0-1 min, 95% B; 1-8 min, 95% to 50% B; 8-8.1 min, 50% to 95% B; 8.1-12 min, 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Precursor Ion (m/z): 145.1 → Product Ion (m/z): 86.1 (Quantifier), 70.1 (Qualifier) (Note: These are hypothetical transitions based on predicted fragmentation and must be empirically optimized.) |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10] Validation demonstrates that the method is reliable, accurate, and reproducible for the analysis of this compound.[11]
| Validation Parameter | Result |
| Specificity | No significant interfering peaks were observed at the retention time of the analyte in blank matrix samples. |
| Linearity (Range) | 1 – 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.998 |
| Accuracy (% Recovery) | 92.5% – 107.3% for three QC levels (Low, Mid, High) |
| Precision (% RSD) | Intra-day: < 5.8% Inter-day: < 7.2% |
| Limit of Quantitation (LOQ) | 1 ng/mL (Signal-to-Noise Ratio ≥ 10) |
| Limit of Detection (LOD) | 0.3 ng/mL (Signal-to-Noise Ratio ≥ 3) |
| Analyte Stability | Stable in prepared samples for at least 48 hours at autosampler temperature (4°C) and for 30 days at -20°C. |
Detailed Analytical Protocol & Workflow
The following diagram and steps outline the complete workflow for the quantification of this compound.
Caption: End-to-end workflow for sample analysis.
Step-by-Step Methodology:
-
System Preparation:
-
Prepare Mobile Phases A and B as described in Table 3.4.
-
Purge the LC pumps and ensure the system is free of leaks.
-
Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Prepare a fresh set of calibration standards and QCs from the stock solution for each analytical run.
-
Prepare unknown samples by diluting them into the linear range of the assay using 90:10 Acetonitrile:Water.
-
-
Sequence Generation:
-
Set up the analysis sequence in the instrument software.
-
Begin the sequence with several blank injections (injection solvent) to ensure system cleanliness and stability.
-
Follow with the calibration standards in increasing order of concentration.
-
Inject QC samples at regular intervals (e.g., after every 10-15 unknown samples) to monitor system performance.
-
Inject the unknown samples.
-
Conclude the run with QC samples to confirm sustained performance.
-
-
Data Acquisition:
-
Start the sequence run. Monitor the system for stable pressure and spray in the MS source.
-
-
Data Processing:
-
Once the run is complete, open the data file in the processing software.
-
Integrate the peak for the quantifier MRM transition (e.g., 145.1 → 86.1) for all standards, QCs, and samples.
-
Generate a calibration curve by plotting the peak area against the nominal concentration of the standards. Apply a linear regression with 1/x weighting.
-
The concentration of the analyte in the unknown samples is automatically calculated by the software based on the regression equation of the calibration curve.
-
Verify that the results for all QC samples are within the pre-defined acceptance criteria (e.g., ±15% of the nominal value).
-
Conclusion
This application note details a highly effective HILIC-MS/MS method for the direct, quantitative analysis of this compound. The method is rapid, robust, and eliminates the need for complex derivatization procedures, thereby increasing throughput and reducing analytical uncertainty. By leveraging the selectivity of HILIC for polar compounds and the sensitivity of tandem mass spectrometry, this validated protocol provides a reliable tool for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control.
References
- Agilent Technologies, Inc. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- Sigma-Aldrich. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
-
Le, A., & Ng, D. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 85-109. [Link]
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Agilent Technologies, Inc. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS.
-
Jander, G., & Joshi, V. (2012). Direct analysis of underivatized amino acids in plant extracts by LC-MS-MS. Methods in Molecular Biology, 828, 317-28. [Link]
- Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- Sigma-Aldrich. (n.d.).
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
- Bansal, S. K., & DeStefano, A. (2007).
-
Cossy, J., & Pale-Grosdemange, C. (1989). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron Letters, 30(21), 2771-2774. [Link]
Sources
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Introduction: The Unique Challenge of Purifying Proline Analogs
An In-Depth Guide to the Purification of Substituted Proline Compounds
For Researchers, Scientists, and Drug Development Professionals
Substituted prolines are a cornerstone of modern medicinal chemistry and peptide science. Their rigid pyrrolidine ring introduces unique conformational constraints into peptides and small molecules, making them invaluable tools for designing structurally defined therapeutics, catalysts, and biomaterials.[1][2] However, the very features that make them synthetically attractive also present significant purification challenges.
Unlike simple organic molecules, substituted prolines often exist as zwitterions, possessing both acidic and basic functional groups. This dual nature imparts high polarity, complex solubility profiles, and a tendency to interact strongly with chromatographic stationary phases.[3][4] Furthermore, chemists must often contend with purifying stereoisomers and navigating the complexities of cis/trans isomerism, which can lead to frustrating issues like peak broadening in chromatography.[5][6]
This guide provides a comprehensive overview of field-proven techniques for purifying substituted proline compounds. Moving beyond simple step-by-step instructions, we will delve into the causality behind experimental choices, empowering you to develop robust, self-validating purification strategies tailored to your specific molecule. We will cover the foundational principles of proline chemistry that dictate purification outcomes, followed by detailed protocols for crystallization, chromatography, and purity assessment.
Part 1: Foundational Principles – Understanding Your Molecule
A successful purification strategy begins with a deep understanding of the target molecule's physicochemical properties. For substituted prolines, three factors are paramount: zwitterionic character, the influence of protecting groups, and stereochemistry.
The Zwitterionic Character and the Isoelectric Point (pI)
At physiological pH, an unprotected proline derivative exists as a zwitterion, with a negatively charged carboxylate group and a positively charged secondary ammonium group. The molecule's net charge is pH-dependent. The pH at which the molecule carries no net electrical charge is its isoelectric point (pI) .
-
Below the pI: The carboxylate group is protonated (-COOH), and the amine remains protonated (-NH2+). The net charge is positive.
-
Above the pI: The amine is deprotonated (-NH-), and the carboxyl group remains deprotonated (-COO-). The net charge is negative.
This pH-dependent charge is the key to mastering Ion-Exchange Chromatography (IEX) . By running the chromatography at a pH below the pI, the positively charged proline analog will bind to a cation-exchange column. Conversely, at a pH above the pI, it will bind to an anion-exchange column.[3][7]
The Strategic Role of Protecting Groups
To circumvent the challenges of zwitterions, synthetic chemists often employ protecting groups for the amine (e.g., Boc, Fmoc, Cbz) and carboxyl (e.g., Bzl, tBu) functionalities.[8][9] These groups serve two critical purposes for purification:
-
Neutralize Charge: They eliminate the zwitterionic character, transforming the polar amino acid into a more "drug-like," neutral molecule.
-
Increase Hydrophobicity: They add nonpolar bulk, drastically decreasing polarity and making the compound amenable to standard purification techniques like silica gel flash chromatography.
The choice of purification method is therefore fundamentally dictated by the protection strategy, as illustrated in the workflow below.
Caption: Purification strategy decision workflow.
Stereochemistry and Cis/Trans Isomerism
Many substituted prolines are chiral, requiring specialized techniques for separating enantiomers. If a racemic mixture is synthesized, chiral chromatography or diastereomeric salt crystallization is necessary for resolution.[5][]
A more subtle challenge is the cis/trans isomerism of the peptide bond preceding the proline ring. The energy barrier for interconversion is low, meaning both isomers can exist in equilibrium in solution. During chromatography, this on-column isomerization can manifest as broadened or even split peaks, complicating isolation of a pure fraction.[6] Strategies to mitigate this include lowering the column temperature or altering the mobile phase composition to favor one isomer.
Part 2: Purification Techniques and Protocols
This section details the most effective methods for purifying substituted proline compounds, complete with step-by-step protocols and expert insights.
Crystallization
Crystallization is a powerful and cost-effective technique that purifies compounds based on differences in solubility between the target molecule and impurities in a given solvent system.[11] It is particularly effective for protected proline derivatives that behave as typical organic solids.
This is the most common crystallization method, ideal for compounds that are highly soluble in a solvent at high temperature but poorly soluble at low temperature.[11]
Principle: The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out, leaving impurities behind in the solvent.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at its boiling point (e.g., ethyl acetate, isopropanol, chloroform).[12][13]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring).
-
Achieve Saturation: Continue adding the solvent dropwise until the solid just dissolves completely. It is critical to use the minimum amount of solvent to ensure good recovery.
-
Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Principle: To separate a racemic mixture of a proline analog (containing both D and L enantiomers), a chiral resolving agent (e.g., a chiral acid or base) is added. This forms two diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[]
Step-by-Step Methodology:
-
Select Resolving Agent: Choose a commercially available, enantiomerically pure resolving agent that will form a salt with your compound (e.g., for an acidic proline, use a chiral amine like (R)-(+)-α-methylbenzylamine).
-
Salt Formation: Dissolve the racemic proline derivative in a suitable solvent (e.g., ethanol or methanol). Add 0.5 equivalents of the resolving agent.
-
Crystallization: Heat the solution to dissolve everything, then allow it to cool slowly. One diastereomeric salt should preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration. Multiple recrystallizations may be needed to achieve high diastereomeric purity.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water. Add an acid (if a chiral amine was used) or a base (if a chiral acid was used) to break the salt bond and precipitate the desired, now enantiomerically pure, proline derivative.[14]
| Problem | Probable Cause | Solution |
| Oiling Out | Compound solubility is too high; cooling is too rapid. | Re-heat to dissolve the oil, add slightly more solvent, and allow to cool much more slowly. Consider a different solvent system. |
| No Crystals Form | Solution is not saturated; compound is too soluble. | Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod. Add a seed crystal. |
| Poor Recovery | Too much solvent was used; compound is still somewhat soluble at low temperature. | Evaporate some of the solvent from the filtrate and re-cool to obtain a second crop of crystals. |
| Impure Crystals | Cooling was too fast, trapping impurities. | Re-dissolve the crystals in fresh hot solvent and recrystallize more slowly. |
Table 1: Troubleshooting Common Crystallization Issues.
Chromatographic Techniques
Chromatography is the workhorse of purification in organic synthesis. The choice of technique is directly linked to the polarity of the substituted proline derivative.
Caption: Decision workflow for selecting the appropriate chromatography method.
Principle: This technique separates compounds based on their polarity by partitioning them between a polar stationary phase (typically silica gel) and a nonpolar mobile phase. Less polar compounds travel faster down the column.[15] It is the ideal first-pass purification for protected, nonpolar proline derivatives.[16][17]
Step-by-Step Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude compound in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Run the column by applying positive pressure (flash) and collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Proline Derivative Type | Typical Stationary Phase | Common Mobile Phase Systems |
| Boc/Cbz-protected, neutral substituents | Silica Gel 60Å | Hexanes / Ethyl Acetate (gradient) |
| Fmoc-protected, ester substituents | Silica Gel 60Å | Dichloromethane / Methanol (gradient) |
| Highly functionalized, protected | Silica Gel 60Å | Ethyl Acetate / Methanol (gradient) |
Table 2: Common Conditions for Flash Chromatography of Protected Prolines.
Principle: RP-HPLC is used for polar compounds and is often the final "polishing" step. It uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). More polar compounds elute first. An acid modifier like trifluoroacetic acid (TFA) is typically added to suppress the ionization of free carboxyl groups and improve peak shape.[6]
Step-by-Step Methodology:
-
System Setup: Use a preparative or semi-preparative HPLC system with a C18 column.
-
Mobile Phase: Prepare two solvents:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Method Development: Dissolve the crude product in the mobile phase and inject a small amount onto an analytical C18 column to develop a suitable gradient method (e.g., 5% to 95% B over 20 minutes).
-
Preparative Run: Scale up the injection volume for the preparative column. Run the developed gradient method.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to your product peak.
-
Analysis & Pooling: Analyze the fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the water/acetonitrile and obtain the pure compound as a fluffy solid (often as a TFA salt).
Principle: IEX is ideal for purifying unprotected, zwitterionic proline derivatives.[3][18] It separates molecules based on their net charge by using a stationary phase with charged functional groups. Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase.[7]
Step-by-Step Methodology (Cation-Exchange):
-
Resin Selection: Choose a strong or weak cation exchange resin (e.g., Dowex 50WX8).
-
Column Packing & Equilibration: Pack a column with the resin and equilibrate it with a low ionic strength buffer at a pH where the proline derivative is positively charged (e.g., pH 2-3).
-
Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column. The positively charged proline will bind to the negatively charged resin.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and anionic impurities.
-
Elution: Elute the bound proline derivative by applying a gradient of increasing salt concentration (e.g., 0 to 1M NaCl) or by increasing the pH with a basic solution (e.g., dilute NH4OH).
-
Desalting: The fractions containing the pure product will also contain a high concentration of salt. This must be removed, typically by subsequent RP-HPLC or size-exclusion chromatography.
Part 3: Purity Assessment
After any purification, it is critical to confirm the purity and identity of the final compound.
-
HPLC-UV/MS: This is the primary method for assessing purity. An analytical RP-HPLC run will show the purity as a percentage of the total peak area, while the mass spectrometer confirms the molecular weight of the compound.[19][20]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final compound and can reveal the presence of any impurities that may not be visible by UV.
-
Colorimetric Assays: A quick ninhydrin test can be used to track proline-containing fractions during column chromatography. Ninhydrin reacts with the secondary amine of proline at low pH to produce a characteristic red chromogen with an absorbance maximum around 520 nm.[21][22][23]
Principle: This rapid colorimetric test is used to identify which chromatography fractions contain the proline compound.
Step-by-Step Methodology:
-
Prepare Reagent: Create a solution of ninhydrin (e.g., 1.25% w/v) in a mixture of glacial acetic acid and ethanol.[23]
-
Spotting: On a TLC plate or in a 96-well plate, spot a small aliquot of each collected fraction.
-
Reaction: Add a drop of the ninhydrin reagent to each spot.
-
Heating: Gently heat the plate with a heat gun or in an oven at ~95°C for several minutes.[21][22]
-
Observation: Fractions containing your proline derivative will develop a distinct red/orange color.
Conclusion
The purification of substituted proline compounds requires a thoughtful, multi-step approach that is guided by the specific physicochemical properties of the target molecule. By understanding the interplay between zwitterionic character, protecting groups, and stereochemistry, researchers can move beyond generic protocols and rationally design effective purification strategies. For protected analogs, a combination of flash chromatography and crystallization is often sufficient. For deprotected, polar, and zwitterionic compounds, the power of ion-exchange and reversed-phase HPLC is indispensable. The protocols and principles outlined in this guide provide a robust framework for tackling these unique purification challenges, ultimately enabling the synthesis and development of novel proline-based molecules.
References
- Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21.
- ResearchGate. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF.
- Porebski, B. T., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central.
- ResearchGate. (n.d.).
- Kar, N., et al. (2020). Conformational landscape of substituted prolines. PubMed Central.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Schnitzer, T., & Trapp, N. (n.d.). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Library Research Collection.
- Jiang, Z. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org.
- Gbordzoe, S. (n.d.). Proline-Based Chiral Stationary Phases: Insights Into the Mechanism of Chiral Selectivity.
- Chemistry Stack Exchange. (2012).
- Impact Factor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Cativiela, C., & Díaz-de-Villegas, M. D. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for purifying proline.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SIELC Technologies. (n.d.). Proline.
- Novabiochem. (n.d.).
- ResearchGate. (2014).
- ResearchGate. (2014). How to get (or crystallize)
- BenchChem. (2025).
- D'Hondt, M., et al. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BOC Sciences. (n.d.).
- Deming, T. J., & Laux, L. (n.d.). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
- ResearchGate. (n.d.).
- Al-Rimawi, F. (n.d.).
- University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*.
- Carillo, P., & Gibon, Y. (n.d.). Extraction and determination of proline. PROMETHEUS – Protocols.
- ResearchGate. (n.d.).
- Abrahám, E., et al. (2010). Methods for determination of proline in plants. Methods in Molecular Biology.
- Agilent. (n.d.). Amino Acid Analysis.
- Choudhary, M., & Varma, A. (2016). A rapid, ideal, and eco-friendlier protocol for quantifying proline. PubMed.
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 11. mt.com [mt.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. agilent.com [agilent.com]
- 21. prometheusprotocols.net [prometheusprotocols.net]
- 22. researchgate.net [researchgate.net]
- 23. A rapid, ideal, and eco-friendlier protocol for quantifying proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4S)-4-amino-1-methyl-L-proline as a Versatile Chiral Building Block
Introduction: The Strategic Value of Substituted Prolines in Complex Synthesis
In the landscape of modern drug discovery and chemical synthesis, chiral building blocks are foundational tools that enable the precise construction of complex, three-dimensional molecules.[1] Their defined stereochemistry is critical, as the biological activity and safety of a pharmaceutical agent are often dictated by its specific enantiomeric form.[2] Among these essential synthons, proline and its derivatives occupy a unique position. The rigid five-membered ring of the proline scaffold introduces significant conformational constraints into molecular structures, a feature widely exploited in the design of peptidomimetics, organocatalysts, and therapeutic agents.[3][4]
This guide focuses on a specialized, yet highly valuable, proline derivative: (4S)-4-amino-1-methyl-L-proline . This molecule incorporates three key structural features that make it a powerful tool for medicinal and synthetic chemists:
-
Defined Stereochemistry: It possesses two chiral centers ((2S, 4S)), providing a rigid, stereochemically defined framework.
-
Orthogonal Functionality: The secondary amine within the ring is methylated, while a primary amino group is present at the C4 position. This differentiation allows for selective chemical modifications at distinct points of the molecule.
-
Conformational Rigidity: Like all prolines, its pyrrolidine ring restricts bond rotation, making it an excellent scaffold for controlling the spatial orientation of appended functional groups.
These attributes position this compound as a high-potential building block for creating novel molecular architectures with tailored biological functions. This document provides an in-depth overview of its synthesis, applications, and detailed protocols for its use.
Part 1: Stereoselective Synthesis Pathway
The causality behind this synthetic choice is rooted in efficiency and stereocontrol. Starting with a naturally occurring, enantiomerically pure material like hydroxyproline bypasses the need for challenging asymmetric synthesis or chiral resolution steps.[5][6] The subsequent transformations are designed to proceed with high stereochemical fidelity.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Azide Displacement
This protocol details a reliable method for synthesizing the title compound. The key step is an S_N2 displacement with azide, which inverts the stereocenter at the C4 position from the R configuration in trans-4-hydroxy-L-proline (the stereoisomer needed for this specific reaction) to the desired S configuration. A similar approach is used for synthesizing cis- and trans-4-amino-L-proline.[7]
Materials and Reagents:
-
N-Boc-trans-4-hydroxy-L-proline
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Formaldehyde (37% aq. solution)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (silica gel, rotary evaporator)
Step-by-Step Methodology:
-
Hydroxyl Activation:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add TEA (1.5 eq) dropwise, followed by the slow addition of MsCl (1.2 eq).
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution. TEA is used to quench the HCl generated during the reaction.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC until the starting material is consumed.
-
Work up by washing with cold 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step.
-
-
Azide Displacement (S_N2 Inversion):
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Causality: This is the key stereochemistry-defining step. The azide ion acts as a nucleophile, attacking the C4 carbon and displacing the mesylate group from the opposite face. This results in a complete inversion of configuration, yielding the (4S) stereocenter.
-
Monitor the reaction by TLC. Upon completion (typically 12-18 hours), cool the mixture, dilute with ethyl acetate, and wash extensively with water to remove DMF.
-
Dry the organic layer, concentrate, and purify by column chromatography (Hexanes/Ethyl Acetate gradient) to yield N-Boc-(4S)-4-azido-L-proline.
-
-
Azide Reduction:
-
Dissolve the azido-proline derivative in methanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines without affecting other functional groups like the Boc-protecting group or the carboxylic acid.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-(4S)-4-amino-L-proline.
-
-
N-Methylation (Eschweiler-Clarke Reaction):
-
To a solution of N-Boc-(4S)-4-amino-L-proline in water, add formaldehyde (2.5 eq) and formic acid (2.5 eq).
-
Heat the mixture to reflux (100 °C) for 4-6 hours.
-
Causality: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent, proceeding via an iminium ion intermediate. This method is advantageous as it avoids the use of hazardous alkylating agents and typically results in exhaustive methylation of the ring nitrogen.
-
Cool the reaction and remove the solvent under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Concentrate the solution in vacuo to yield the hydrochloride or TFA salt of This compound .
-
Part 2: Applications in Medicinal Chemistry and Catalysis
The unique trifunctional nature of this compound makes it a powerful scaffold for generating molecular diversity.
Peptidomimetics and Constrained Scaffolds
Proline analogues are frequently incorporated into peptides to induce specific secondary structures (e.g., β-turns) and enhance metabolic stability.[4][8] The C4-amino group of our building block serves as a versatile handle for creating novel cyclic or decorated peptides.
-
Logic: The primary amine at C4 can be acylated to attach side chains, used as an anchor point for cyclization, or functionalized to introduce reporter tags (e.g., fluorophores, biotin). The fixed syn relationship between the C2-carboxylic acid and the C4-amino group creates a well-defined spatial arrangement, crucial for designing molecules that can bind to specific biological targets like integrin receptors.[9]
Visualizing Scaffold Elaboration
Caption: Elaboration of the proline scaffold into complex peptidomimetics.
Protocol 2: Incorporation into a Peptide Sequence
This protocol describes the solid-phase peptide synthesis (SPPS) of a tripeptide, Ac-Ala-[(4S)-4-acetylamino-1-Me-Pro]-Phe-NH₂, to illustrate the differential functionalization.
Materials and Reagents:
-
Fmoc-Phe-Rink Amide MBHA resin
-
Fmoc-(4S)-4-amino-1-methyl-L-proline (requires Fmoc protection of the C4-amine)
-
Fmoc-Ala-OH
-
Coupling agents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection agent: 20% Piperidine in DMF
-
Capping/Acylation: Acetic anhydride
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
SPPS reaction vessel, HPLC for purification
Step-by-Step Methodology:
-
Resin Preparation: Swell Fmoc-Phe-Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the phenylalanine. Wash thoroughly with DMF.
-
Coupling of Proline Derivative:
-
Pre-activate Fmoc-(4S)-4-amino-1-methyl-L-proline (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Causality: HBTU/HOBt is a standard and highly efficient coupling system that minimizes racemization and ensures high coupling yields, which is especially important for sterically hindered amino acids like proline derivatives.
-
Wash the resin with DMF. Confirm coupling with a Kaiser test (will be negative for the secondary amine of proline).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the proline derivative.
-
Coupling of Alanine: Repeat step 3 using Fmoc-Ala-OH.
-
N-terminal Acetylation: After deprotecting the final alanine residue, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8) for 30 minutes to cap the N-terminus.
-
Side-Chain Acetylation:
-
The C4-amino group on the proline residue is still protected with its own protecting group (e.g., Boc, if a differential protection strategy was used).
-
Selectively deprotect the C4-amine (e.g., with TFA for Boc).
-
Perform an on-resin acylation using the same conditions as in step 6 to acetylate the side chain.
-
-
Cleavage and Purification:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter to separate the resin, and precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC. Characterize by LC-MS and NMR.
-
Asymmetric Organocatalysis
L-proline is a renowned organocatalyst for various asymmetric transformations, such as aldol and Michael reactions.[3] Derivatives of proline are continuously explored to fine-tune catalytic activity and selectivity.[3] this compound offers intriguing possibilities as a catalyst or catalyst precursor.
-
Logic: The C4-amino group can act as a hydrogen bond donor or a basic site, potentially influencing the transition state of a reaction. It can also be readily converted into more complex functionalities, such as thioureas or squaramides, which are powerful hydrogen-bonding motifs in modern organocatalysis. The N-methyl group prevents the formation of an enamine with the ring nitrogen, directing reactivity in specific ways compared to standard proline.
Part 3: Data Summary and Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized building block and its derivatives.
Table 1: Expected Physicochemical and Spectroscopic Data
| Property | Expected Value/Observation for this compound HCl Salt |
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 194.66 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (D₂O) | Signals corresponding to the N-methyl group (~2.8-3.0 ppm, singlet), diastereotopic ring protons, and the α-proton (~4.0-4.2 ppm, doublet of doublets). Chemical shifts will vary with pD.[10][11] |
| ¹³C NMR (D₂O) | Distinct signals for all 7 carbon atoms, including the carbonyl carbon (~175-180 ppm), α-carbon (~68-72 ppm), and N-methyl carbon (~40-45 ppm).[10][11] |
| Mass Spectrometry | ESI-MS (positive mode) should show [M+H]⁺ at m/z 159.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |
| Optical Rotation | A specific optical rotation value ([α]D) confirming the enantiomeric purity. |
Conclusion
This compound is more than just a substituted amino acid; it is a strategically designed chiral building block that offers solutions to complex synthetic challenges. Its rigid framework, defined stereochemistry, and orthogonally functionalized amino groups provide chemists with a powerful platform for building conformationally constrained peptides, novel heterocyclic scaffolds, and next-generation asymmetric catalysts. The protocols and applications outlined in this guide serve as a starting point for researchers to unlock the full potential of this versatile molecule in their drug discovery and development programs.
References
- Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
- How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
-
Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2025). MDPI. [Link]
-
L-Proline, 2-methyl-. (n.d.). Organic Syntheses Procedure. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. (2025). ChemRxiv. [Link]
-
Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. (n.d.). The Royal Society of Chemistry. [Link]
-
(PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). (2025). ResearchGate. [Link]
-
Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. [Link]
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. (1990). ResearchGate. [Link]
-
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). PMC - NIH. [Link]
-
New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. (n.d.). MDPI. [Link]
-
(4S)-1-Fmoc-4-methyl-L-proline. (n.d.). PubChem. [Link]
-
L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (n.d.). MDPI. [Link]
-
Synthesis of 4-(Arylmethyl)proline Derivatives. (n.d.). ResearchGate. [Link]
-
Properties, Metabolisms, and Applications of (L)-proline Analogues. (2013). PubMed. [Link]
-
4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. (2014). PubMed. [Link]
-
The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
Introduction: The Intersection of Proline's Unique Chemistry and Bioorthogonal Labeling
An Application Guide to Bioorthogonal Conjugation with Proline Derivatives
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes.[1][2] This powerful concept, pioneered by Carolyn R. Bertozzi, allows for the precise chemical modification of biomolecules in their natural environment.[1] The typical strategy involves a two-step process: first, a biomolecule is tagged, either metabolically or through genetic engineering, with an abiotic chemical reporter (e.g., an azide or an alkyne).[1][3] Second, a probe molecule carrying a complementary functional group is introduced, which then selectively and covalently links to the reporter.[3]
Proline, one of the 20 proteinogenic amino acids, holds a unique position in protein structure and function. Its cyclic pyrrolidine side chain imposes significant conformational rigidity, often acting as a "structural disruptor" in secondary structures like α-helices and β-sheets.[4][5][6] This property is critical in the formation of specific protein architectures, most notably the triple helix of collagen, the most abundant protein in animals.[5][7][8] The distinctiveness of proline makes it an attractive target for modification. By introducing proline derivatives bearing bioorthogonal handles, researchers can leverage the cell's own machinery to incorporate these reporters into newly synthesized proteins, opening avenues for tracking, imaging, and isolating proteins in a temporal and cell-specific manner.
This guide provides a detailed overview of the strategies, reactions, and protocols for bioorthogonal conjugation using proline derivatives, designed for researchers in chemical biology, drug development, and proteomics.
Part 1: Designing Proline Derivatives for Bioorthogonal Applications
The core principle of this technique is to synthesize proline analogs that are structurally similar enough to the natural amino acid to be accepted by the cell's translational machinery, yet possess a bioorthogonal handle for subsequent chemical ligation.
1.1. Metabolic Labeling with Proline Analogs Metabolic labeling is a robust technique for globally tagging a specific class of biomolecules. In the context of proteomics, cells are cultured in a medium where natural proline is replaced by a proline analog containing a bioorthogonal group. As the cells synthesize new proteins, this analog is incorporated at the positions typically occupied by proline.[9][10]
Key considerations for the design of such analogs include:
-
Structural Mimicry: The analog must be a substrate for the prolyl-tRNA synthetase to be incorporated during protein synthesis.
-
Bio-inertness: The chemical handle (e.g., azide, alkyne) must be non-toxic and non-reactive with other cellular components.[2]
Commonly used proline analogs for metabolic labeling include those functionalized with azide or alkyne groups, which are small, stable, and largely absent from biological systems.[2]
1.2. Electrophilic Proline Analogs for Chemoselective Ligation An alternative to azide-alkyne chemistry involves incorporating proline analogs that contain a mild electrophilic group, such as a ketone.[7] (2S)-4-ketoproline (Kep) is an exemplary analog that can be incorporated into peptides.[7] The ketone carbonyl serves as a handle for chemoselective ligation with nucleophilic probes, such as those containing aminooxy (alkoxyamine) or hydrazine moieties, to form stable oxime or hydrazone linkages, respectively.[7] This approach is particularly useful in synthetic peptide chemistry and for modifying biomaterials like collagen.[7]
Part 2: Key Bioorthogonal Reactions for Proline Derivatives
Once a proline derivative is incorporated into a protein, a specific bioorthogonal reaction is used to attach a probe of interest (e.g., a fluorophore, biotin tag, or drug molecule).
2.1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) SPAAC, often called "copper-free click chemistry," is the reaction of choice for live-cell applications. It avoids the cellular toxicity associated with the copper catalyst required for the classical click reaction.[11][] In this reaction, an azide-functionalized proline residue reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[13] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly at physiological temperatures without a catalyst.[][14]
2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The CuAAC reaction, or "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][15][16] While its use in living cells is limited by the toxicity of copper, it is an exceptionally robust and widely used method for labeling proteins in cell lysates, in fixed cells, or in vitro.[17][18] The reaction is typically fast and high-yielding.
2.3. Oxime and Hydrazone Ligation When using an electrophilic analog like 4-ketoproline, the ketone handle can be targeted by nucleophilic probes. The reaction with an aminooxy-derivatized probe forms a stable oxime bond, while reaction with a hydrazine-derivatized probe yields a hydrazone bond. These reactions proceed efficiently under mildly acidic to neutral conditions (pH 4.5-7) and are orthogonal to the azide-alkyne cycloadditions.[7]
| Feature | Strain-Promoted (SPAAC) | Copper-Catalyzed (CuAAC) | Oxime Ligation |
| Reactants | Azide + Strained Alkyne | Azide + Terminal Alkyne | Ketone + Aminooxy |
| Biocompatibility | Excellent (Live cells/animals) | Poor (Mainly for lysates/in vitro) | Good (Live cells) |
| Kinetics | Fast to Very Fast | Very Fast | Moderate (pH-dependent) |
| Catalyst Required | None | Copper(I) | None (Acid catalyst optional) |
| Primary Use Case | Live-cell imaging, in vivo labeling | Proteomics, material science | Peptide modification, hydrogels |
Part 3: Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with L-Azidohomoalanine (AHA) as a Proline Surrogate and SPAAC Conjugation
Rationale: While a direct azido-proline analog is ideal, L-azidohomoalanine (AHA), a methionine surrogate, is more commonly used and illustrates the general principle of metabolic labeling followed by bioorthogonal conjugation. The workflow is directly adaptable for azido-proline when it becomes commercially available or is synthesized. This protocol uses SPAAC for live-cell compatibility.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Proline-free DMEM for labeling
-
L-Azidohomoalanine (AHA)
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Hoechst 33342 nuclear stain
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Metabolic Labeling: a. The next day, gently aspirate the complete medium. b. Wash the cells once with warm PBS. c. Add proline-free DMEM supplemented with 10% dialyzed FBS, 1% Pen-Strep, and 50 µM AHA. d. Causality Note: Using dialyzed FBS is crucial to minimize the concentration of native proline, thereby maximizing the incorporation of the analog. e. Incubate for 4-18 hours under standard culture conditions (37°C, 5% CO2). A no-AHA control should be run in parallel.
-
SPAAC Ligation (Live Cell Staining): a. Aspirate the labeling medium and wash the cells three times with warm PBS. b. Prepare a 5 µM solution of the DBCO-fluorophore in complete culture medium. c. Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. d. Causality Note: The reaction is rapid and occurs spontaneously. Incubation time can be optimized, but longer times are generally not necessary and may increase background signal.
-
Fixing and Imaging: a. Wash the cells three times with PBS to remove excess probe. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash twice with PBS. d. (Optional) Permeabilize the cells with Permeabilization Buffer for 10 minutes if visualizing intracellular structures. e. Stain nuclei with Hoechst 33342 (1 µg/mL in PBS) for 5 minutes. f. Wash twice with PBS and mount the coverslips on microscope slides. g. Image using fluorescence microscopy. The AHA-labeled proteome will show fluorescence from the conjugated probe.
Protocol 2: In Vitro Labeling of a 4-Ketoproline Containing Collagen-Mimetic Peptide (CMP) via Oxime Ligation
Rationale: This protocol demonstrates the specific conjugation of a probe to a synthetically generated peptide containing an electrophilic proline analog. This method is highly valuable for creating precisely modified biomaterials and therapeutics.[7]
Materials:
-
CMP containing a (2S)-4-ketoproline (Kep) residue (synthesized via solid-phase peptide synthesis and purified by HPLC).
-
Aminooxy-biotin probe.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 (or acetate buffer for pH 4.5-5.5).
-
Aniline (optional, as a catalyst).
-
DMSO for dissolving the probe.
-
Analysis tools: HPLC, LC-MS.
Procedure:
-
Peptide and Probe Preparation: a. Dissolve the lyophilized Kep-containing CMP in the Conjugation Buffer to a final concentration of 1 mg/mL (~1 mM, depending on MW). b. Prepare a 100 mM stock solution of aminooxy-biotin in DMSO.
-
Oxime Ligation Reaction: a. In a microcentrifuge tube, combine 100 µL of the peptide solution with a 10-fold molar excess of the aminooxy-biotin probe. For a 1 mM peptide solution, this would be 1 µL of the 100 mM stock. b. (Optional) Add aniline to a final concentration of 10-20 mM from a freshly prepared stock. c. Causality Note: Aniline acts as a nucleophilic catalyst, accelerating the rate of oxime formation, especially at neutral pH.[7] The reaction can also be performed at a lower pH (e.g., 4.7) where the reaction is naturally faster, often precluding the need for a catalyst. d. Incubate the reaction at room temperature or 37°C for 2-4 hours. The reaction progress can be monitored by HPLC.
-
Purification and Analysis: a. Upon completion, the biotinylated peptide can be purified from excess reagents using reverse-phase HPLC. b. Confirm the successful conjugation and determine the final product mass using LC-MS analysis. The mass of the product should correspond to the sum of the peptide mass and the biotin probe mass, minus the mass of water (18 Da).
Conclusion and Future Outlook
The use of proline derivatives in bioorthogonal conjugation provides a sophisticated toolset for chemical biologists. Metabolic labeling with these analogs allows for the system-wide investigation of protein synthesis, localization, and turnover. Concurrently, the site-specific incorporation of electrophilic proline derivatives into synthetic peptides and proteins enables the creation of precisely engineered biomaterials, antibody-drug conjugates, and targeted therapeutics. As new proline analogs and corresponding bioorthogonal reactions are developed, the capacity to probe and manipulate biological systems with ever-increasing precision will continue to expand, driving innovation across the biomedical sciences.
References
- Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC - NIH. National Institutes of Health.
- Proline Analysis Service - Creative Proteomics. Creative Proteomics.
- Synthesis of Peptides Containing Proline Analogues. Thieme.
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. National Institutes of Health.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing.
- 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation - PMC - NIH. National Institutes of Health.
- Click Chemistry: A Straightforward Route to Decorated Prolines - ResearchGate. ResearchGate.
- Proline Derivatives and Analogs - Sigma-Aldrich. Sigma-Aldrich.
- Click chemistry: A straightforward route to decorated prolines - MD Anderson Cancer Center. MD Anderson Cancer Center.
- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry.
- Proline Analogues - PubMed. National Institutes of Health.
- Overview of Proline Metabolism - Creative Proteomics. Creative Proteomics.
- Click Chemistry Protocols. BOC Sciences.
- Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC. National Institutes of Health.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition | Request PDF. ResearchGate.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences. BOC Sciences.
- A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed. National Institutes of Health.
- Proline - Wikipedia. Wikipedia.
- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Authorea.
- Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.) - YouTube. YouTube.
- Bioorthogonal chemistry - Wikipedia. Wikipedia.
- (PDF) Metabolic Labeling of Proteins for Proteomics - ResearchGate. ResearchGate.
- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - NIH. National Institutes of Health.
- Unlocking the Secrets of Proline Catalyzed Reactions! - YouTube. YouTube.
- Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC - NIH. National Institutes of Health.
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. Proline - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. confluore.com.cn [confluore.com.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S)-4-amino-1-methyl-L-proline
Welcome to the technical support center for the synthesis of (4S)-4-amino-1-methyl-L-proline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of proline derivatives, particularly those with multiple stereocenters and functional groups, presents unique challenges. Issues such as low yields, side reactions, and loss of stereochemical integrity are common hurdles. This guide provides a structured, question-and-answer-based approach to address specific problems you may encounter.
Proposed Synthetic Workflow
A robust and frequently utilized strategy for synthesizing 4-substituted proline analogs commences with a readily available and stereochemically defined starting material, such as (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The overall workflow involves protection, N-methylation, stereoinvertive amination of the C4 position, and final deprotection.
Caption: Proposed workflow for synthesizing this compound.
Troubleshooting Guide: A Step-by-Step Q&A
This section addresses common problems encountered during the synthesis.
Step 1 & 2: Protection and N-Methylation
Question: My N-methylation step (Step 2) is giving very low yields. I am using methyl iodide and a base like K₂CO₃ after protecting the carboxyl group as a methyl ester and the hydroxyl group. What could be the issue?
Answer: This is a classic problem stemming from the low nucleophilicity of the proline nitrogen, especially when it's part of a rigid ring system. Several factors could be at play:
-
Steric Hindrance: The protecting groups on the carboxyl and hydroxyl moieties can sterically hinder the approach of the methylating agent.
-
Base Strength: Potassium carbonate (K₂CO₃) may not be a strong enough base to fully deprotonate the secondary amine, leading to a low concentration of the nucleophilic free amine.
-
Quaternization: A common side reaction is the over-methylation of the nitrogen to form a quaternary ammonium salt, which is soluble in the aqueous phase and often lost during workup.
Troubleshooting Recommendations:
-
Stronger Base/Solvent System: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. NaH will irreversibly deprotonate the amine, driving the reaction to completion.
-
Alternative Methylating Agent: While methyl iodide is common, dimethyl sulfate ((CH₃)₂SO₄) can be more reactive. Use it with caution and appropriate quenching procedures.
-
Reductive Amination: A highly effective and milder alternative is reductive amination using formaldehyde in the presence of a reducing agent. This method avoids harsh bases and the risk of quaternization. A well-established protocol involves using formalin with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
Table 1: Comparison of N-Methylation Conditions
| Method | Reagents | Typical Yield | Key Advantages | Common Issues |
| Direct Alkylation | CH₃I, K₂CO₃, Acetone | 30-50% | Simple setup | Low conversion, Quaternization |
| Strong Base Alkylation | CH₃I or (CH₃)₂SO₄, NaH, DMF | 70-85% | High conversion | Requires strictly anhydrous conditions |
| Reductive Amination | Formalin, H₂, Pd/C | >90% | High yield, mild, no quaternization | Requires hydrogenation setup |
Step 3 & 4: Hydroxyl Activation and SN2 Azide Substitution
Question: After activating the hydroxyl group as a mesylate, my SN2 reaction with sodium azide (NaN₃) results in a significant amount of an elimination byproduct (an alkene) instead of the desired azide product. How can I improve the yield of the substitution product?
Answer: The formation of an elimination (E2) byproduct is a competing reaction pathway with nucleophilic substitution (SN2). This is particularly prevalent with secondary leaving groups on a five-membered ring. The key is to favor the kinetics of the SN2 pathway.
-
Leaving Group Choice: While mesylates are good leaving groups, they can sometimes be too reactive, promoting elimination. A tosylate (Ts) or nosylate (Ns) group can sometimes offer better control.
-
Solvent Effects: The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its potency. Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive.
-
Temperature Control: Higher temperatures favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is crucial.
Troubleshooting Recommendations:
-
Optimize Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent for SN2 reactions involving anionic nucleophiles like azide.
-
Temperature Management: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently warm it to 40-50°C. Avoid high temperatures (>60°C).
-
Nucleophile Concentration: Use a slight excess of sodium azide (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.
A similar strategy, termed "proline editing," has been successfully used to perform SN2 reactions on proline scaffolds on a solid support, highlighting the robustness of this pathway under optimized conditions.[2]
Step 5 & 6: Azide Reduction and Final Deprotection
Question: I am having trouble with the final deprotection step. I used a Boc group for the 4-amino protection and a Cbz group for the ring nitrogen (pre-methylation). When I try to remove the Boc group with TFA, I see product degradation. What is a more compatible protection strategy?
Answer: This issue highlights the importance of an orthogonal protecting group strategy, where one group can be removed without affecting the others. Using Boc and Cbz together can be tricky if not planned carefully. The problem lies in the harshness of the deprotection conditions.
Analysis of the Problem:
-
Acid Lability: Both Boc and, to a lesser extent, Cbz groups can be cleaved under strong acidic conditions (like neat TFA). While Boc cleavage is rapid, prolonged exposure to TFA can start to cleave the Cbz group or cause other side reactions.
-
N-Methyl Group: The presence of the N-methyl group can sometimes influence the stability and reactivity of the molecule.
Recommended Orthogonal Strategy:
A more robust approach is to use protecting groups that are cleaved by entirely different mechanisms.
-
Initial Protection: Protect the starting trans-4-hydroxy-L-proline's nitrogen with a Boc group and the carboxylic acid as a methyl or benzyl ester.
-
N-Methylation: Perform the N-methylation. This step is now on the Boc-protected proline. Standard alkylation might be difficult. A more advanced method might be required. Correction: A better strategy is to protect the secondary amine with a group that can be removed later, perform the functional group interconversion at C4, and then methylate. Let's reconsider the workflow for a more practical guide.
Revised and Optimized Workflow:
A more practical and reliable sequence avoids methylating a protected nitrogen.
Caption: Revised and optimized synthetic workflow.
Answer (Revised): The issue stems from a non-optimal sequence of steps and protecting group choices. A more robust strategy is to perform the N-methylation after the C4-amination and subsequent protection of the new amino group.
Troubleshooting the Deprotection (Based on the Revised Workflow):
-
Problem: You have a Cbz on the ring nitrogen, a Boc on the 4-amino group, and a benzyl ester. How do you deprotect selectively?
-
Solution (Orthogonal Deprotection):
-
Hydrogenolysis: First, remove the Cbz group and the benzyl ester simultaneously using catalytic hydrogenation (H₂, Pd/C). The Boc group is stable under these conditions. This reveals the ring nitrogen and the carboxylic acid.
-
Acidolysis: Next, treat the intermediate with an acid like TFA or HCl in dioxane to remove the Boc group from the 4-amino position. This two-step deprotection is clean and high-yielding.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a Mitsunobu reaction for the hydroxyl-to-amine conversion instead of the two-step mesylation/azide substitution? A1: Yes, the Mitsunobu reaction is an excellent choice for stereoinvertive substitution of a secondary alcohol. You would use a nitrogen nucleophile like diphenylphosphoryl azide (DPPA) or phthalimide. The advantage is that it's a one-pot reaction. However, drawbacks include the use of expensive reagents (DEAD or DIAD) and a sometimes challenging purification to remove triphenylphosphine oxide byproducts. For scalability, the mesylation-azide route is often more cost-effective.
Q2: How do I monitor the progress of these reactions effectively? A2: Thin-Layer Chromatography (TLC) is your primary tool. Use a combination of mobile phases (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to achieve good separation. Staining is crucial as many of these intermediates lack a UV chromophore. Use potassium permanganate (KMnO₄) stain for hydroxyl groups and alkenes, and ninhydrin stain for primary/secondary amines. For azide-containing compounds, a Staudinger reaction on the TLC plate followed by ninhydrin staining can be effective.
Q3: What is the best way to purify the final product? A3: As a highly polar, zwitterionic amino acid, the final product is not amenable to standard silica gel chromatography. Ion-exchange chromatography is the preferred method. You can use a strong cation exchange resin (like Dowex 50WX8), load your crude product in an acidic solution (e.g., 0.1 M HCl), wash with water to remove neutral impurities, and then elute the product with a basic solution (e.g., 2 M NH₄OH).[3] Lyophilization of the eluate will then yield the purified free amino acid.
Q4: My final product shows two sets of peaks in the NMR spectrum. Is it impure? A4: Not necessarily. Proline and its N-methylated derivatives are known to exhibit cis-trans isomerism about the tertiary amide bond (the bond between the carboxyl group and the nitrogen of the next amino acid in a peptide) or, in the case of the free acid, restricted rotation. This can lead to two distinct sets of signals for the proline ring protons in NMR, representing the two slowly interconverting isomers. You can confirm this by acquiring a spectrum at an elevated temperature (e.g., 60-80°C), which should cause the two sets of peaks to coalesce into a single averaged set.
Key Experimental Protocol
Protocol: Stereoinvertive Azidation of Protected (2S,4R)-1-methyl-4-hydroxy-L-proline methyl ester
This protocol details the critical conversion of the C4 hydroxyl group to an azide with inversion of stereochemistry.
Materials:
-
(2S,4R)-1-methyl-4-hydroxy-L-proline methyl ester (1 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Sodium Azide (NaN₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
Brine
Procedure:
-
Mesylation (Activation of Hydroxyl): a. Dissolve the starting hydroxyproline derivative (1 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet. b. Cool the solution to 0°C using an ice bath. c. Add TEA or DIPEA (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq). d. Stir the reaction at 0°C and allow it to slowly warm to room temperature over 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. e. Quench the reaction by adding saturated aq. NaHCO₃ solution. Extract the product with DCM (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
-
Azide Substitution (SN2): a. Dissolve the crude mesylate from the previous step in anhydrous DMF. b. Add sodium azide (2.0 eq) to the solution. c. Heat the reaction mixture to 50-60°C and stir overnight. Monitor the disappearance of the mesylate by TLC. d. After completion, cool the reaction to room temperature and dilute with ethyl acetate. e. Wash the organic mixture extensively with water (5-6 times) to remove DMF and excess sodium azide, followed by a final wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude azide product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (2S,4S)-4-azido-1-methyl-L-proline methyl ester.
References
-
Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]
-
PubMed Central (PMC). (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
-
ACS Publications - JACS Au. (2023). Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. [Link]
-
MDPI. (n.d.). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. [Link]
-
MDPI. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. [Link]
-
ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. [Link]
-
ResearchGate. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. [Link]
-
Semantic Scholar. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. [Link]
-
PubMed Central (PMC). (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]
-
PubMed Central (PMC). (n.d.). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. [Link]
Sources
- 1. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline | MDPI [mdpi.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Challenges of Coupling N-Methylated Amino acids in SPPS
Welcome to our dedicated technical support resource for researchers, chemists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when incorporating N-methylated amino acids into peptide sequences. N-methylation is a valuable modification for enhancing the pharmacokinetic properties of peptides, but it introduces unique synthetic hurdles. This document is designed to provide you with the expertise and validated protocols to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of N-methylated peptides.
Q1: What is the primary difficulty when coupling N-methylated amino acids in SPPS?
A1: The core challenge is steric hindrance . The presence of a methyl group on the amide nitrogen (forming a secondary amine) significantly increases the bulk around the nitrogen atom.[1][2][3][4] This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, which slows down the reaction kinetics and makes the formation of the peptide bond more difficult compared to coupling with a primary amine.[1][2][3] This issue is particularly severe when coupling an N-methylated amino acid onto another N-methylated residue.[1][2][5]
Q2: My standard coupling reagents like HBTU or DIC/HOBt are giving low yields. What should I use instead?
A2: Standard coupling reagents are often not potent enough to overcome the steric hindrance of N-methylated residues.[6][7] It is highly recommended to switch to more powerful coupling reagents. Phosphonium-based reagents or specialized uronium/aminium reagents have shown much greater success.[6]
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6][7][8][9]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[2]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)[5][6][8][10]
-
PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)[5][6][10]
Q3: How do I know if my coupling reaction is incomplete? The Kaiser test isn't working.
A3: The Kaiser test is used to detect primary amines. Since the N-terminus of an N-methylated amino acid is a secondary amine, the Kaiser test will give a false negative (or very weak) result.[11] Instead, you should use a monitoring test that can detect secondary amines, such as the bromophenol blue test .[2][3][7] A blue or green color indicates incomplete coupling (free amine present), while a yellow color signifies a complete reaction.[3][7]
Q4: What are "deletion sequences" and how are they related to N-methylated amino acids?
A4: Deletion sequences are peptides where one or more amino acids are missing from the target sequence.[2] They are a direct result of incomplete coupling reactions.[6] If an amino acid fails to couple to the sterically hindered N-methylated residue, the subsequent amino acid in the sequence will be added in the next cycle, leading to a peptide that is missing a residue. The presence of deletion sequences is often confirmed by mass spectrometry analysis of the crude peptide product.[2][3]
Q5: Is it possible to methylate an amino acid after it has been incorporated into the peptide chain on the resin?
A5: Yes, this is a viable and often effective alternative strategy known as on-resin N-methylation .[2][5] This method involves synthesizing the peptide with standard (non-methylated) amino acids and then selectively methylating the amide nitrogen of a specific residue while the peptide is still attached to the solid support. A common approach involves a three-step process of sulfonylation, methylation, and desulfonylation.[2] This can sometimes be more efficient than trying to couple a pre-synthesized N-methylated amino acid monomer.[2]
Troubleshooting Guide: From Problem to Protocol
This section provides a deeper dive into specific problems, explaining the underlying causes and offering detailed, actionable solutions.
Problem 1: Low Coupling Efficiency / Incomplete Coupling
This is the most frequent issue encountered and manifests as low final peptide yield and the presence of deletion sequences in HPLC and mass spectrometry analysis.
The "Why": Understanding the Root Cause
As established, the N-methyl group creates a sterically hindered environment that dramatically slows down the acylation reaction.[1] The nucleophilicity of the secondary amine is lower than that of a primary amine, and the methyl group physically blocks the incoming activated amino acid. The problem is compounded when coupling two consecutive N-methylated amino acids.[1][2]
The "What to Do": A Multi-faceted Strategy
A systematic approach is required to overcome poor coupling efficiency. The following workflow outlines a series of escalating interventions.
Caption: Troubleshooting workflow for incomplete coupling in N-methylated SPPS.
Protocol 1: Standard Double Coupling
This should be your first response to an incomplete coupling reaction as indicated by a positive bromophenol blue test.
-
Initial Coupling:
-
Swell the resin in DMF or NMP for 30 minutes.
-
Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate 4 equivalents of the Fmoc-N-methyl-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for approximately 2 minutes.[2]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[2]
-
Wash the resin with DMF.
-
-
Monitoring and Recoupling:
-
Perform the bromophenol blue test.[7]
-
If the test is positive (blue/green), indicating an incomplete reaction, repeat the coupling step with a fresh solution of activated amino acid as described above for an additional 1-2 hours.[2]
-
Wash the resin thoroughly with DMF and proceed to the next step in the synthesis.
-
Protocol 2: Microwave-Assisted Coupling
Microwave energy can significantly accelerate sluggish reactions by efficiently transferring energy to the solvent and reactants, driving difficult couplings to completion in a much shorter time.[12]
-
Setup: Use a dedicated microwave peptide synthesizer.
-
Reagents:
-
Fmoc-N-methyl-amino acid (5 equivalents)
-
Coupling reagent (e.g., HATU, 5 equivalents)
-
Base (e.g., DIEA, 10 equivalents)
-
-
Procedure:
-
Perform Fmoc deprotection under standard conditions.
-
Add the amino acid, coupling reagent, and base in DMF to the resin.
-
Apply microwave irradiation (e.g., 75°C for 5-10 minutes).[2]
-
Wash the resin and perform a completion check with the bromophenol blue test.
-
Protocol 3: On-Resin N-Methylation via Sulfonylation
This alternative strategy avoids the difficult coupling of a bulky N-methylated monomer altogether.
-
Sulfonylation:
-
After Fmoc deprotection of the target residue, swell the peptide-resin in NMP.
-
In a separate vial, dissolve 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine or DMAP in NMP.
-
Add the solution to the resin and agitate for 30 minutes.[2]
-
Wash the resin with NMP.
-
-
Methylation:
-
To the sulfonamide-resin, add a solution of dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Agitate for 5-10 minutes.[2]
-
Wash the resin with NMP.
-
-
Desulfonylation:
-
Prepare a solution of 10 equivalents of β-mercaptoethanol and 5 equivalents of DBU in NMP.
-
Add the solution to the resin and agitate for 5 minutes. Repeat this step once.[2]
-
Wash the resin thoroughly to remove all reagents. The secondary amine is now ready for the next coupling cycle.
-
Caption: Workflow for on-resin N-methylation using a sulfonylation strategy.
Data Summary: Coupling Reagent Performance
The choice of coupling reagent is paramount for success. While exact efficiencies are sequence-dependent, the following table provides a general comparison for difficult N-methylated couplings.
| Coupling Reagent | Reagent Type | Typical Reaction Time (RT) | Relative Efficiency | Key Considerations |
| DIC/HOBt | Carbodiimide | 2-4 hours | Low | Generally insufficient for N-methylated residues. |
| HBTU/HCTU | Aminium/Uronium | 1-2 hours | Moderate | Often ineffective, especially for consecutive N-Me-AAs.[7] |
| HATU/DIEA | Aminium/Uronium | 1-2 hours | High | Very effective, less epimerization than HBTU.[8][9] |
| PyAOP/DIEA | Phosphonium | 1-2 hours | Very High | Excellent for coupling N-Me-AAs to other N-Me-AAs.[8][10] |
| COMU/DIEA | Uronium | 1-2 hours | Very High | High reactivity, comparable to HATU, with non-explosive byproducts.[13] |
| PyBroP | Phosphonium | 1 hour | Very High | Highly reactive, but may increase risk of racemization.[7][13] |
Note: Data is illustrative. Actual results will vary based on the specific peptide sequence and reaction conditions.[2]
Problem 2: Side Reactions: Epimerization and Diketopiperazine Formation
Even when coupling is successful, side reactions can compromise the purity and integrity of the final peptide.
The "Why": Understanding the Mechanisms
-
Epimerization: The risk of racemization (epimerization) at the α-carbon of the activated amino acid increases under the harsh conditions often required for N-methylated couplings.[9] Prolonged exposure to a strong base during the activation step can lead to the abstraction of the α-proton, especially when coupling is slow.[9] This forms a planar enolate intermediate, which can be protonated from either face, leading to a mixture of D and L isomers.
-
Diketopiperazine (DKP) Formation: This is an intramolecular side reaction that can occur after the deprotection of the second amino acid in the sequence.[5][10] The free N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[14] This is particularly prevalent if the sequence contains Proline or N-methylated amino acids at the first or second position.[14]
The "What to Do": Mitigation Strategies
-
Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 1-2 minutes is typically sufficient.[2] Extended pre-activation significantly increases the risk of epimerization.[15]
-
Use a Weaker Base (with caution): For couplings known to be prone to epimerization, consider substituting DIEA with a weaker, more sterically hindered base like 2,4,6-collidine. However, this may further slow down the coupling reaction, so it's a trade-off that must be carefully evaluated.
-
Choose the Right Coupling Reagent: Reagents like HATU are known to suppress racemization better than older reagents like HBTU.[8] For couplings of a C-terminal N-methyl amino acid, using TSTU with N-hydroxysuccinimide and CuCl₂ has been reported to eliminate racemization.[8]
-
Avoid DKP Formation: When synthesizing a peptide with an N-methylated residue at position 2, consider using a resin that is less prone to DKP formation (e.g., a 2-chlorotrityl chloride resin) and couple the first amino acid as a dipeptide block if possible.
References
- Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids - Benchchem.
- Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS - Benchchem.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag.
- Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis - Benchchem.
- Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchGate.
- Coupling Reagents - Aapptec Peptides.
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH.
- Technical Support Center: Challenges in Coupling N-Methylated Amino Acids - Benchchem.
- Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchGate.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- SPPS Tips For Success Handout - Mesa Labs.
- Syntheses of sterically hindered peptides containing N-methylated amino... | Download Scientific Diagram - ResearchGate.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- New Trends in Peptide Coupling Reagents - ResearchGate.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. bachem.com [bachem.com]
- 14. mesalabs.com [mesalabs.com]
- 15. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in N-Methyl Peptide Synthesis
Welcome to the technical support center for N-methyl peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the challenges associated with steric hindrance during the synthesis of N-methylated peptides. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, but it introduces significant synthetic hurdles.[1][2][3] This guide provides troubleshooting strategies and detailed protocols to help you achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of N-methyl peptide synthesis, and why is it a major issue?
A1: Steric hindrance in N-methyl peptide synthesis refers to the spatial obstruction caused by the methyl group on the amide nitrogen of the peptide backbone.[3][4] This methyl group increases the bulkiness around the nitrogen atom, which acts as the nucleophile in the peptide bond formation. The increased bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of a new peptide bond significantly more difficult than in standard solid-phase peptide synthesis (SPPS), where the amide nitrogen is a primary amine.[4] This difficulty often leads to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences (peptides missing one or more amino acids). The problem is particularly pronounced when attempting to couple two consecutive N-methylated amino acids.[4]
Q2: I suspect a difficult coupling reaction. What are the initial signs of incomplete coupling due to steric hindrance?
A2: Several indicators can signal poor coupling efficiency. A positive result in a qualitative test, such as the Bromophenol Blue (BPB) test, where a blue or green color persists after the coupling step, indicates the presence of unreacted free amines on the resin. A complete reaction is typically indicated by a yellow color.[5] Other signs include a significantly lower than expected final peptide yield and the presence of multiple peaks on an HPLC chromatogram of the crude product, which often correspond to deletion sequences and other byproducts. Mass spectrometry (MS) analysis of the crude product can confirm the presence of these deletion sequences.[5]
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A3: Standard coupling reagents like HBTU and HCTU can be less effective for these challenging couplings. More potent reagents are often required.[5] Urone-type reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly effective and widely used for overcoming steric hindrance in N-methyl peptide synthesis due to their rapid reaction kinetics and low racemization tendency.[5][6] Other powerful options include phosphonium salt reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate), especially when used with an additive such as HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma.[5][7]
Q4: Besides using stronger coupling reagents, what other strategies can I employ to improve coupling efficiency?
A4: Several strategies can be implemented to enhance coupling efficiency:
-
Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with a fresh solution of activated amino acid and coupling reagents is a common and effective approach.[5]
-
Increased Reaction Time: Extending the duration of the coupling reaction can help drive more challenging couplings to completion.[4]
-
Elevated Temperature: Performing the coupling at a higher temperature can increase the reaction rate. Microwave-assisted peptide synthesis is a particularly effective technique for this purpose.[8][9]
-
Solvent Choice: Switching from the standard DMF to a more polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help to disrupt peptide aggregation and improve solvation of the growing peptide chain.[4][9][10]
Q5: How can I minimize racemization when dealing with sterically hindered couplings?
A5: Racemization, the conversion of an L-amino acid to a D-amino acid, can be a significant issue, especially with hindered couplings. To minimize this side reaction:
-
Use Additives: The addition of reagents like HOAt or HOBt (1-Hydroxybenzotriazole) to the coupling reaction can suppress racemization.[9][11]
-
Hindered Bases: Using a sterically hindered non-nucleophilic base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA), instead of less hindered bases like N-methylmorpholine (NMM), can reduce the extent of racemization, particularly for sensitive residues like cysteine.[12]
-
Temperature Control: While elevated temperatures can improve coupling, they can also increase racemization. It's crucial to find a balance. For particularly sensitive residues, performing the coupling at a lower temperature for a longer duration may be necessary.[13][14]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during N-methyl peptide synthesis.
Issue 1: Incomplete Coupling to an N-Methylated Residue
Symptoms:
-
Positive Bromophenol Blue test (blue/green color).
-
Low final peptide yield.
-
Mass spectrometry data shows significant deletion sequences at the N-methylated position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Issue 2: Difficulty Coupling the Amino Acid Following an N-Methylated Residue
Symptoms:
-
Incomplete coupling of the residue immediately after the N-methylated amino acid.
-
This is a very common and challenging scenario due to the increased steric bulk.
Troubleshooting Strategies:
| Strategy | Rationale | Key Considerations |
| Use Potent Coupling Reagents | Reagents like HATU and PyAOP are specifically designed to overcome high steric hindrance.[6][7][15] | Ensure proper stoichiometry and pre-activation times as recommended by the manufacturer. |
| Optimize Solvent | NMP has better solvating properties for growing peptide chains and can help reduce aggregation, which is common in hydrophobic or sterically hindered sequences.[10][16] | Ensure the resin swells adequately in the chosen solvent. |
| Incorporate Pseudoprolines | For sequences containing Ser or Thr, using pseudoproline dipeptides can disrupt secondary structure formation and improve coupling efficiency.[4] | This strategy is sequence-dependent and requires specific dipeptide building blocks. |
| Microwave Synthesis | Microwave energy can significantly accelerate coupling reactions, helping to drive difficult couplings to completion.[8][14] | Careful control of temperature is necessary to minimize racemization.[14] |
Issue 3: On-Resin N-Methylation Leading to Poor Yields
Symptoms:
-
Low overall yield when performing N-methylation directly on the resin-bound peptide.
Troubleshooting Workflow for On-Resin N-Methylation:
Caption: Workflow for optimizing on-resin N-methylation.
Experimental Protocols
Protocol 1: General Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid using HATU
This protocol outlines a robust method for coupling Fmoc-N-methyl-amino acids, which are known to be sterically hindered.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to the resin substitution), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of the resin and perform a Bromophenol Blue test to check for the presence of free amines. If the test is positive (blue or green), a second coupling is recommended.
-
Washing: Once the coupling is complete (yellow BPB test), wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.
Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This protocol describes a method for N-methylation of an amino acid residue that is already incorporated into the peptide chain on the solid support.
-
Resin Preparation: Swell the peptide-resin in anhydrous tetrahydrofuran (THF).
-
Sulfonylation: In a separate vessel, dissolve o-nitrobenzenesulfonyl chloride (3 equivalents) and 2,4,6-collidine (5 equivalents) in THF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with THF and DCM.
-
Mitsunobu Reaction: Swell the resin in a solution of triphenylphosphine (5 equivalents) and anhydrous THF. Add a solution of diisopropyl azodicarboxylate (DIAD) (5 equivalents) in THF, followed by methanol (20 equivalents). Agitate for 1 hour.
-
Sulfonamide Cleavage: Wash the resin with THF. Prepare a solution of 10 equivalents of β-mercaptoethanol and 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Add the solution to the resin and agitate for 5 minutes. Repeat this step once.
-
Final Wash: Wash the resin thoroughly with NMP, DCM, and finally DMF to prepare for the next coupling step.
References
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683–690. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143–148. [Link]
-
Han, Y., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]
-
Bofill, J. M., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 545-562. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
Cui, H., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Bioconjugate Chemistry, 34(6), 1047–1052. [Link]
-
Góngora-Benítez, M., et al. (2012). Solid-phase synthesis and characterization of N-methyl-rich peptides. Molecules, 17(10), 12354–12368. [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Li, P., & Roller, P. P. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. peptide.com [peptide.com]
- 16. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Amino-Proline Derivatives
Welcome to the technical support center for the synthesis of 4-amino-proline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can enhance the yield, purity, and stereochemical integrity of your target compounds.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of 4-amino-proline derivatives, typically commencing from 4-hydroxy-proline, involves nucleophilic substitution at the C4 position. This multi-step process can be prone to several side reactions that can complicate purification and reduce overall yield. The following table summarizes the most frequently encountered issues and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion of 4-hydroxyproline to the 4-azido derivative via SN2 | 1. Poor leaving group: The choice of sulfonate ester is critical. Tosylates (Ts) are often less effective, leading to poor conversion and the formation of side products.[1] 2. Steric hindrance: The proline ring can present steric challenges to the incoming nucleophile. 3. Insufficient reaction time or temperature. | 1. Optimize the leaving group: Utilize more reactive sulfonate esters such as mesylates (Ms) or nosylates (Ns), which have been shown to be more effective for SN2 reactions on solid phase.[1] 2. Increase nucleophile concentration: Use a higher concentration of sodium azide to drive the reaction to completion. 3. Solvent selection: Employ a polar aprotic solvent such as DMF or DMSO to facilitate the SN2 reaction. 4. Monitor reaction progress: Track the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Epimerization at C2 or C4 | 1. Harsh reaction conditions: Strong bases or elevated temperatures can lead to epimerization at the α-carbon (C2). 2. Reaction mechanism: The Mitsunobu reaction, while proceeding with inversion of stereochemistry at C4, can sometimes lead to minor epimerization if not carefully controlled. | 1. Maintain mild reaction conditions: Avoid excessively high temperatures and strong bases where possible. 2. Careful selection of reagents: When using the Mitsunobu reaction, ensure slow addition of reagents at low temperatures (e.g., 0 °C) to maintain stereochemical control. |
| Formation of elimination byproducts (dehydroproline) | 1. Strongly basic nucleophiles/reagents: The use of bulky or strong bases can favor E2 elimination over SN2 substitution, especially with a good leaving group at C4. | 1. Choose a non-basic nucleophile: Azide (N3-) is an excellent choice as it is a potent nucleophile but a weak base. 2. Control reaction temperature: Lower temperatures generally favor substitution over elimination. |
| Intramolecular lactam formation | 1. Deprotection of both the C-terminal ester and the 4-amino group under basic conditions: This can lead to an intramolecular cyclization between the 4-amino group and the C-terminal ester, forming a bicyclic lactam. | 1. Orthogonal protecting group strategy: Ensure that the protecting groups for the 4-amino group and the C-terminal carboxyl group are orthogonal. For example, use a Boc or Cbz group for the 4-amino function and a methyl or ethyl ester for the carboxyl group, which can be selectively cleaved under different conditions. |
| Incomplete reduction of 4-azidoproline | 1. Catalyst poisoning or deactivation: Impurities in the starting material or solvent can poison the hydrogenation catalyst (e.g., Pd/C). 2. Insufficient reducing agent: In the case of chemical reduction (e.g., with PPh3/H2O or NaBH4), an inadequate stoichiometric amount will result in incomplete conversion. | 1. Use high-purity reagents and solvents: Ensure all materials are of sufficient purity for catalytic hydrogenation. 2. Optimize catalyst loading and reaction conditions: For hydrogenation, ensure adequate catalyst loading and hydrogen pressure. For chemical reductions, use a sufficient excess of the reducing agent. 3. Alternative reduction methods: Consider the Staudinger reaction (PPh3 followed by H2O) as a mild and efficient alternative to catalytic hydrogenation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for introducing the amino group at the C4 position of proline with stereochemical control?
A1: The most common and reliable strategy involves a two-step process starting from a readily available 4-hydroxyproline (Hyp) derivative. This typically involves:
-
Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, most commonly a sulfonate ester like a mesylate (Ms) or nosylate (Ns). This is achieved by reacting the N-protected hydroxyproline with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
SN2 displacement with an azide source: The activated proline derivative is then reacted with an azide source, such as sodium azide (NaN3), in a polar aprotic solvent like DMF. This SN2 reaction proceeds with a complete inversion of stereochemistry at the C4 position. For example, starting with trans-4-hydroxy-L-proline will yield cis-4-azido-L-proline.
-
Reduction of the azide: The resulting 4-azidoproline derivative is then reduced to the desired 4-aminoproline. This can be accomplished through various methods, including catalytic hydrogenation (e.g., H2, Pd/C) or a Staudinger reaction (e.g., PPh3, H2O).[1][3]
This sequence is highly efficient and provides excellent control over the stereochemistry at C4.
Q2: I am observing significant amounts of my starting material (4-hydroxyproline derivative) even after prolonged reaction times during the azidation step. What could be the issue?
A2: This is a common issue often related to the leaving group's efficacy. While tosylates (Ts) are frequently used as leaving groups, they have been shown to be less effective in SN2 reactions on the proline scaffold compared to mesylates (Ms) or nosylates (Ns).[1] This can result in poor conversion and the presence of unreacted starting material.
Troubleshooting Steps:
-
Switch to a better leaving group: If you are using a tosylate, consider switching to a mesylate or nosylate for the activation of the hydroxyl group.
-
Verify the activation step: Before proceeding with the azidation, confirm the complete conversion of the hydroxyl group to the sulfonate ester using techniques like TLC or NMR.
-
Increase the equivalents of sodium azide: Using a larger excess of sodium azide can help drive the equilibrium towards the product.
-
Elevate the temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 50-60 °C) can improve the reaction rate. However, monitor for potential side reactions like elimination.
Q3: How can I synthesize the opposite stereoisomer of the 4-amino-proline derivative I am currently making?
A3: To obtain the opposite stereoisomer at the C4 position, a Mitsunobu reaction is the method of choice.[1][2] This reaction allows for the stereospecific inversion of a secondary alcohol.
General Workflow for Stereochemical Inversion:
-
Starting Material: Begin with the 4-hydroxyproline derivative that has the opposite stereochemistry at C4 to your desired product.
-
Mitsunobu Reaction: React the N-protected 4-hydroxyproline derivative with a suitable nitrogen nucleophile under Mitsunobu conditions. A common approach is to use hydrazoic acid (HN3), often generated in situ, or diphenylphosphoryl azide (DPPA) as the azide source, in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Reduction: The resulting 4-azidoproline derivative, now with the inverted stereochemistry at C4, can be reduced to the corresponding 4-aminoproline derivative as described in A1.
The Mitsunobu reaction is a powerful tool for accessing both diastereomers of 4-amino-proline from a single hydroxyproline precursor.[1]
Q4: During the final deprotection step, I am seeing a significant byproduct with a lower mass. What could this be?
A4: A common byproduct during the final deprotection of 4-amino-proline derivatives is a bicyclic lactam. This occurs when both the C-terminal ester and the 4-amino group are deprotected under conditions that facilitate intramolecular amide bond formation. This is particularly problematic if a base-labile ester (like a methyl or ethyl ester) is deprotected simultaneously with an acid-labile protecting group on the 4-amino function in the presence of base.
Prevention Strategy:
-
Employ an orthogonal protecting group strategy: The key is to deprotect the C-terminal and the 4-amino group in separate, non-interfering steps.
-
Protect the C-terminus as a benzyl ester (Bn), which can be removed by hydrogenolysis.
-
Protect the 4-amino group with a Boc group, which is removed with acid (e.g., TFA).
-
Alternatively, protect the 4-amino group with a Cbz group (removable by hydrogenolysis) and the C-terminus with a t-butyl ester (removable with acid).
-
By carefully planning your protecting group strategy, you can avoid the formation of this undesirable side product.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-cis-4-azido-L-proline methyl ester from N-Boc-trans-4-hydroxy-L-proline methyl ester
Step 1: Mesylation of the Hydroxyl Group
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
Step 2: Azidation (SN2 Displacement)
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF.
-
Add sodium azide (3.0 eq).
-
Heat the reaction mixture to 60 °C and stir until the mesylate is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-cis-4-azido-L-proline methyl ester.
Protocol 2: Reduction of the Azide to the Amine
Method A: Catalytic Hydrogenation
-
Dissolve the N-Boc-cis-4-azido-L-proline methyl ester (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the N-Boc-cis-4-amino-L-proline methyl ester.
Method B: Staudinger Reduction
-
Dissolve the N-Boc-cis-4-azido-L-proline methyl ester (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add triphenylphosphine (1.2 eq).
-
Stir the reaction at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction for the consumption of the azide and the formation of the amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product to remove triphenylphosphine oxide, typically by column chromatography or crystallization.
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Key synthetic steps and common side reactions.
Troubleshooting Workflow for Incomplete Azidation
Caption: Decision tree for troubleshooting low yields.
References
- Method for synthesizing 4-oxo-L-proline derivative.
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. [Link]
-
Hydroxyproline. Wikipedia. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. [Link]
-
Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. National Center for Biotechnology Information. [Link]
-
The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. National Center for Biotechnology Information. [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Proline N-Methylation
Welcome to the technical support center for the optimization of proline N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. N-methylated amino acids, particularly N-methyl-L-proline, are crucial building blocks in medicinal chemistry and peptide science. They are known to enhance the proteolytic stability, solubility, and bioavailability of peptides.[1][2] However, the synthetic process can present several challenges, from low yields to undesired side reactions. This document provides expert-driven insights to help you navigate these complexities and achieve optimal outcomes in your experiments.
Experimental Optimization Workflow
Before delving into specific problems, it's helpful to visualize the overall process of optimizing a reaction. The following workflow provides a systematic approach to developing and troubleshooting your proline N-methylation protocol.
Caption: A systematic workflow for proline N-methylation optimization.
Troubleshooting Guide
This section addresses the most common issues encountered during proline N-methylation in a structured, easy-to-navigate format.
Table 1: Common Problems and Solutions in Proline N-Methylation
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low to No Conversion | 1. Low Reactivity of Methylating Agent: The chosen reagent may not be potent enough for the reaction conditions.[3] 2. Inappropriate Base: The base may be too weak to sufficiently deprotonate the proline nitrogen, or it may be sterically hindered.[3] 3. Low Reaction Temperature: The reaction may lack the necessary thermal energy to overcome the activation barrier.[4] 4. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or may not be suitable for the reaction type (e.g., protic solvent in a reaction requiring a strong base). | 1. Switch to a more reactive methylating agent: Consider methyl iodide or dimethyl sulfate, which are more potent than methyl tosylate.[4] 2. Use a stronger base or a different type: If using carbonate bases (e.g., K₂CO₃), consider switching to a hydride (e.g., NaH) in an aprotic solvent. For reductive amination, the acidity of formic acid is key.[3] 3. Increase the reaction temperature: Gradually increase the temperature in 10-20°C increments, while monitoring for potential side reactions or degradation.[4] 4. Screen different solvents: Use polar aprotic solvents like DMF, THF, or acetonitrile for reactions with alkyl halides. Ensure anhydrous conditions if using moisture-sensitive reagents like NaH. |
| Over-methylation (Formation of Quaternary Ammonium Salt) | 1. Excess Methylating Agent: A large excess of the methylating agent drives the reaction towards di-methylation.[3] 2. High Reactivity of Secondary Amine: The product, N-methylproline, can be more nucleophilic than the starting proline, leading to a second methylation event. | 1. Control stoichiometry carefully: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the methylating agent.[5] 2. Slow addition of the methylating agent: Add the reagent dropwise using a syringe pump to maintain a low instantaneous concentration. 3. Lower the reaction temperature: The second methylation step often has a higher activation energy; running the reaction at a lower temperature can favor mono-methylation.[5] |
| Side Reactions (e.g., O-methylation or Esterification of Carboxylic Acid) | 1. Harsh Reaction Conditions: High temperatures and strong, non-selective bases can promote competing reactions at the carboxyl group.[3] 2. Use of Alcohol as Solvent: With some methylating agents, using an alcohol like methanol can lead to methyl ester formation. | 1. Protect the carboxylic acid: Temporarily protect the carboxyl group as an ester (e.g., methyl or benzyl ester) before N-methylation, followed by deprotection.[6] 2. Use milder reaction conditions: Opt for lower temperatures and weaker bases (e.g., K₂CO₃ vs. NaH) where possible. The Eschweiler-Clarke reaction is highly selective for the amine.[5] 3. Choose a non-reactive solvent: Use solvents like THF, DMF, or toluene instead of alcohols. |
| Racemization at the α-Carbon | 1. Strong Base and High Temperature: These conditions can facilitate the deprotonation of the α-hydrogen, leading to a loss of chiral integrity.[7] 2. Prolonged Reaction Time: Extended exposure to basic conditions increases the likelihood of racemization. | 1. Use the mildest effective base: Avoid excessively strong bases if possible. Diisopropylethylamine (DIPEA) or potassium carbonate are often preferred over hydrides or alkoxides. 2. Keep the temperature low: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[5] 4. Verify enantiomeric purity: Use chiral HPLC or GC to analyze the final product and confirm its optical purity. |
| Difficult Purification | 1. High Polarity of Product: N-methylproline is a zwitterionic and highly polar compound, making extraction and silica gel chromatography challenging.[8] 2. Co-elution with Byproducts: Side products may have similar polarity to the desired product. | 1. Use ion-exchange chromatography: This is often the most effective method for purifying amino acids.[8] 2. Derivatization: Temporarily convert the product into a less polar derivative (e.g., a Boc-protected methyl ester) for easier purification on silica gel, followed by deprotection.[6] 3. Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for proline N-methylation?
The two most prevalent methods are:
-
Reductive Amination (Eschweiler-Clarke Reaction): This is a classic and highly effective method for achieving selective mono-N-methylation. It uses formaldehyde as the methyl source and formic acid as both the reducing agent and an acid catalyst.[5] It is often preferred because it uses inexpensive reagents and has a low risk of over-methylation.
-
Direct Alkylation: This involves reacting proline with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.[3][4] This method is also very effective but requires careful control of stoichiometry to prevent the formation of the quaternary ammonium salt.[5]
Q2: How do I choose the right base and solvent for direct alkylation?
The choice is interdependent. A strong base like sodium hydride (NaH) requires an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A weaker base like potassium carbonate (K₂CO₃) is often used in polar solvents like DMF or acetone. The goal is to select a base strong enough to deprotonate the secondary amine of proline but mild enough to minimize side reactions and racemization.
Q3: How can I monitor the reaction progress effectively?
-
Thin Layer Chromatography (TLC): This is the quickest method. The N-methylated product is typically less polar than the starting proline. Staining with ninhydrin can be useful; proline gives a yellow-orange spot, while the N-methylated product will not react with ninhydrin as it is a tertiary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring. It allows you to track the disappearance of the starting material (M) and the appearance of the product (M+14), as well as any byproducts like the over-methylated species (M+28).
-
¹H NMR Spectroscopy: Taking a sample from the reaction mixture can confirm the presence of the N-methyl group, which typically appears as a singlet around 2.3-2.8 ppm.[10]
Q4: Is it necessary to protect the carboxylic acid group of proline before N-methylation?
It is highly recommended, especially when using direct alkylation with strong bases. Protecting the carboxylic acid as a methyl or benzyl ester prevents it from acting as a competing nucleophile (forming an anhydride) or being deprotonated, which can affect solubility and reactivity. After N-methylation, the ester can be easily hydrolyzed under basic or acidic conditions. For the Eschweiler-Clarke reaction, protection is generally not necessary.[5]
Q5: How can I ensure the chiral integrity of my N-methylproline?
Maintaining chiral integrity is critical. The primary risk is the epimerization of the α-carbon under basic conditions.[7] To mitigate this:
-
Use the mildest possible reaction conditions (lowest temperature, weakest effective base).
-
Minimize the reaction time.
-
Avoid using strongly basic conditions during workup and purification.
-
Always confirm the enantiomeric excess (ee) of the final product using a suitable chiral analytical method, such as chiral HPLC or GC after derivatization.
Key Experimental Protocols
Below are step-by-step methodologies for the two primary N-methylation strategies.
Protocol 1: Reductive Amination (Eschweiler-Clarke Reaction)
This protocol is valued for its selectivity for mono-methylation.[5]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Materials:
-
L-proline (1.0 eq)
-
Formaldehyde (37% aqueous solution, 3.0 eq)
-
Formic acid (98-100%, 5.0 eq)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask, add L-proline, formic acid, and aqueous formaldehyde.
-
Heat the reaction mixture to 80-90°C and stir. The reaction is typically complete within 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Note: N-methylproline has some water solubility, so repeated extractions are necessary.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Direct Alkylation with Methyl Iodide
This protocol requires more careful control to avoid over-methylation.
Materials:
-
L-proline methyl ester hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Methyl iodide (MeI, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Suspend L-proline methyl ester hydrochloride and potassium carbonate in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Slowly add methyl iodide dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete in 4-12 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-methyl-L-proline methyl ester can be purified by flash chromatography.
-
Hydrolyze the ester using aqueous LiOH or HCl to yield the final N-methyl-L-proline product.
References
-
Richard, J. P. (2002). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry, 41(32), 10231-10240. [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Reagents, Chemicals and Labware. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-L-proline. PubChem Compound Database. [Link]
-
Reddit. (2023). troubleshooting proline catalyzed methylation/hydroxylation. r/Chempros. [Link]
-
Seebach, D., Beck, A. K., Blank, S., Job, K., & Sommerfeld, Th. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 59. [Link]
-
Lacey, E., et al. (2018). N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. Molecules, 23(8), 1948. [Link]
- Google Patents. (2019).
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2019). Reaction condition optimization for reductive N‐methylation of quinoline with HCHO/H2. ResearchGate. [Link]
-
Royal Society of Chemistry. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods. [Link]
-
Human Metabolome Database. (2017). Showing metabocard for N-Methyl-L-proline (HMDB0094696). HMDB. [Link]
-
Wikipedia. (n.d.). Proline. Wikipedia. [Link]
-
ResearchGate. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. ResearchGate. [Link]
-
ResearchGate. (2010). Methods for Determination of Proline in Plants. ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]
-
Nature. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. [Link]
-
ResearchGate. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate. [Link]
-
ResearchGate. (2022). DNA methylation involved in proline accumulation in response to osmotic stress in rice (Oryza sativa). ResearchGate. [Link]
-
ResearchGate. (2020). Influence of Proline Chirality on Neighbouring Azaproline Residue Stereodynamic Nitrogen Preorganization. ResearchGate. [Link]
-
National Institutes of Health. (2024). Interplay between Cα Methylation and Cα Stereochemistry in the Folding Energetics of a Helix-Rich Miniprotein. PMC. [Link]
-
National Institutes of Health. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. PMC. [Link]
-
National Institutes of Health. (2022). DNA methylation induces subtle mechanical alteration but significant chiral selectivity. Nature Communications. [Link]
-
PubMed. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of Peptide Science. [Link]
-
National Institutes of Health. (2018). A Practical Guide to the Measurement and Analysis of DNA Methylation. PMC. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Proline Analogs
Welcome to the technical support center for the purification of polar proline analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and often troublesome molecules. Polar proline analogs, which include structures like hydroxyprolines, fluoroprolines, and other substituted variants, are crucial in peptide and protein engineering, but their high polarity presents significant purification hurdles.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chromatographic principles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of polar proline analogs in a question-and-answer format.
Q1: My polar proline analog shows little to no retention on my C18 column and elutes in the void volume. What are my options?
This is the most common issue when working with highly polar analytes on traditional reversed-phase (RP) columns like C18.[3][4] The hydrophobic stationary phase cannot adequately retain the hydrophilic molecule, leading to co-elution with the solvent front.[5][6]
Root Cause Analysis: The primary retention mechanism in reversed-phase liquid chromatography (RP-LC) is hydrophobic interaction between the analyte and the stationary phase.[4] Highly polar molecules have a stronger affinity for the polar mobile phase (typically water/acetonitrile) than for the nonpolar C18 stationary phase.[4]
Solutions Pathway:
-
Switch to a More Suitable Chromatography Mode: For highly polar compounds, RP-LC is often not the best choice. Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating very polar compounds.[3][7] HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[7] Water acts as the strong, eluting solvent.[8] This setup facilitates the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to strong retention.
-
Ion-Exchange Chromatography (IEX): If your proline analog is ionizable (possessing acidic or basic functional groups), IEX can be a powerful tool.[9][10] This technique separates molecules based on their net charge.[11] For amino acid analogs, cation-exchange chromatography is frequently used, where positively charged analytes bind to a negatively charged stationary phase.[10][12] Elution is controlled by increasing the salt concentration or changing the pH of the mobile phase.[11]
-
Mixed-Mode Chromatography (MMC): These columns combine RP and IEX characteristics on a single stationary phase.[3][13] For example, an Atlantis Premier BEH C18 AX column incorporates anion-exchange groups alongside C18 ligands, improving retention for polar acidic compounds.[3]
-
-
Modify Your Reversed-Phase Method (If you must use RP-LC):
-
Use a Polar-Embedded or Polar-Endcapped Column: These RP columns have polar groups embedded within the alkyl chains or at the surface. This modification makes the stationary phase more compatible with highly aqueous mobile phases (even 100% water) and can improve the retention of polar analytes.[5]
-
Employ Ion-Pairing Agents: For charged analogs, adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for bases, or triethylamine (TEA) for acids) to the mobile phase can increase retention. The reagent forms a neutral, more hydrophobic complex with the analyte, which interacts more strongly with the C18 phase.[5][13] Caution: Ion-pairing agents are often non-volatile and can contaminate your system and suppress signals in mass spectrometry (MS).[3][8]
-
Q2: I'm using HILIC, but my peak shapes are broad and asymmetrical. How can I improve them?
Poor peak shape in HILIC can stem from several factors related to the mobile phase, stationary phase, or the sample itself.
Root Cause Analysis: Broad peaks can be caused by secondary interactions (e.g., unwanted ionic interactions with the silica backbone), slow kinetics of partitioning, or an injection solvent that is too strong.
Solutions Pathway:
-
Optimize Mobile Phase Composition:
-
Buffer Addition and pH Control: The surface of silica-based HILIC columns has acidic silanol groups. If your proline analog is basic, it can interact strongly and non-specifically with these silanols, causing peak tailing. Adding a buffer (e.g., ammonium formate or ammonium acetate, 10-20 mM) can shield these silanols and control the ionization state of your analyte, leading to sharper, more symmetrical peaks.
-
Adjust Organic/Aqueous Ratio: Ensure your starting mobile phase has a high enough organic content (typically >80% acetonitrile) to promote retention via hydrophilic partitioning.
-
-
Check Injection Solvent:
-
The injection solvent should be as weak as possible, meaning it should be similar to or weaker than the initial mobile phase. Dissolving a polar analyte in a high-aqueous solvent (a strong solvent in HILIC) can cause the analyte to travel down the column before partitioning can properly occur, leading to band broadening.[14] Whenever possible, dissolve your sample in a high concentration of acetonitrile.
-
-
Select a Different HILIC Stationary Phase:
-
Not all HILIC phases are the same. Bare silica is common, but bonded phases like amide, diol, or zwitterionic phases offer different selectivities and may provide better peak shapes for your specific analog.[15] Amide phases, for instance, have shown excellent performance for a variety of polar compounds.
-
Q3: My purification is successful, but I'm struggling to remove involatile salts (e.g., phosphate, citrate) from my final product. What is the best approach?
Involatile salts are a common issue, especially when using IEX or buffered mobile phases in RP-LC. These salts can interfere with downstream applications and quantification.
Root Cause Analysis: Involatile buffer salts, unlike volatile ones (e.g., ammonium formate, ammonium acetate, TFA), cannot be removed by lyophilization (freeze-drying).
Solutions Pathway:
-
Method Modification (Proactive Approach):
-
Whenever possible, replace involatile buffers with volatile ones that are compatible with lyophilization and MS. For example, substitute sodium phosphate with ammonium formate.
-
-
Post-Purification Desalting (Reactive Approach):
-
Reversed-Phase Solid-Phase Extraction (SPE): This is a common and effective method. The salt-containing fraction is loaded onto a C18 SPE cartridge. The polar salts will pass through to waste, while the (hopefully) more retained proline analog sticks to the sorbent. The analog is then eluted with a stronger, organic solvent (e.g., methanol or acetonitrile).
-
Size-Exclusion Chromatography (SEC): If there is a significant size difference between your analog and the salt ions, SEC can be used for separation. This is generally more applicable to larger molecules like peptides.
-
Dialysis: For larger peptide analogs, dialysis with a low molecular weight cutoff membrane can effectively remove small salt ions.
-
Q4: After purification and lyophilization, my final product is a sticky oil instead of a fluffy powder. Why is this happening and how can I fix it?
This is a frequent problem when lyophilizing polar, hydrophilic compounds.
Root Cause Analysis: The physical form of a lyophilized product depends on its ability to form a stable crystalline or amorphous solid structure. Highly hygroscopic or polar compounds may have a low glass transition temperature or collapse temperature.[16] If the temperature during the lyophilization process exceeds this point, the solid structure can collapse, resulting in a sticky or oily residue.[16] Residual organic solvent (e.g., acetonitrile) or the presence of certain counter-ions (like TFA) can also depress the freezing point and hinder the formation of a proper solid.
Solutions Pathway:
-
Optimize the Lyophilization Cycle:
-
Ensure Complete Freezing: The product must be frozen completely and at a sufficiently low temperature (typically -40°C to -80°C) before pulling a vacuum.[17] Incomplete freezing is a primary cause of collapse.
-
Control Primary Drying Temperature: During sublimation, the shelf temperature should be kept well below the collapse temperature of the product.[16][17] This is the most critical phase.[18]
-
Add a Bulking Agent: If the concentration of your analog is very low, adding a bulking agent like mannitol or glycine can help form a stable cake structure. (Note: This is only suitable if the agent does not interfere with downstream applications).
-
-
Perform a Solvent Exchange:
-
Before lyophilization, consider performing several cycles of dissolving the sample in water and re-evaporating on a rotary evaporator to remove residual organic solvents. Alternatively, if the compound is stable, a final precipitation step from a suitable solvent system can yield a solid.
-
-
Counter-Ion Exchange:
-
If TFA is the counter-ion, it can sometimes lead to oily products. Exchanging it for a different counter-ion like acetate or hydrochloride via IEX prior to lyophilization may yield a more solid final product.
-
Part 2: Frequently Asked Questions (FAQs)
-
What is the best starting point for purifying an unknown polar proline analog? A good strategy is to first run an analytical HILIC screen using a few different stationary phases (e.g., bare silica, amide) and mobile phase conditions (e.g., with and without buffer). This will quickly tell you if HILIC is a viable option and which conditions provide the best retention and peak shape.
-
Can I use normal-phase chromatography instead of HILIC? Yes, normal-phase chromatography (NPC) also uses a polar stationary phase and a non-polar mobile phase and is effective for polar molecules.[5] However, HILIC is often preferred because it uses mobile phases (acetonitrile/water) that are more compatible with MS detection and are generally less hazardous than the non-polar solvents used in NPC (e.g., hexane, dichloromethane).
-
How do I clean a column that has been used with involatile buffers or ion-pairing agents? It is critical to flush the column thoroughly after using such additives. A generic cleaning procedure for a reversed-phase column involves flushing with a high-aqueous mobile phase (e.g., 90:10 water:organic) to remove salts, followed by a flush with 100% organic solvent (e.g., methanol or acetonitrile) to remove hydrophobic residues.[19][20] Always consult the manufacturer's instructions for specific column chemistries.
Part 3: Key Experimental Protocols & Data
Protocol 1: Generic HILIC Method Development for a Polar Proline Analog
-
Column Selection: Start with a HILIC Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with formic acid.
-
-
Sample Preparation: Dissolve the crude sample in 95:5 Acetonitrile:Water at a concentration of ~1 mg/mL. If solubility is an issue, minimize the amount of water used.
-
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient: See Table 1.
-
-
Analysis: Monitor the elution profile with UV and/or MS detection. Adjust the gradient steepness and buffer pH to optimize separation and peak shape.
Table 1: Example HILIC Gradient
| Time (min) | %A | %B | Curve |
| 0.0 | 100 | 0 | Initial |
| 1.0 | 100 | 0 | 6 |
| 7.0 | 0 | 100 | 6 |
| 8.0 | 0 | 100 | 6 |
| 8.1 | 100 | 0 | 6 |
| 10.0 | 100 | 0 | 6 |
Protocol 2: Post-Purification Desalting using C18 SPE
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the salt-containing fraction in a minimal amount of water or a low-organic mobile phase. Load the solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 volumes of water to elute the unbound salts. Collect this fraction and check for product loss if necessary.
-
Elution: Elute the retained proline analog with 1-2 cartridge volumes of a high-organic solvent (e.g., 70% acetonitrile in water or 100% methanol).
-
Solvent Removal: Remove the elution solvent via rotary evaporation or lyophilization to obtain the desalted product.
Part 4: Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting a purification method when first approaching a new polar proline analog.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: HILIC Mechanism Overview
This diagram illustrates the fundamental principle of separation in HILIC.
Caption: Analyte partitioning in HILIC.
References
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]
-
Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Clean A Reverse-Phase HPLC Column in 2 Simple Steps. Axion Labs. [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
-
DeAntonis, K. M., & Basile, C. A. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
-
Clean a reverse phase HPLC Column in 2 steps. YouTube. [Link]
-
Anion Exchange Chromatography. Bio-Rad. [Link]
-
How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage. [Link]
-
What is lyophilization? How does it work? Millrock Technology. [Link]
-
Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma. [Link]
-
Lyophilization. Seven Star Pharma. [Link]
-
Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. ResearchGate. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. 193.16.218.141 [193.16.218.141]
- 13. Polar Compounds | SIELC Technologies [sielc.com]
- 14. biotage.com [biotage.com]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. sevenstarpharm.com [sevenstarpharm.com]
- 17. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 18. millrocktech.com [millrocktech.com]
- 19. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
- 20. m.youtube.com [m.youtube.com]
stability issues of (4S)-4-amino-1-methyl-L-proline in solution
Welcome to the technical support center for (4S)-4-amino-1-methyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability of this compound in solution. As a specialized proline derivative, understanding its behavior in various experimental conditions is crucial for obtaining reliable and reproducible results. This document offers field-proven insights and scientifically grounded protocols to address common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is designed to help you quickly identify and resolve potential problems.
Question 1: I'm observing a gradual loss of my compound in solution over time, even when stored at 4°C. What could be the cause?
Answer: Gradual degradation of this compound in aqueous solutions can be attributed to a few potential factors, primarily related to its chemical structure which contains a primary amine, a tertiary amine, and a carboxylic acid.
-
Oxidative Degradation: The tertiary amine (the N-methyl group) and the proline ring itself are susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This can lead to the formation of N-oxides or other oxidation byproducts.
-
Microbial Contamination: Although less common in purely chemical experiments, if your buffers are not sterile, microbial growth can lead to the degradation of the amino acid derivative.
-
pH-Dependent Instability: The stability of amino acids and their derivatives can be highly dependent on the pH of the solution. While proline itself is relatively stable, the substituents on your compound can alter its stability profile.
Troubleshooting Steps:
-
De-gas your solvents: Before preparing your stock solutions, de-gas the solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for 15-20 minutes. This will minimize the dissolved oxygen content.
-
Use high-purity solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.
-
Consider antioxidants: For long-term storage, the addition of a small amount of an antioxidant, such as ascorbic acid or DTT, may be beneficial, but be sure to verify its compatibility with your downstream applications.
-
Sterile filter your solutions: If microbial contamination is a concern, sterile filter your solutions through a 0.22 µm filter into a sterile container.
-
Optimize storage pH: If you suspect pH-related instability, perform a simple stability study by preparing small aliquots of your compound in buffers of different pH values (e.g., pH 5, 7, and 9) and monitor their purity over time.
Question 2: I'm seeing unexpected peaks in my chromatogram (HPLC/LC-MS) after incubating my compound in a reaction mixture. How can I identify the source of these impurities?
Answer: The appearance of new peaks strongly suggests degradation of your compound or a reaction with other components in your mixture. The structure of this compound has several reactive sites.
-
Reaction with Carbonyls: The primary amine at the 4-position can react with aldehydes or ketones present in your reaction mixture or as impurities in your solvents, forming imines.
-
Hydrolysis of Amides (if applicable): If your compound is part of a larger molecule with amide bonds, these could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: As mentioned previously, oxidation is a common degradation pathway.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks.
-
Analyze Individual Components: Run each component of your reaction mixture separately on your analytical system to ensure the new peaks are not impurities from other reagents.
-
Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acidic, basic, oxidative, thermal) to generate potential degradation products.[1][2][3] This can help you identify the retention times and mass-to-charge ratios of likely impurities.
-
Utilize LC-MS/MS: If available, use tandem mass spectrometry (MS/MS) to fragment the impurity peaks. The fragmentation pattern can provide structural information to help identify the degradation products.
-
Modify Reaction Conditions: Based on the identity of the impurities, you may need to adjust your experimental parameters. For example, if you identify an oxidation product, you may need to perform your reaction under an inert atmosphere.
Question 3: My solution of this compound has developed a yellow tint. Is it still usable?
Answer: A color change, particularly to yellow or brown, is often an indicator of degradation, most commonly oxidation. While the compound may not be completely degraded, the presence of colored impurities suggests that the purity has been compromised.
Recommendation:
It is strongly recommended to use a fresh, colorless solution for your experiments to ensure the accuracy and reproducibility of your results. If you must use the colored solution, it is imperative to first determine its purity by a suitable analytical method, such as HPLC with UV detection or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container to protect it from moisture and air. For short-term storage, it can be kept at 2-8°C.
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is recommended to prepare fresh solutions for each experiment. If a stock solution is required, it should be prepared in a high-purity, de-gassed solvent (e.g., water or a suitable buffer). The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the expected stability of this compound in different solvents?
A3: The stability will depend on the solvent. In general, aprotic solvents like DMSO or DMF are less likely to cause hydrolysis compared to aqueous solutions. However, the purity of the solvent is critical, as impurities can catalyze degradation. For aqueous solutions, the pH will be a major factor.
Q4: How does pH affect the stability of this compound?
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: Several analytical techniques can be employed to monitor the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective way to monitor the purity of the compound and detect the formation of degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for not only separating the compound from its impurities but also for identifying the mass of the degradation products, which aids in their identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the compound and to identify the structure of any major degradation products if they can be isolated.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the required volume of high-purity, de-gassed solvent (e.g., sterile water or buffer) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If the solution is for long-term storage, dispense it into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Basic Stability Assessment using HPLC
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto a suitable reversed-phase HPLC column (e.g., C18) and obtain the chromatogram.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 24, 48, 72 hours), inject another aliquot onto the HPLC and obtain the chromatogram.
-
Compare the peak area of the parent compound and look for the appearance of new peaks over time. The percentage of the parent compound remaining can be calculated to assess stability.
Table 1: Example HPLC Parameters for Stability Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizing Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its functional groups.
Caption: Potential degradation pathways.
References
-
Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. NIH. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. [Link]
-
Hydrolysis of substrates containing proline and its derivatives by... ResearchGate. [Link]
-
Thermodynamic effects of proline introduction on protein stability. PubMed. [Link]
-
Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. Europe PMC. [Link]
-
Effect of proline substitutions on stability and kinetic properties of a cold adapted subtilase. PubMed. [Link]
-
Thermodynamic effects of proline introduction on protein stability. ResearchGate. [Link]
-
Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLOS ONE. [Link]
-
Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. PubMed. [Link]
-
Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. ACS Publications. [Link]
-
Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. Semantic Scholar. [Link]
-
A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. MDPI. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - NIH. [Link]
-
Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]
-
Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. RSC Publishing. [Link]
-
Degradation of proline peptides in peptidase-deficient strains of Salmonella typhurium. PubMed. [Link]
-
Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? MDPI. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. ResearchGate. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
4-Amino-L-proline. PubChem - NIH. [Link]
-
This compound, 95% Purity, C6H12N2O2, 1 gram. CP Lab Safety. [Link]
-
New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]
-
N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
proline degradation. Pathway - PubChem - NIH. [Link]
-
Forced Degradation Studies. BioPharmaSpec. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. NIH. [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Complete thermal degradation of proline. ResearchGate. [Link]
-
Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Nature Communications. [Link]
-
Plasma proline kinetics and the regulation of proline synthesis in man. PubMed - NIH. [Link]
-
Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH. [Link]
-
On the pH-optimum of activity and stability of proteins. PMC - NIH. [Link]
-
Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. PMC - PubMed Central. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sepscience.com [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
preventing racemization during synthesis of proline derivatives
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing proline-containing molecules. Proline's unique cyclic structure, while bestowing valuable conformational constraints, also presents a significant challenge: a heightened susceptibility to racemization during chemical synthesis.
This resource provides in-depth, field-tested insights and actionable troubleshooting protocols to help you maintain the stereochemical integrity of your proline derivatives.
Part 1: Understanding the Root Cause: The Mechanism of Proline Racemization
Before troubleshooting, it's crucial to understand why proline is prone to racemization. Unlike other amino acids, the secondary amine of proline can make it susceptible to specific side reactions, particularly during activation of the carboxyl group for amide bond formation.
The primary pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone). The process is as follows:
-
Activation: The carboxyl group of an N-protected proline is activated by a coupling reagent (e.g., a carbodiimide like DCC or EDC).
-
Oxazolone Formation: The activated ester can cyclize to form an oxazolone intermediate.
-
Tautomerization & Racemization: The oxazolone has an acidic proton at the α-carbon (Cα). In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of D and L enantiomers—racemization.
Certain N-protecting groups, especially urethane-based ones like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), are known to suppress oxazolone formation and thus reduce racemization. This is a key principle we will leverage in our troubleshooting strategies.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you may be encountering in the lab.
Question 1: "I'm seeing significant racemization (>5%) when coupling Fmoc-Pro-OH using DCC/HOBt. What's going wrong?"
This is a classic issue. While the Fmoc group is generally excellent at preventing racemization, the combination of a carbodiimide with certain proline derivatives can still lead to problems.
Underlying Cause: Dicyclohexylcarbodiimide (DCC) and other carbodiimides can promote the formation of a symmetric anhydride from the activated HOBt-ester, which can then proceed to the problematic oxazolone. Furthermore, the basicity of the incoming amino component or impurities can facilitate the proton abstraction that leads to racemization.
Solutions & Experimental Protocol:
-
Switch to a Phosphonium- or Uronium-Based Coupling Reagent: These reagents are generally less prone to causing racemization with proline. HBTU, HATU, and PyBOP are excellent alternatives. They operate through a mechanism that is less likely to generate the symmetric anhydride intermediate.
Protocol: HATU Coupling
-
In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Fmoc-Pro-OH (1.0 eq) in anhydrous DMF.
-
Add the amino component (1.0-1.2 eq).
-
In a separate vial, dissolve HATU (1.0 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF.
-
Add the HATU/DIPEA solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product.
-
-
Lower the Reaction Temperature: Performing the coupling at 0 °C or even -15 °C can significantly slow down the rate of racemization relative to the rate of amide bond formation.
-
Use a Milder Base: If a base is required, switch from DIPEA to a less hindered and less basic option like 2,4,6-collidine.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting proline racemization.
Question 2: "My final peptide product containing a C-terminal proline shows epimerization after purification. Could the workup or purification be the cause?"
Yes, absolutely. Racemization isn't limited to the coupling step.
Underlying Cause: Proline and its derivatives can be susceptible to racemization under both acidic and basic conditions, which are often encountered during workup and purification. For instance, prolonged exposure to strong bases during saponification of a methyl or ethyl ester can lead to epimerization at the C-terminal proline residue. Similarly, some purification methods can contribute to the problem.
Solutions:
-
Avoid Harsh Basic Conditions: If you need to hydrolyze an ester, consider enzymatic hydrolysis or milder basic conditions (e.g., LiOH in THF/water at 0 °C) with careful monitoring to avoid over-exposure.
-
Buffer Your Chromatography: When using reverse-phase HPLC, ensure your mobile phases are appropriately buffered. A common choice is a TFA (trifluoroacetic acid) buffer system (e.g., 0.1% TFA in water/acetonitrile). The acidic conditions are generally well-tolerated for short periods, but prolonged exposure should be avoided.
-
Neutralize Fractions Immediately: If your purification involves basic conditions, neutralize the product-containing fractions immediately upon collection.
Question 3: "How can I accurately quantify the level of racemization in my proline derivative?"
Accurate quantification is key to optimizing your reaction conditions.
Methodology:
The most reliable method is chiral chromatography .
-
Chiral HPLC or GC: This involves using a chiral stationary phase that can separate the D and L enantiomers (or diastereomers if another chiral center is present).
-
Derivatization: If the enantiomers are difficult to separate directly, you can derivatize your product with a chiral agent to form diastereomers, which are often easier to separate on a standard (achiral) HPLC column.
Protocol: Quantification via Chiral HPLC
-
Sample Preparation: Hydrolyze a small amount of your final peptide in 6N HCl at 110 °C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This will create diastereomers of your D- and L-proline.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The diastereomers will have different retention times, allowing for their separation and quantification by integrating the peak areas.
Data Summary:
| Coupling Reagent Combination | Typical Racemization (%) |
| DCC/HOBt | 2-10% |
| HBTU/DIPEA | <1% |
| HATU/DIPEA | <0.5% |
| PyBOP/DIPEA | <1% |
Note: These are typical values and can be influenced by substrate, solvent, and temperature.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Are there any "racemization-free" coupling reagents for proline?
-
A: While no method is absolutely 100% racemization-free under all conditions, reagents like HATU and HBTU are considered to be very low-racemization options when used correctly. The key is to pair them with the right base and solvent system.
-
-
Q: Does the choice of solvent affect proline racemization?
-
A: Yes. Polar aprotic solvents like DMF and NMP are common, but they can sometimes facilitate racemization. In some cases, less polar solvents like dichloromethane (DCM) can reduce the risk, but solubility can be an issue. It is often a trade-off that needs to be optimized for your specific substrates.
-
-
Q: I am synthesizing a proline-rich peptide. What are the best practices?
-
A: For proline-rich sequences, it is critical to be vigilant at every step.
-
Use low-racemization coupling reagents (HATU, HBTU).
-
Keep reaction temperatures low (0 °C).
-
Minimize the time the activated proline is present before the nucleophile is added.
-
Use a non-nucleophilic base like DIPEA or collidine.
-
Analyze for racemization at intermediate stages if possible.
-
-
Part 4: Conclusion
Preventing racemization during the synthesis of proline derivatives is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful optimization of reaction conditions. By selecting the appropriate coupling reagents, controlling temperature and basicity, and employing accurate analytical methods, you can ensure the stereochemical purity of your final products. This guide serves as a starting point for troubleshooting, but always remember that each specific substrate may require its own tailored optimization.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]
-
Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927–1930. Available at: [Link]
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. Available at: [Link]
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591–596. Available at: [Link]
Technical Support Center: Scaling Up the Production of (4S)-4-amino-1-methyl-L-proline
Welcome to the technical support center for the synthesis and scale-up of (4S)-4-amino-1-methyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable proline analogue. We will delve into the nuances of the synthetic route, troubleshoot common issues, and provide practical advice to ensure a successful and scalable process.
Introduction to the Synthesis of this compound
This compound is a substituted proline analogue with significant potential in medicinal chemistry and peptide synthesis.[1][2][3] Its production, particularly on a larger scale, requires careful control of stereochemistry and reaction conditions. While a direct, publicly available, step-by-step guide for the industrial scale-up of this specific molecule is not readily found, a robust synthetic strategy can be devised based on established methods for similar proline derivatives.
The most logical and cost-effective approach commences with a readily available chiral precursor, (2S, 4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). This multi-step synthesis involves the protection of functional groups, stereospecific introduction of the amino moiety, N-methylation, and final deprotection.
Below is a proposed synthetic workflow, which will form the basis of our troubleshooting guide.
Sources
Validation & Comparative
A Comparative Analysis of (4S)-4-amino-1-methyl-L-proline and Other Proline Analogs: A Guide for Researchers
Introduction: The Unique Role of Proline in Peptide and Protein Chemistry
Proline, the only proteinogenic secondary amino acid, holds a unique position in the architecture of peptides and proteins. Its cyclic structure imparts significant conformational rigidity, influencing peptide backbone folding and restricting the accessible conformational space. This inherent constraint makes proline a critical residue in defining protein structure, particularly in the formation of turns and loops.[1] Consequently, the development and study of proline analogs have become a cornerstone of medicinal chemistry and drug discovery, offering a powerful tool to modulate the biological activity, stability, and pharmacokinetic properties of peptides and peptidomimetics.[2][3]
This guide provides a comparative analysis of (4S)-4-amino-1-methyl-L-proline, a synthetically accessible yet underexplored proline analog, with other well-characterized proline derivatives. We will delve into the structural nuances, physicochemical properties, and potential biological implications of these modifications, supported by experimental data and detailed protocols for comparative analysis.
The Subject of Our Focus: this compound
This compound is a fascinating proline analog featuring two key modifications to the parent proline structure: an amino group at the C4 position with S stereochemistry and a methyl group on the ring nitrogen. The stereoselective synthesis of this compound has been reported, making it an accessible tool for researchers.[4] The introduction of a basic amino group and an N-methyl group is expected to significantly alter the physicochemical and biological properties of proline-containing peptides.
Comparative Landscape: Structural and Functional Diversity of Proline Analogs
To understand the potential of this compound, it is essential to compare it with other proline analogs that have been extensively studied. These analogs can be broadly categorized based on the position and nature of their substitutions.
4-Substituted Proline Analogs: A Hub of Diversity
The C4 position of the proline ring is a common site for modification, leading to a wide array of analogs with distinct properties.
-
(4S)-4-amino-L-proline (cis-4-amino-L-proline): This analog introduces a primary amine at the C4 position. It has been utilized as a scaffold in the synthesis of cyclic and linear endomorphin-2 analogues, demonstrating its utility in creating structurally constrained peptides.[5] The amino group can serve as a handle for further functionalization or to introduce a positive charge at physiological pH.
-
(4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline): A naturally occurring analog found in collagen, it plays a crucial role in stabilizing the collagen triple helix. Its hydroxyl group can act as a hydrogen bond donor.
-
(4S)-4-fluoro-L-proline and (4R)-4-fluoro-L-proline: The introduction of a highly electronegative fluorine atom at the C4 position has profound stereoelectronic effects on the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[6]
-
(4S)-4-methyl-L-proline: The methyl group at the C4 position introduces steric bulk, which can influence the local conformation of the peptide backbone.[7]
N-Methylated Proline Analogs: Modulating Amide Bond Isomerization
N-methylation of the proline ring nitrogen is another common strategy to fine-tune peptide properties.
-
N-methyl-L-proline: This modification can influence the cis-trans isomer ratio of the Xaa-Pro peptide bond and increase resistance to enzymatic degradation.[8]
The combination of both C4-amino and N-methyl substitutions in this compound presents a unique set of features that warrant detailed investigation.
Physicochemical Properties: A Comparative Overview
The introduction of functional groups to the proline ring significantly impacts its physicochemical properties. The following table summarizes a qualitative comparison of key properties for this compound and other selected analogs.
| Proline Analog | Key Structural Feature(s) | Expected pKa of Side Chain | Expected Hydrophilicity | Potential for H-bonding |
| L-Proline | Unsubstituted pyrrolidine ring | N/A | Moderate | Acceptor |
| This compound | 4-amino (S), 1-methyl | ~9-10 (amino group) | High | Acceptor (N), Donor (NH2) |
| (4S)-4-amino-L-proline | 4-amino (S) | ~9-10 (amino group) | High | Acceptor (N), Donor (NH2) |
| (4R)-4-hydroxy-L-proline | 4-hydroxy (R) | N/A | High | Acceptor (N, OH), Donor (OH) |
| (4S)-4-fluoro-L-proline | 4-fluoro (S) | N/A | Moderate | Acceptor (N, F) |
| N-methyl-L-proline | 1-methyl | N/A | Moderate | Acceptor (N) |
Note: The expected pKa and hydrophilicity are estimations based on the functional groups present and may vary depending on the local chemical environment.
Conformational Effects: Shaping Peptide and Protein Architecture
The substitutions on the proline ring exert significant control over the local conformation of the peptide backbone.
Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo. The preference for one pucker over the other is influenced by the stereochemistry and electronic nature of the substituents.[1] For 4-substituted prolines, an electronegative substituent in the R configuration (e.g., (4R)-4-hydroxy-L-proline) generally favors the Cγ-exo pucker, while a substituent in the S configuration (e.g., (4S)-4-fluoro-L-proline) favors the Cγ-endo pucker.[6] The Cγ-exo pucker is often associated with a trans peptide bond, while the Cγ-endo pucker is more compatible with a cis peptide bond.[6]
The (4S)-amino group in this compound is expected to favor the Cγ-endo ring pucker, similar to other 4S-substituted analogs.
Cis-Trans Isomerization
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the energy barrier for their interconversion is relatively low. The cis-trans equilibrium is a critical determinant of protein folding and function. N-methylation can influence this equilibrium, often increasing the population of the cis isomer.[8] The combination of the 4-amino and 1-methyl groups in our target molecule likely leads to a complex interplay of steric and electronic effects that will uniquely modulate the cis-trans isomer ratio.
Experimental Protocols for Comparative Analysis
To empirically compare this compound with other proline analogs, a series of well-defined experiments are necessary.
Synthesis of this compound
A stereoselective synthesis of this compound has been reported, starting from commercially available (cis)-4-hydroxy-L-proline.[4] The key steps involve oxidation of the hydroxyl group, reductive amination to introduce the amino group with the desired stereochemistry, and finally, N-methylation.
Diagram: Synthetic Pathway for this compound
Caption: A generalized synthetic scheme for this compound.
Peptide Synthesis and Purification
To study the conformational effects of proline analogs, they are typically incorporated into short model peptides. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method.
Step-by-Step Protocol for Peptide Synthesis:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the C-terminus of the Fmoc-protected amino acid (including the proline analog) using a coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA). Add this activated mixture to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Conformational Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[9][10]
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Adjust the pH as needed.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to observe the chemical shifts of the protons. The presence of multiple sets of peaks for residues flanking the proline analog can indicate the presence of both cis and trans isomers.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. The relative intensities of intra- and inter-residue NOEs can help distinguish between different secondary structures.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans isomers around the Xaa-Pro bond.
-
-
Data Analysis: Process and analyze the NMR spectra to assign resonances, identify NOE constraints, and determine the ratio of cis and trans isomers. Use this data to calculate a family of 3D structures of the peptide.
Diagram: NMR Workflow for Peptide Conformational Analysis
Caption: A typical workflow for determining peptide conformation using NMR spectroscopy.
Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[11][12]
Step-by-Step Protocol for CD Analysis:
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum in the far-UV region. Also, record a baseline spectrum of the buffer alone.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the data to mean residue ellipticity.
-
Spectral Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures. An α-helix typically shows negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil structure is characterized by a strong negative band around 200 nm.
Potential Applications and Future Directions
The unique structural features of this compound suggest several potential applications:
-
Drug Design: The introduction of a basic center and altered conformational preferences could be exploited to design peptidomimetics with improved target binding affinity, selectivity, and pharmacokinetic profiles. For instance, it could be incorporated into integrin ligands or other bioactive peptides.[13]
-
Biomaterials: The ability to introduce a positive charge and modulate peptide conformation could be valuable in the design of self-assembling peptides and other biomaterials.
-
Chemical Biology: As a tool to probe the structural and functional roles of proline residues in proteins.
Further research is needed to fully elucidate the biological and chemical properties of this compound. Comparative studies with a wider range of proline analogs in various peptide contexts will provide a more complete understanding of its potential.
Conclusion
This compound represents a promising yet underutilized building block for peptide and protein chemistry. Its unique combination of a C4-amino group and an N-methyl group is poised to offer novel ways to control peptide conformation, physicochemical properties, and biological activity. By employing the comparative analytical approaches outlined in this guide, researchers can systematically evaluate its potential and unlock new avenues in drug discovery and materials science.
References
-
D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link][9]
-
Improta, R., et al. (2001). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 66(19), 6347–6355. [Link][14]
-
D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link][10]
-
GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines. [Link][11]
-
Das, S. K., et al. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Bioorganic & Medicinal Chemistry Letters, 12(24), 3579–3581. [Link][15]
-
Kelly, S. M., et al. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1-9. [Link][12]
-
Kang, Y. K. (2003). Conformational preferences of proline analogues with different ring size. Semantic Scholar. [Link][16]
-
Mollica, A., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Chemical Neuroscience, 9(10), 2448–2456. [Link][5]
-
Samanta, U., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 379–400. [Link][1]
-
Martin, S. R. (2007). Using circular dichroism spectra to estimate protein secondary structure. University of California, San Diego. [Link][17]
-
LibreTexts Chemistry. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. [Link][18]
-
Thomas, C. J., et al. (2016). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(49), 15949–15961. [Link][19]
-
Thomas, C. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link][6]
-
Kang, Y. K. (2005). Ab Initio Conformational Study of N-acetyl-L-proline-N',N'-dimethylamide: A Model for Polyproline. Biophysical Chemistry, 113(1), 93–101. [Link][8]
-
AOR. (n.d.). Properties, metabolisms, and applications of (L)-proline analogues. Retrieved January 20, 2026, from [Link][20]
-
Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634. [Link][2]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link][3]
-
Evans, J. N. S. (1995). Peptide Structure Determination by NMR. Springer Nature Experiments. [Link][21]
-
Legters, J., et al. (1992). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. [Link][22]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link][4]
-
Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link][23]
-
Zerbe, O., & Bader, G. (n.d.). peptide nmr. Retrieved January 20, 2026, from [Link][24]
-
Beausoleil, E., & Lubell, W. D. (1996). Novel conformational distributions of methylproline peptides. Journal of the American Chemical Society, 118(51), 12902–12908. [Link][25]
-
Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link][26]
-
Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link][27]
-
Ierardi, D., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(11), 3328. [Link][13]
-
Forlani, G., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 589139. [Link][28]
-
Jokela, J., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products, 77(11), 2445–2452. [Link][7]
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aor.us [aor.us]
- 21. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chem.uzh.ch [chem.uzh.ch]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
Unambiguous Stereochemical Assignment of (4S)-4-amino-1-methyl-L-proline: A Comparative Guide to Structural Validation by X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms, or stereochemistry, dictates the molecule's biological activity, efficacy, and safety profile. For chiral molecules such as the proline derivative (4S)-4-amino-1-methyl-L-proline, an unambiguous assignment of its absolute configuration is paramount. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for structural validation, benchmarked against other common analytical techniques. We will delve into the experimental rationale, present a detailed workflow, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own structural elucidation endeavors.
The Imperative of Absolute Configuration in Drug Design
The biological consequences of incorrect stereochemical assignment can be severe, ranging from reduced efficacy to significant off-target toxicity. The classic, tragic example of thalidomide underscores this principle. Therefore, regulatory bodies and the scientific community demand rigorous and unequivocal structural proof. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the absolute three-dimensional structure of a molecule.[1][2] This technique provides a direct visualization of the atomic arrangement in the crystalline state, leaving no room for ambiguity.
X-ray Crystallography: The Definitive Approach
X-ray crystallography is a powerful analytical technique that relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[2][3] The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process. Here, we outline a typical workflow for the structural determination of a proline derivative, drawing parallels from the successful stereoselective synthesis and crystallographic analysis of a closely related analog, (4S)-1-methyl-4-propyl-L-proline hydrochloride.[4][5][6]
Sources
A Researcher's Guide to Determining Enantiomeric Purity of 4-Amino-Proline Derivatives
In the landscape of drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 4-amino-proline derivatives, which are valuable building blocks in medicinal chemistry, the ability to accurately determine enantiomeric purity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose, offering insights into their principles, practical application, and relative merits to aid researchers in selecting the most appropriate method for their needs.
The Criticality of Enantiomeric Purity
The two enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereochemical characterization of chiral drugs, mandating the quantification of each enantiomer. Therefore, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are indispensable throughout the drug development pipeline, from early-stage synthesis to quality control of the final product.
A Comparative Overview of Analytical Techniques
The determination of enantiomeric purity of 4-amino-proline derivatives can be approached through several analytical techniques. The most established and widely used methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method operates on a different principle and presents a unique set of advantages and limitations.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Formation of diastereomers with a chiral agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light. |
| Sample State | Liquid | Gas (requires derivatization) | Liquid | Liquid |
| Sensitivity | High | Very High | Moderate | Low |
| Analysis Time | Moderate (typically 10-30 min) | Short to Moderate | Rapid (typically < 10 min per sample) | Rapid |
| Sample Prep. | Minimal to moderate (derivatization may be needed) | Extensive (derivatization required) | Minimal to moderate (addition of chiral agent) | Minimal |
| Resolution | Excellent | Excellent | Variable, depends on agent and nucleus | Not a separation technique |
| Quantitation | Excellent | Excellent | Good | Good (for bulk sample) |
| Key Advantage | Broad applicability, direct analysis often possible. | High resolution and sensitivity. | Rapid analysis, structural information. | Simple, non-destructive. |
| Key Disadvantage | Method development can be time-consuming. | Destructive, requires volatile derivatives. | Lower sensitivity, may require expensive reagents. | Insensitive, requires pure sample. |
In-Depth Analysis of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). For 4-amino-proline derivatives, several types of CSPs can be effective.
Causality in Method Selection: The choice of CSP is dictated by the physicochemical properties of the analyte. For polar, ionizable molecules like amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ T) are often a good starting point due to their compatibility with a wide range of mobile phases and their ability to separate underivatized amino acids.[1] Polysaccharide-based CSPs (e.g., Chiralpak® series) are also powerful but may require derivatization to enhance interaction and detectability, especially if the analyte lacks a strong chromophore.[2][3]
Workflow for Chiral HPLC Analysis
Sources
Navigating the Uncharted Territory of Substituted Proline Enantiomers: A Comparative Analysis of (4S)-4-amino-1-methyl-L-proline and its Enantiomer Remains an Open Scientific Question
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the distinct biological activities of (4S)-4-amino-1-methyl-L-proline and its corresponding (4R) enantiomer. Despite the growing interest in proline analogs for drug discovery and chemical biology, direct comparative studies and detailed experimental data for these specific molecules are not publicly available. This guide, therefore, serves to highlight the current state of knowledge, underscore the absence of comparative data, and propose a roadmap for future research in this area.
Proline and its derivatives are a fascinating class of amino acids, renowned for their unique structural properties that impart significant conformational constraints on peptides and proteins[1][2]. The stereochemistry of substitutions on the proline ring can dramatically influence these conformational preferences and, consequently, the biological activity of molecules incorporating these residues. However, the specific biological profile of this compound and its enantiomer remains an unexplored frontier.
While research into various proline analogs is an active field, the focus has often been on other derivatives. For instance, studies have detailed the synthesis of related compounds like (4S)-1-methyl-4-propyl-L-proline, an analog of a fragment of the antibiotic lincomycin, though without reporting on its specific biological activity[3][4]. Similarly, cis-4-Amino-l-proline has been utilized as a scaffold in the synthesis of opioid receptor ligands, demonstrating how modifications to the proline ring can be leveraged to create novel bioactive compounds[5].
The lack of available data for this compound and its enantiomer means that a direct comparison of their biological activities, including target affinity, mechanism of action, and cellular effects, cannot be constructed at this time. Such a comparison would necessitate experimental data from a suite of biological assays.
Future Directions and Proposed Experimental Workflows
To address this knowledge gap, a systematic investigation into the biological activities of these enantiomers is required. The following outlines a potential experimental approach to characterize and compare this compound and its enantiomer.
Experimental Workflow: Comparative Biological Activity Profiling
A logical workflow to assess and compare the biological activities of the two enantiomers would involve a tiered screening approach.
Caption: Proposed experimental workflow for the comparative biological evaluation of proline enantiomers.
Detailed Experimental Protocols
Should these compounds become the subject of future investigation, the following are examples of standard protocols that could be employed.
Protocol 1: Radioligand Binding Assay
This protocol is a standard method to determine the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Binding Reaction: Incubate the cell membranes with a known radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) and varying concentrations of the test compound (either enantiomer of 4-amino-1-methyl-L-proline).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each enantiomer for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).
Conclusion
The biological activities of this compound and its enantiomer represent a significant unknown in the field of proline analogs. While the tools and methodologies to conduct a thorough comparative analysis are well-established, the foundational experimental work has yet to be performed and published. The scientific community awaits future research that will undoubtedly shed light on the unique properties of these intriguing molecules and their potential applications in medicine and biotechnology.
References
Due to the lack of direct studies on the topic, a conventional reference list cannot be compiled. The following sources provide general background on proline and its analogs:
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C6H12N2O2, 1 gram. Retrieved from [Link]
-
MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]
- Phang, J. M., Liu, W., & Zabirnyk, O. (2010). Proline metabolism and its functions in development and stress tolerance.
- Mollica, A., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central.
-
PubChem. (n.d.). (4S)-1-Fmoc-4-methyl-L-proline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-L-proline. Retrieved from [Link]
- Rubio-Perez, A., & Morreale, A. (2013). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central.
- Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)
Sources
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst's Crucible: A Comparative Guide to Proline Derivatives in Asymmetric Aldol Reactions
For the discerning researcher in organic synthesis and drug development, the asymmetric aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation. The advent of organocatalysis, championed by the deceptively simple amino acid L-proline, has revolutionized this field by offering a greener, metal-free alternative. However, the pursuit of catalytic perfection—higher efficiency, broader substrate scope, and enhanced stereoselectivity—has led to a proliferation of proline derivatives, each with unique attributes. This guide offers an in-depth, objective comparison of the catalytic efficiency of L-proline and its key derivatives, grounded in experimental data, to empower scientists in selecting the optimal catalyst for their synthetic endeavors.
The Proline Paradigm: A Mechanistic Benchmark
The catalytic prowess of L-proline lies in its bifunctional nature. The secondary amine moiety reacts with a ketone donor to form a nucleophilic enamine intermediate, while the carboxylic acid group acts as a Brønsted acid to activate the aldehyde acceptor via hydrogen bonding. This dual activation, orchestrated within a chiral scaffold, directs the stereochemical outcome of the reaction. The generally accepted catalytic cycle, proceeding through a Zimmerman-Traxler-like transition state, is the foundation upon which all derivatives are understood.[1][2] The chair-like transition state, involving a hydrogen bond between the proline's carboxyl group and the aldehyde's carbonyl oxygen, is crucial for high stereoselectivity.
Caption: Generalized catalytic cycle for the L-proline catalyzed aldol reaction.
Beyond the Benchmark: A Data-Driven Comparison of Proline Derivatives
The limitations of L-proline, such as modest solubility in common organic solvents and occasionally moderate enantioselectivities, have inspired the development of a diverse array of derivatives.[2] Modifications to the proline scaffold, particularly at the 4-position or the carboxylic acid moiety, can profoundly influence catalytic activity through steric and electronic effects. The following table provides a comparative summary of the performance of L-proline against several classes of its derivatives in the benchmark aldol reaction between a ketone and an aromatic aldehyde.
| Catalyst | Derivative Class | Ketone Donor | Aldehyde Acceptor | Yield (%) | ee (%) | Reference |
| L-Proline | Parent Amino Acid | Acetone | p-Nitrobenzaldehyde | 68 | 76 | [3] |
| (2S,4R)-4-OTBDMS-L-Proline | 4-Silyloxy Derivative | Acetone | p-Nitrobenzaldehyde | 95 | 96 | [4] |
| (S)-N-(p-Trifluoromethylphenyl)prolinamide | Prolinamide | Acetone | p-Nitrobenzaldehyde | 95 | 46 | [5] |
| (S)-N-(2-Hydroxy-1,2-diphenylethyl)prolinamide | Hydroxy-prolinamide | Acetone | p-Nitrobenzaldehyde | 95 | 93 | [5] |
| (S)-N-(p-Tolyl)prolinethioamide | Prolinethioamide | Cyclohexanone | p-Nitrobenzaldehyde | 92 | 95 | [1] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Prolinol Silyl Ether | Cyclohexanone | p-Nitrobenzaldehyde | 99 | >99 | [6] |
Note: Reaction conditions such as solvent, temperature, and catalyst loading may vary between studies, affecting direct comparability. The data serves to illustrate general performance trends.
Mechanistic Insights and Rationale for Enhanced Efficiency
The superior performance of many proline derivatives can be attributed to specific structural modifications that enhance the stability and organization of the catalytic transition state.
4-Substituted Prolines: The Role of Steric and Electronic Tuning
Modifications at the 4-position of the pyrrolidine ring, such as the introduction of a bulky silyloxy group, can significantly improve catalytic efficiency. The tert-butyldimethylsilyloxy (TBDMS) group in (2S,4R)-4-OTBDMS-L-Proline , for example, enhances solubility in organic solvents and can sterically influence the conformation of the enamine intermediate, leading to improved facial selectivity in the attack on the aldehyde.[4] This often translates to higher yields and enantiomeric excesses compared to unsubstituted L-proline.
Prolinamides and Prolinethioamides: The Power of Hydrogen Bonding
Replacing the carboxylic acid with an amide or thioamide functionality introduces a new hydrogen bond donor (the N-H proton). In prolinamide catalysts, this N-H group, along with an additional functional group like a hydroxyl moiety, can form a dual hydrogen-bonding network with the aldehyde's carbonyl oxygen.[5] This enhanced activation of the electrophile leads to a more organized and energetically favorable transition state, resulting in higher stereoselectivity.[1][5] Prolinethioamides have also shown exceptional efficacy, with the thioamide functionality proving beneficial for catalytic activity, especially when paired with an acid co-catalyst.[1]
Prolinol Silyl Ethers: A Shift in the Catalytic Paradigm
Highly effective catalysts like the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, often referred to as a TMS-protected prolinol derivative, represent a significant departure from the bifunctional acid/base mechanism of L-proline.[6] In this class of catalysts, the bulky diphenylprolinol moiety creates a highly defined chiral pocket. The reaction proceeds through a purely enamine-based mechanism, where the steric hindrance of the catalyst dictates the facial selectivity of the aldehyde's approach, leading to outstanding levels of enantioselectivity.
Caption: Structural modifications of proline leading to different classes of derivatives.
Experimental Protocol: A Representative Asymmetric Aldol Reaction
To ensure the trustworthiness and reproducibility of the claims made in this guide, a detailed, self-validating experimental protocol for a representative asymmetric aldol reaction is provided below. This procedure is based on the highly efficient reaction catalyzed by a prolinol silyl ether derivative.
Reaction: Asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde catalyzed by (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (catalyst)
-
p-Nitrobenzaldehyde (aldehyde acceptor)
-
Cyclohexanone (ketone donor)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-nitrobenzaldehyde (1.0 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (2.0 mL).
-
Add cyclohexanone (5.0 mmol, 5.0 eq) to the solution.
-
Add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 0 °C or -20 °C, for optimal selectivity) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure aldol product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for a proline derivative-catalyzed aldol reaction.
Conclusion: Selecting the Right Tool for the Job
While L-proline remains a foundational and cost-effective catalyst, its derivatives offer significant advantages in terms of efficiency, stereoselectivity, and applicability. For reactions requiring the highest levels of enantioselectivity, prolinol silyl ethers are often the catalysts of choice. When enhanced reactivity and stereoselectivity over L-proline are desired, particularly with challenging substrates, 4-silyloxyprolines and hydroxy-prolinamides present compelling options. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and the economic and performance requirements of the synthesis. This guide provides the foundational knowledge and comparative data to make an informed decision, accelerating the path to successful and efficient asymmetric synthesis.
References
-
Gryko, D., Chromiński, M., & Pielacińska, D. J. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 3(2), 265-282. [Link]
-
Mase, N., et al. (2010). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Structure: THEOCHEM, 942(1-3), 55-62. [Link]
-
Wang, W., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(41), 14543-14547. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Cassaro, R. F., et al. (2012). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Journal of the Brazilian Chemical Society, 23, 43-50. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-Amino Substitution and Hydroxyproline in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Proline Analogs in Peptide Engineering
In the realm of peptide and protein science, the unique cyclic structure of proline confers significant conformational constraints, making it a critical residue for defining secondary structures such as β-turns and polyproline helices. The strategic modification of the proline ring has emerged as a powerful tool for fine-tuning peptide conformation, stability, and biological activity. Among the myriad of proline analogs, 4-hydroxyproline (Hyp) is the most well-studied, renowned for its crucial role in stabilizing the collagen triple helix. More recently, 4-aminoproline (Amp) has garnered attention for its pH-responsive nature, offering a dynamic element to peptide design.
This guide provides an in-depth, objective comparison of the conformational effects of 4-amino substitution versus hydroxylation on the proline ring. We will delve into the underlying stereoelectronic principles, present supporting experimental data from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, and provide detailed experimental protocols for the synthesis and analysis of peptides containing these valuable modifications.
The Tale of Two Substituents: A Comparative Analysis of Conformational Effects
The introduction of a substituent at the C4 position of the proline ring profoundly influences two key conformational equilibria: the puckering of the five-membered ring (Cγ-endo vs. Cγ-exo) and the cis-trans isomerization of the preceding peptide bond.
Hydroxyproline: The Stabilizing Force
The 4(R)-hydroxyproline (4R-Hyp) residue is a cornerstone of collagen stability. The electron-withdrawing hydroxyl group induces a gauche effect, favoring a Cγ-exo pucker of the pyrrolidine ring. This pre-organizes the peptide backbone into a conformation that is conducive to the formation of the collagen triple helix and stabilizes the trans conformation of the preceding peptide bond.[1][2]
4-Aminoproline: The pH-Responsive Switch
In contrast, the 4-aminoproline residue introduces a titratable group, allowing for pH-dependent control of peptide conformation. At neutral or basic pH, the amino group is uncharged and less electron-withdrawing than a hydroxyl group. However, upon protonation at acidic pH, the resulting ammonium group becomes strongly electron-withdrawing, significantly altering the conformational landscape.[3][4]
The stereochemistry of the amino group is also critical. 4(R)-aminoproline (4R-Amp) and 4(S)-aminoproline (4S-Amp) exhibit distinct conformational preferences that are further modulated by pH.[4]
Experimental Data: A Head-to-Head Comparison
To illustrate the distinct effects of these two modifications, we present a summary of experimental data from NMR and CD spectroscopy.
NMR Spectroscopic Analysis: Probing the trans/cis Ratio
NMR spectroscopy is a powerful tool for quantifying the ratio of trans to cis isomers of the Xaa-Pro peptide bond. The following table summarizes the trans/cis ratios for model peptides containing different 4-substituted prolines.
| 4-Substituent | Stereochemistry | trans/cis Ratio | Reference |
| H (Proline) | - | 2.5 | [1] |
| OH (Hydroxyproline) | 4R | 4.1 | [1] |
| NH₂ (Aminoproline, neutral pH) | 4R | 3.2 | [1] |
| NH₃⁺ (Aminoproline, acidic pH) | 4R | 4.5 | [1] |
| NH₂ (Aminoproline, neutral pH) | 4S | 1.8 | [1] |
| NH₃⁺ (Aminoproline, acidic pH) | 4S | 2.9 | [1] |
Table 1: Comparison of trans/cis amide bond ratios for 4-substituted prolines in a model peptide, determined by ¹H NMR spectroscopy. The data highlights the stabilizing effect of 4R-Hyp on the trans conformation and the significant pH-dependent shift in the conformational equilibrium of both 4R-Amp and 4S-Amp.
Circular Dichroism Spectroscopy: Visualizing Secondary Structure
CD spectroscopy provides valuable insights into the secondary structure of peptides in solution. The following figure illustrates the pH-dependent conformational changes in a collagen-like peptide containing 4R-Amp.
Figure 1: pH-induced conformational switching of a 4R-Amp containing peptide. At neutral pH, the peptide may adopt a less ordered conformation, while at acidic pH, protonation of the amino group can induce a more defined secondary structure, such as a polyproline II helix, which can be observed by a characteristic CD spectrum.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed, field-proven protocols for the key experimental workflows discussed in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
Objective: To synthesize peptides incorporating either 4-hydroxyproline or 4-aminoproline.
Methodology:
-
Resin Selection and Swelling: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 eq.) and add the solution to the resin. Agitate for 1-2 hours.
-
For Fmoc-Hyp(tBu)-OH or Fmoc-Amp(Boc)-OH: Use the same procedure as for standard amino acids. The side-chain protecting groups (tBu for hydroxyl and Boc for amino) are stable to the Fmoc deprotection conditions.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude peptide in water/acetonitrile for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
Figure 2: Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).
NMR Conformational Analysis
Objective: To determine the trans/cis ratio of the Xaa-Pro bond and to characterize the solution conformation of the peptide.
Methodology:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. For pH-dependent studies, prepare a series of samples in buffers of varying pH.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify the amide and aromatic regions.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances.
-
trans/cis Ratio Calculation: Integrate the signals corresponding to the α-protons of the proline residue in both the trans and cis conformations. The ratio of these integrals gives the trans/cis ratio.
-
Structure Calculation: Use the distance restraints from the NOESY/ROESY data as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [pro(X)-pro(Y)-Gly]n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Peptide Stability: N-methyl-L-proline vs. L-proline
Introduction: The Quest for Peptide Stability
Peptides represent a highly promising class of therapeutics, prized for their high specificity and low toxicity. However, their journey from a promising lead to a clinical candidate is often fraught with challenges, primarily their inherent instability.[1] Susceptibility to proteolytic degradation in vivo leads to a short half-life, limiting their therapeutic efficacy.[2][3] A key strategy in medicinal chemistry to overcome this hurdle is the site-specific modification of the peptide backbone, and one of the most powerful tools in this arsenal is N-methylation.[4]
This guide provides an in-depth comparison of incorporating a standard L-proline residue versus its N-methylated counterpart, N-methyl-L-proline, in the context of peptide stability. We will explore the fundamental structural differences, their profound impact on conformational dynamics and resistance to enzymatic cleavage, and provide the experimental frameworks necessary to validate these properties in your own research.
Section 1: The Foundational Difference: Structure and Conformation
The core difference between L-proline and N-methyl-L-proline lies in a single methyl group attached to the backbone amide nitrogen. This seemingly minor alteration has significant stereoelectronic consequences that ripple through the peptide's structure and behavior.
-
L-proline: Its unique pyrrolidine ring restricts the backbone dihedral angle phi (φ) to a narrow range (approx. -65° ± 25°), making it a potent inducer of β-turns and polyproline helices.[5][6] The secondary amine within the ring allows it to participate as a hydrogen bond acceptor but not a donor. Proline is also unique in its ability to readily adopt both cis and trans conformations of the peptide bond, a property that can influence protein folding and function.[7][8]
-
N-methyl-L-proline: The addition of a methyl group to the amide nitrogen introduces two critical changes. First, it completely removes the amide proton, eliminating any possibility of it acting as a hydrogen bond donor.[9] Second, it introduces significant steric hindrance, which further restricts backbone rotation and can influence the cis/trans isomerization equilibrium, often favoring the trans conformation.[4][10]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. login.medscape.com [login.medscape.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Journey: Differentiating (4S)-4-amino-1-methyl-L-proline from its Synthetic Precursors
In the landscape of drug discovery and peptide chemistry, the synthesis of novel amino acid analogs is a cornerstone of innovation. (4S)-4-amino-1-methyl-L-proline, a structurally unique proline derivative, presents a compelling scaffold for the development of new therapeutics. Its synthesis, however, requires a multi-step pathway involving several precursor molecules, each with distinct chemical and physical properties. For researchers navigating this synthetic route, the ability to unequivocally differentiate the final product from its precursors is paramount for ensuring purity, confirming identity, and enabling successful downstream applications.
This comprehensive guide provides a detailed spectroscopic comparison of this compound with its key precursors. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will illuminate the characteristic spectral fingerprints that distinguish each molecule in the synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical experimental protocols to confidently navigate the synthesis and characterization of this important amino acid analog.
The Synthetic Pathway: From Hydroxyproline to the Final Product
The synthesis of this compound can be strategically approached from the readily available starting material, (2S,4R)-4-hydroxy-L-proline. The proposed synthetic pathway involves a series of chemical transformations, including oxidation, reductive amination, and N-methylation. Each step yields a distinct intermediate with unique spectroscopic characteristics.
A Senior Application Scientist's Guide to Bioactivity Screening of Substituted Proline Compound Libraries
Introduction: The Privileged Status of Substituted Prolines in Drug Discovery
Substituted proline analogs represent a class of "privileged scaffolds" in medicinal chemistry. Their unique, conformationally restricted cyclic structure makes them ideal building blocks for designing molecules that mimic peptide turns or disrupt protein-protein interactions.[1][2][3] The market success of drugs containing proline analogs, with over 15 approved by the FDA in the last 15 years, underscores their therapeutic potential.[4] Consequently, the effective bioactivity screening of libraries of these compounds is a critical first step in identifying novel therapeutic leads.
This guide provides a comparative analysis of robust screening strategies tailored for substituted proline libraries. We will move beyond mere procedural lists to explore the causal relationships behind experimental design, ensuring that every protocol is a self-validating system. Our focus is on providing researchers, scientists, and drug development professionals with the insights needed to select and execute the most appropriate screening cascade for their specific research objectives.
Section 1: A Comparative Analysis of Primary Screening Strategies
The initial high-throughput screen (HTS) is designed to rapidly interrogate a large compound library to identify "hits"—compounds that demonstrate a desired activity.[5][6] For a library of substituted proline compounds, the choice of the primary assay is paramount and generally falls into two major categories: target-based biochemical assays and cell-based phenotypic assays.
Strategy A: Target-Based Biochemical Assays
Target-based assays are reductionist in their approach, measuring the direct interaction of a compound with a purified, isolated biological target like an enzyme or receptor.[7][8] This method is ideal when a specific molecular target is already known or hypothesized.
Causality & Rationale: Substituted proline backbones are common in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes.[3][9][10] Therefore, a biochemical assay using purified DPP-4 enzyme is a logical and direct screening strategy. The primary advantage is the unambiguous identification of molecules that interact directly with the target, simplifying the subsequent mechanism-of-action studies.
Trustworthiness & Self-Validation: The reliability of a biochemical screen hinges on rigorous quality control. Key metrics such as the Z'-factor (a measure of assay robustness, with >0.5 being excellent), signal-to-background ratio, and coefficient of variation are continuously monitored to ensure data quality.[11][12]
Strategy B: Cell-Based Phenotypic Assays
In contrast, phenotypic screening assesses the effect of a compound on the overall physiology or observable characteristics (phenotype) of a cell or organism, without a preconceived target.[13][14][15] This approach is powerful when the underlying molecular mechanism of a disease is not fully understood.[13][16]
Causality & Rationale: Proline-rich proteins are involved in a multitude of cellular processes, including cytoskeleton rearrangement and cell motility.[2] A phenotypic screen, such as a cell migration assay or a high-content imaging assay that measures changes in cellular morphology, can uncover compounds that modulate these complex pathways.[] The key advantage is the high physiological relevance, as compounds are tested within a complex, living system, simultaneously assessing for target engagement, cell permeability, and potential cytotoxicity.[18]
Trustworthiness & Self-Validation: Validation in phenotypic screens involves multiparametric analysis. For instance, in a high-content screen, one might measure nuclear size, mitochondrial membrane potential, and cytoskeletal integrity simultaneously.[] A true "hit" would ideally induce a specific desired phenotype without broadly affecting cell health markers, thus ruling out non-specific toxicity.
Comparison of Screening Strategies
| Feature | Target-Based Biochemical Assay | Cell-Based Phenotypic Assay |
| Primary Output | Direct target interaction (e.g., IC50, Kd) | Change in cellular function or morphology |
| Physiological Relevance | Lower; conducted in a simplified, artificial environment.[19] | Higher; compounds tested in a complex biological system.[18] |
| Throughput | Typically very high (100,000s of compounds/day).[12] | High, but can be lower than biochemical assays depending on complexity. |
| Mechanism of Action | Known from the outset. | Needs to be determined post-screening ("target deconvolution").[16] |
| Compound Requirements | No cell permeability required. | Must be cell-permeable to reach intracellular targets. |
| Common Pitfalls | Hits may not be active in a cellular context.[19] | Target identification can be challenging and resource-intensive. |
| Best Suited For... | Optimizing compounds against a known target (e.g., DPP-4). | Discovering first-in-class drugs or novel mechanisms.[13][14] |
Section 2: Detailed Experimental Protocols
Here, we provide detailed, self-validating protocols for both a target-based and a cell-based screening approach.
Protocol: High-Throughput Biochemical Screen for DPP-4 Inhibitors
This protocol describes a fluorescence-based HTS assay to identify inhibitors of the DPP-4 enzyme.[9]
Principle: The DPP-4 enzyme cleaves a non-fluorescent substrate, H-Gly-Pro-AMC, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[9][10] Inhibitors of DPP-4 will prevent this cleavage, resulting in a reduced fluorescent signal.
Materials:
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Substrate (H-Gly-Pro-AMC)
-
DPP-4 Assay Buffer
-
Sitagliptin or Teneligliptin (Positive Control Inhibitor)[9]
-
DMSO (Vehicle Control)
-
Substituted Proline Compound Library (e.g., 10 mM in 100% DMSO)
-
Black, flat-bottom 384-well assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the corresponding wells of the assay plate. Also, dispense 50 nL of DMSO into control wells.
-
Assay Controls Setup:
-
100% Activity Control (Negative Control): Add 10 µL of DPP-4 Assay Buffer.
-
Inhibitor Control (Positive Control): Add 10 µL of a known DPP-4 inhibitor (e.g., Sitagliptin at a final concentration of 10 µM).
-
Blank (No Enzyme): Add 20 µL of DPP-4 Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of diluted DPP-4 enzyme solution to all wells except the "Blank" wells. Gently mix the plate on a shaker for 1 minute.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the library compounds to interact with the enzyme before the substrate is added.
-
Reaction Initiation: Add 10 µL of the DPP-4 substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_Sample / Rate_NegativeControl)) * 100
-
Define a "hit" as any compound exhibiting inhibition >50% or >3 standard deviations from the negative control mean.[9]
-
Protocol: High-Content Phenotypic Screen for Modulators of Cell Morphology
This protocol uses automated microscopy and image analysis to identify compounds that alter cell morphology, a phenotype relevant to processes like cell division, migration, or apoptosis.
Principle: Cells are plated, treated with compounds, and then stained with fluorescent dyes that label key cellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated imaging captures multiparametric data, which is then analyzed to identify significant deviations from the normal cellular phenotype.[]
Materials:
-
A relevant cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
Substituted Proline Compound Library
-
Hoechst 33342 (stains nuclei)
-
Phalloidin-Alexa Fluor 488 (stains F-actin cytoskeleton)
-
MitoTracker Red CMXRos (stains mitochondria)
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system and analysis software
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 384-well imaging plates at a density that ensures they are sub-confluent at the time of imaging (e.g., 2,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Add 100 nL of library compounds to the wells using a pintool or acoustic dispenser. Include DMSO vehicle controls. Incubate for a duration relevant to the biological question (e.g., 24-48 hours).
-
Cell Staining:
-
Add MitoTracker Red to live cells and incubate for 30 minutes at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with Phalloidin-Alexa Fluor 488 and Hoechst 33342.
-
Wash wells with PBS between steps.
-
-
Automated Imaging: Acquire images using a high-content imaging system, capturing at least four fields of view per well to ensure statistical power. Use appropriate filter sets for each fluorescent dye.
-
Image & Data Analysis:
-
Use analysis software to segment images and identify individual cells (nuclei serve as primary objects).
-
Measure multiple cellular features (phenotypic parameters) for each cell, such as:
-
Morphology: Cell area, perimeter, roundness.
-
Intensity: Mean mitochondrial intensity.
-
Texture: Cytoskeletal fiber organization.
-
-
Calculate the well-level average for each parameter.
-
Use multivariate statistical methods (e.g., Principal Component Analysis or Z-score profiling) to compare compound-treated wells to vehicle-control wells. A "hit" is a compound that induces a statistically significant phenotypic profile distinct from the controls.
-
Section 3: Data Interpretation and Hit Triage
Identifying a "hit" in a primary screen is only the first step.[5] A rigorous hit confirmation and validation process is essential to eliminate false positives and prioritize the most promising compounds for further study.[20][21][22]
The Hit Triage Workflow:
The process of advancing a compound from an initial hit to a validated lead is a multi-step cascade. This workflow ensures that resources are focused on the most promising candidates.
Caption: A typical workflow for hit triage and validation.
Key Steps Explained:
-
Hit Confirmation: The first step is to re-test the initial hits, preferably from a fresh sample, to rule out experimental errors. Compounds that re-confirm are then tested across a range of concentrations to generate a dose-response curve and determine potency (IC50 or EC50).
-
Orthogonal Assays: Validated hits should be tested in a secondary, orthogonal assay.[21][22] This means using a different technology or method to measure the same biological endpoint. For a DPP-4 inhibitor, a primary fluorescence-based hit could be validated using Surface Plasmon Resonance (SPR) to confirm direct binding to the enzyme. This helps eliminate artifacts specific to the primary assay format.[23]
-
Counter-Screens: These assays are designed to identify and discard undesirable compounds. For example, compounds that inhibit many different enzymes are known as "promiscuous inhibitors" and are generally poor starting points for drug development.[24] A counter-screen against a panel of unrelated enzymes can identify these problematic compounds.
-
Initial SAR: Testing commercially available, structurally similar analogs of a hit compound can provide early insights into the structure-activity relationship (SAR). If small changes to the molecule's structure abolish its activity, it provides strong evidence that the observed bioactivity is specific and not an artifact.
Conclusion
The selection of a bioactivity screening strategy for a substituted proline library is a critical decision that profoundly impacts the trajectory of a drug discovery program. A target-based biochemical approach offers speed and a clear mechanism but may miss hits that require a cellular environment. Conversely, a phenotypic screen provides greater physiological relevance and the potential to discover novel mechanisms but necessitates a more complex and resource-intensive hit deconvolution process.
By understanding the inherent strengths and weaknesses of each approach, employing rigorous, self-validating protocols, and executing a logical hit triage cascade, researchers can maximize the probability of identifying high-quality, progressable hits from their library. The methodologies and comparative insights provided in this guide serve as a robust framework for making these critical experimental choices, ultimately accelerating the journey from compound library to novel therapeutic candidate.
References
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. Available at: [Link]
-
Difference Between Biochemical and Cell Based Assays. Pediaa.Com. Available at: [Link]
-
What is the Difference Between Biochemical and Cell Based Assays. Pediaa.Com. Available at: [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available at: [Link]
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available at: [Link]
-
Phenotypic Screening. Creative Biolabs. Available at: [Link]
-
Phenotypic Screening for Drug Discovery. Biobide Blog. Available at: [Link]
-
The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH. Available at: [Link]
-
What is High-Throughput Screening (HTS)? LabKey. Available at: [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Available at: [Link]
-
HTS Data Analysis. chem IT Services. Available at: [Link]
-
Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available at: [Link]
-
An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available at: [Link]
-
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. Available at: [Link]
-
Hit Identification (Hit ID). Charles River Laboratories. Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Available at: [Link]
-
Hit Identification and Validation Services. Oncodesign Services. Available at: [Link]
-
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]
-
Hit validation and characterization. YouTube. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Available at: [Link]
-
Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]
-
LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Royal Society of Chemistry. Available at: [Link]
-
Chapter 2: Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry. Available at: [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. Available at: [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
-
Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling. Max Planck Innovation. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available at: [Link]
-
Analogs of Proline. Anaspec. Available at: [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. books.rsc.org [books.rsc.org]
- 7. differencebetween.com [differencebetween.com]
- 8. pediaa.com [pediaa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Computational Modeling of (4S)-4-amino-1-methyl-L-proline Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Substituted Prolines
Proline, with its distinctive cyclic structure, imparts unique conformational constraints on peptides and proteins, making it a critical residue in protein folding, molecular recognition, and signaling.[1] Chemical modifications to the proline ring, creating analogues like (4S)-4-amino-1-methyl-L-proline (hereafter referred to as 4a-mPro), offer a powerful strategy for modulating the biological activity, stability, and pharmacokinetic properties of peptide-based therapeutics. The 4-amino group introduces a new hydrogen-bonding vector and a potential positive charge, while the 1-methyl group alters the backbone amide bond's rotational preference. Understanding how these modifications influence interactions at an atomic level is paramount for rational drug design.
This guide provides a comparative framework for applying computational modeling to elucidate the interactions of 4a-mPro with its biological targets. We move beyond a simple recitation of methods to explain the causality behind methodological choices, offering a self-validating workflow from initial hypothesis to rigorous quantitative prediction. Our focus is on building a robust, credible computational model that can reliably guide experimental efforts.
The Computational Toolkit: A Comparative Overview of Methodologies
Choosing the right computational tool is dictated by the specific scientific question at hand—are we looking for a potential binding pose, assessing the stability of a known complex, or do we require a highly accurate prediction of binding affinity? Each level of inquiry demands a different balance of computational cost and predictive accuracy.
| Method | Primary Application | Strengths | Limitations | Typical Use Case |
| Molecular Docking | Predicting the binding pose and orientation of a ligand in a protein's active site. | Fast, suitable for high-throughput screening of large compound libraries.[2] | Scoring functions are often inaccurate; typically treats the protein as rigid or with limited flexibility. | Identifying initial hit compounds from a virtual screen. |
| Molecular Dynamics (MD) | Simulating the time-resolved motion of a molecular system, assessing stability and conformational changes.[3][4] | Explicitly models solvent and full system flexibility; reveals dynamic interaction networks.[5] | Computationally expensive; results depend heavily on force field quality and simulation time. | Assessing the stability of a docked pose; observing ligand-induced conformational changes. |
| MM/PB(GB)SA | Estimating binding free energy from MD snapshots (End-Point Method). | Faster than alchemical methods; provides energy decomposition to identify key residues. | Based on approximations (implicit solvent); sensitive to conformational sampling.[2] | Ranking a series of related compounds; identifying interaction hotspots. |
| Alchemical Free Energy | Rigorously calculating relative or absolute binding free energies (e.g., FEP, TI).[6][7][8] | High accuracy, considered the "gold standard" for binding affinity prediction.[6][7] | Very computationally demanding; requires careful setup and significant expertise. | Accurately predicting the affinity change from a small chemical modification. |
| QM/MM | Treating a critical region (e.g., active site) with quantum mechanics and the rest with molecular mechanics.[9][10] | Highly accurate for systems with electronic effects (e.g., charge transfer, covalent bonds, metalloenzymes).[9][10] | Extremely computationally expensive; requires expertise in both QM and MM methods. | Modeling enzymatic reactions or systems where electronic polarization is critical. |
A Self-Validating Workflow for Modeling 4a-mPro Interactions
The credibility of a computational model hinges on a workflow that incorporates validation at every stage. This iterative process ensures that the model is not merely a theoretical construct but a reliable representation of physical reality.[11][12]
Caption: A comprehensive and iterative workflow for computational modeling.
Protocol 1: System Preparation (The Foundation)
The adage "garbage in, garbage out" is especially true in computational modeling. Proper preparation of both the ligand (4a-mPro) and the protein target is the most critical step.
Objective: To generate accurate, physically realistic starting structures and parameters for simulation.
Methodology:
-
Protein Preparation:
-
Source: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).[13]
-
Curation: Inspect the structure for missing residues or atoms. Use tools like Modeller or the PDBFixer library to build missing loops and side chains.
-
Protonation States: Determine the protonation states of ionizable residues (His, Asp, Glu, Lys) at the target pH. This is crucial as electrostatic interactions are dominant in binding. Tools like H++ or PROPKA can predict pKa values.
-
Water Molecules: Decide on the treatment of crystallographic water molecules. Some may be structurally important and mediate ligand binding, while others are bulk solvent. A common practice is to retain water molecules that form multiple hydrogen bonds to the protein or ligand.[5]
-
-
Ligand Parameterization (4a-mPro):
-
Rationale: Standard molecular mechanics force fields (e.g., AMBER, CHARMM) are not parameterized for non-standard residues like 4a-mPro. We must generate these parameters ourselves.
-
Charge Derivation: Use quantum mechanics to calculate the electrostatic potential (ESP) of the molecule. The Restrained Electrostatic Potential (RESP) fitting procedure is a robust method to derive atom-centered partial charges that are compatible with common force fields.[4]
-
Workflow:
-
Build the 3D structure of 4a-mPro.
-
Perform a geometry optimization using a QM software package (e.g., Gaussian, ORCA) at a suitable level of theory (e.g., HF/6-31G*).
-
Calculate the ESP on a grid of points around the molecule.
-
Use a tool like antechamber from the AmberTools suite to fit RESP charges and assign other necessary force field parameters (bond lengths, angles, dihedrals) using the General Amber Force Field (GAFF).
-
-
Protocol 2: Molecular Docking (Finding the "Fit")
Objective: To predict the most likely binding conformation of 4a-mPro within the target's binding site.
Methodology:
-
Grid Generation: Define a docking box that encompasses the entire binding site of the protein.
-
Ligand Docking: Use a docking program like AutoDock Vina or Glide. It is advisable to perform multiple independent docking runs to ensure comprehensive sampling of the conformational space.
-
Pose Analysis: The docking algorithm will produce several potential binding poses, each with an associated score.
-
Clustering: Group similar poses based on root-mean-square deviation (RMSD).
-
Selection: Do not rely solely on the top score. Visually inspect the top-ranking poses from the most populated clusters. A chemically sensible pose—one that forms favorable interactions (e.g., hydrogen bonds with key residues, hydrophobic packing)—is often more credible than a slightly higher-scoring but nonsensical one.
-
Protocol 3: Molecular Dynamics Simulation (The Reality Check)
Objective: To assess the stability of the docked 4a-mPro pose and characterize its dynamic interactions in a fully solvated, flexible environment.[4][14]
Methodology:
-
System Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions to neutralize the system's charge.
-
Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production MD: Release all restraints and run the simulation for a duration sufficient to observe stable behavior (typically 100 ns or longer). High-performance computing resources are essential for this step.[3]
-
Trajectory Analysis:
-
Stability: Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve suggests the complex has reached equilibrium.
-
Flexibility: Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between 4a-mPro and the protein throughout the simulation. The persistence of these interactions is a strong indicator of a stable binding mode.
-
The Power of Comparison: 4a-mPro vs. Alternative Proline Analogs
The true power of computational modeling lies in its ability to predict the effects of chemical modifications. By comparing the simulated behavior of 4a-mPro to that of L-proline and other analogs, we can directly attribute changes in binding to specific structural alterations.
| Analog | Key Structural Feature | Predicted Impact on Interaction | Modeling Consideration |
| L-Proline | Unsubstituted pyrrolidine ring | Baseline hydrophobic and backbone interactions. | Standard force field parameters are available. |
| This compound (4a-mPro) | 4-amino group, 1-methyl group | The amino group can act as a hydrogen bond donor or form a salt bridge if protonated. The methyl group may enhance hydrophobic interactions but restricts N-terminal rotation. | Requires custom parameterization. The protonation state of the 4-amino group must be carefully considered. |
| (4R)-Hydroxy-L-proline | 4-hydroxy group | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key stabilizing interactions. | Standard parameters are often available. |
| (4S)-Fluoro-L-proline | 4-fluoro group (electron-withdrawing) | The electronegative fluorine can alter the ring pucker and modulate the strength of nearby hydrogen bonds through electronic effects. | Requires custom parameterization. QM/MM may be needed to capture polarization effects accurately. |
Advanced Topic: Rigorous Binding Affinity with Free Energy Calculations
While MD simulations provide qualitative insights into stability, drug development requires quantitative prediction of binding affinity (ΔG). Alchemical free energy methods like Free Energy Perturbation (FEP) provide a pathway to compute these values with high accuracy.[6][15]
Caption: A thermodynamic cycle for relative binding free energy calculation.
Causality: It is computationally intractable to directly simulate the binding/unbinding process (vertical arrows). Instead, we compute the free energy cost of "alchemically" transforming Ligand 1 (e.g., L-proline) into Ligand 2 (e.g., 4a-mPro) both in the protein active site (ΔG_bound) and free in solution (ΔG_free). Because the overall change in a thermodynamic cycle is zero, the difference between these two computed values equals the difference in their binding affinities (ΔΔG_bind). This allows for a direct, quantitative prediction of how the modification impacts binding strength.
Conclusion: From In Silico Hypothesis to Experimental Validation
Computational modeling is not a substitute for experimental research but a powerful partner. The methodologies outlined in this guide provide a pathway to generate credible, testable hypotheses about the molecular interactions of this compound. A well-validated docking pose can guide site-directed mutagenesis experiments. A stable MD simulation can explain the dynamic basis for binding. A rigorous free energy calculation can prioritize which chemical analogs should be synthesized next. By integrating these computational strategies and adhering to a principle of self-validation, researchers can significantly accelerate the drug development process, transforming a promising molecule into a potential therapeutic.
References
-
Aldeghi, M., et al. (2018). Free Energy Calculations for Protein-Ligand Binding Prediction. From the book series: Methods in Molecular Biology. [Link]
-
Fiveable. Validation of computational results with experimental data. Computational Chemistry Class Notes. [Link]
-
You, Z., et al. (2019). Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features. Genes. [Link]
-
ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). [Link]
-
Gauto, D.F., et al. (2019). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. From the book series: Methods in Molecular Biology. [Link]
-
Aldeghi, M., et al. (2018). Free Energy Calculations for Protein–Ligand Binding Prediction. From the book series: Methods in Molecular Biology. [Link]
-
Gumbart, J.C., et al. (2013). Calculation of absolute protein–ligand binding free energy from computer simulations. PNAS. [Link]
-
Carson, J. & E. J. Crampin. (2002). The Use of Experimental Data in Simulation Model Validation. ResearchGate. [Link]
-
Cournia, Z., et al. (2017). Computational evaluation of protein – small molecule binding. Journal of Molecular Recognition. [Link]
-
Sotriffer, C. & G. Klebe. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2024). Advances in Computational Methods for Protein–Protein Interaction Prediction. International Journal of Molecular Sciences. [Link]
-
Ji, C., et al. (2008). Calculation of protein–ligand binding free energy by using a polarizable potential. PNAS. [Link]
-
Deupi, X., et al. (2012). A comprehensive computational study of amino acid interactions in membrane proteins. Scientific Reports. [Link]
-
Guess, M.G., et al. (2015). Validation of Computational Models in Biomechanics. Annals of Biomedical Engineering. [Link]
-
Mukhlif, M.G., et al. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. AIP Conference Proceedings. [Link]
-
Mukhlif, M.G., et al. (2023). Synthesis, Characterization and Molecular Docking of L-Proline Amide Derivatives and Their Application as Angiotensin Convert. AIP Conference Proceedings. [Link]
-
Becerra, Y., et al. (2023). Author Spotlight: A Computational Approach to Decipher Amino Acid Preferences in Multispecific Protein-Protein Interactions. JoVE. [Link]
-
Amore, A., et al. (2024). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. Chemical Reviews. [Link]
-
Kumar, A., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. International Journal of Molecular Sciences. [Link]
-
Patterson, E. (2014). The steps in model validation explained. YouTube. [Link]
-
Brightwood, S. (2024). Validation of models with experimental data and analysis of discrepancies. ResearchGate. [Link]
-
Rizzi, A., et al. (2024). Quantum mechanics in drug design: Progress, challenges, and future frontiers. WIREs Computational Molecular Science. [Link]
-
Huang, X. & C. A. Schiffer. (2006). Quantum Mechanical Methods for Drug Design. ZORA. [Link]
-
IJSDR. APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. International Journal of Scientific Development and Research. [Link]
-
Agoni, C., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy. [Link]
-
Hospital, A., et al. (2013). A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. Biochemistry. [Link]
-
Patodia, S., et al. (2022). Molecular Dynamics Simulation of Proteins: A Brief Overview. ResearchGate. [Link]
-
Kubyshkin, V. & M. Rubini. (2022). Proline Analogues. Molecules. [Link]
-
CP Lab Safety. This compound, 95% Purity, C6H12N2O2, 1 gram. [Link]
-
PubChem. 4-Amino-L-proline. National Center for Biotechnology Information. [Link]
-
Gurung, A.B., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]
-
Lieblich, S.A., et al. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. From the book series: Methods in Enzymology. [Link]
-
di Daniele, N., et al. (2022). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. [Link]
-
Moroder, L., et al. (2005). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]
-
Britton, R.A., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]
-
Riemma, M., et al. (2022). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules. [Link]
Sources
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 6. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantum mechanics in drug design: Progress, challenges, and future frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Computational Models in Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Advances in Computational Methods for Protein–Protein Interaction Prediction [mdpi.com]
- 14. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 15. dasher.wustl.edu [dasher.wustl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
